13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQOAKAHLFKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216885 | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
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Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66750-10-5 | |
| Record name | N-Phenylaza-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66750-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
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| Record name | 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenylaza-15-crown-5 Ether | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Foreword: The Significance of N-Aryl Aza-Crown Ethers
In the landscape of supramolecular chemistry and drug development, aza-crown ethers represent a pivotal class of macrocyclic ligands. The strategic substitution of an oxygen atom in a traditional crown ether with a nitrogen atom introduces a site for functionalization, thereby expanding the molecule's complexation capabilities and potential applications.[1] This guide focuses on a particularly significant derivative, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, commonly known as N-Phenylaza-15-crown-5. The incorporation of a phenyl group onto the nitrogen atom not only enhances the compound's lipophilicity but also influences its electronic properties, making it a subject of considerable interest for researchers in ion sensing, phase-transfer catalysis, and the design of novel therapeutic agents.[2][3] This document provides a comprehensive overview of the synthesis and detailed characterization of this versatile molecule, grounded in established chemical principles and spectroscopic analysis.
I. Strategic Synthesis: A Modified Richman-Atkins Approach
The synthesis of aza-crown ethers is often a nuanced challenge, requiring careful control of reaction conditions to favor macrocyclization over polymerization. The Richman-Atkins synthesis is a well-established and robust method for the preparation of aza- and polyaza-crown ethers. A common and effective approach for synthesizing N-aryl aza-crown ethers, including this compound, involves the reaction of a primary aromatic amine with a suitable dihaloalkane derivative of a polyether.
This guide outlines a reliable protocol for the synthesis of this compound via the cyclization of aniline with bis(2-(2-chloroethoxy)ethyl) ether. The rationale behind this one-step approach lies in the nucleophilic substitution reaction where the nitrogen of the aniline attacks the electrophilic carbons of the dihaloalkane, leading to the formation of the macrocyclic ring. The use of a suitable base is crucial to deprotonate the aniline, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of N-phenylaza-15-crown-5
Introduction: The Significance of N-phenylaza-15-crown-5 in Supramolecular Chemistry and Beyond
N-phenylaza-15-crown-5 is a macrocyclic polyether that has garnered significant interest within the scientific community. As a derivative of the well-known 15-crown-5, the introduction of a phenyl-substituted nitrogen atom into the macrocyclic ring imparts unique electronic and steric properties. This modification enhances its cation binding capabilities and solubility in organic solvents, making it a valuable tool in a wide range of applications, from analytical chemistry to drug delivery systems.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of N-phenylaza-15-crown-5, offering insights into its synthesis, structure, and reactivity, with a particular focus on its host-guest chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Molecular Structure and Synthesis
The unique properties of N-phenylaza-15-crown-5 are a direct consequence of its distinct molecular architecture. The 15-membered ring, comprising four oxygen atoms and one nitrogen atom, creates a preorganized cavity suitable for encapsulating specific cations. The phenyl group attached to the nitrogen atom introduces a hydrophobic character and can sterically and electronically influence the complexation process.
Caption: Molecular structure of N-phenylaza-15-crown-5.
While a definitive, step-by-step synthesis protocol for N-phenylaza-15-crown-5 is not extensively detailed in readily available literature, its synthesis can be conceptualized based on established methods for crown ether production, such as a modified Williamson ether synthesis.[3] A plausible approach involves the reaction of N-phenyldiethanolamine with a suitable oligoethylene glycol dichloride in the presence of a base.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of N-phenylaza-15-crown-5.
Physical Properties
The physical characteristics of N-phenylaza-15-crown-5 are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light red powder/crystal | [4][5] |
| Molecular Formula | C₁₆H₂₅NO₄ | [6][7] |
| Molecular Weight | 295.37 g/mol | [6][7] |
| Melting Point | 42-47 °C | [6][7][8] |
| Solubility | Soluble in many organic solvents; insoluble in water. | [1] |
| Storage Temperature | 2-30°C | [6][8] |
Chemical Properties and Reactivity
The chemical behavior of N-phenylaza-15-crown-5 is dominated by its ability to form stable complexes with a variety of cations and the reactivity of its aromatic and ether functionalities.
Cation Complexation: A Selective Host
The defining chemical property of N-phenylaza-15-crown-5 is its capacity for selective cation binding.[1][2] This ability stems from the electrostatic interactions between the lone pairs of the oxygen and nitrogen atoms within the macrocyclic cavity and a guest cation. The stoichiometry of these complexes is typically 1:1.[9]
The selectivity of N-phenylaza-15-crown-5 is a multifactorial phenomenon influenced by:
-
Cavity Size: The 15-membered ring provides a cavity that is well-suited for cations of a specific ionic radius.
-
Cation Charge Density: Cations with higher charge densities can exhibit stronger interactions.
-
Solvent: The nature of the solvent plays a critical role in the stability of the resulting complex. The solvent molecules can compete with the crown ether for coordination to the cation.
For instance, the selectivity order for N-phenylaza-15-crown-5 has been shown to vary significantly with the solvent. In methanol, the selectivity order is Ag⁺ > Cd²⁺ > Ca²⁺ > Mg²⁺, whereas in acetonitrile, the order is Ca²⁺ > Cd²⁺ > Mg²⁺ > Ag⁺.[9] This highlights the importance of solvent selection in applications requiring high selectivity. The complexation with Cd²⁺ in certain binary mixed non-aqueous solvents has been found to be an entropy-driven process, being enthalpy destabilized.[9]
Caption: Complexation of a metal cation (M⁺) by N-phenylaza-15-crown-5.
Reactivity of the Aromatic Ring and Ether Linkages
The presence of a phenyl group allows for electrophilic substitution reactions, such as nitration and bromination, which can be used to further functionalize the molecule. The ether linkages, while generally stable, can be susceptible to oxidation at elevated temperatures.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of N-phenylaza-15-crown-5 and to study its complexation behavior.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum provides detailed information about the structure. Upon complexation with a cation such as Ca²⁺, a noticeable deshielding of the aryl protons is observed, indicating a change in the electronic environment of the phenyl ring.[10] |
| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data. For related crown ether structures, the signals for the ether carbons typically appear in the range of 67-72 ppm.[11] |
| FTIR | The infrared spectrum is useful for identifying functional groups. Characteristic strong absorptions for the C-O-C stretching of the ether linkages are expected in the region of 1150-1050 cm⁻¹. |
| UV-Vis | The ultraviolet-visible spectrum reveals information about the electronic transitions within the molecule, primarily associated with the phenyl chromophore. |
Experimental Protocol: Conductometric Titration for Stability Constant Determination
The stability constant of a crown ether-cation complex can be determined using various techniques, with conductometric titration being a common and reliable method.
Objective: To determine the stoichiometry and stability constant of the complex formed between N-phenylaza-15-crown-5 and a metal cation (e.g., K⁺) in a non-aqueous solvent (e.g., acetonitrile).
Materials:
-
N-phenylaza-15-crown-5
-
A salt of the metal cation (e.g., KCl, dried under vacuum)
-
High-purity acetonitrile
-
Conductivity meter and cell
-
Volumetric flasks, burette, and magnetic stirrer
Procedure:
-
Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻³ M) in acetonitrile.
-
Prepare a stock solution of N-phenylaza-15-crown-5 of a known concentration (e.g., 1 x 10⁻² M) in acetonitrile.
-
Place a known volume of the metal salt solution into the conductivity cell and measure the initial molar conductance.
-
Incrementally add small, known volumes of the N-phenylaza-15-crown-5 solution to the metal salt solution in the conductivity cell.
-
After each addition, stir the solution to ensure homogeneity and record the molar conductance.
-
Continue the additions until the molar ratio of the crown ether to the metal cation is approximately 2:1.
-
Plot the molar conductance versus the molar ratio of [N-phenylaza-15-crown-5]/[M⁺].
-
The plot will show two lines with different slopes. The intersection of these lines indicates the stoichiometry of the complex.
-
The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using specialized software.
Caption: Experimental workflow for conductometric titration.
Applications in Research and Development
The unique properties of N-phenylaza-15-crown-5 have led to its use in several advanced applications:
-
Ion-Selective Electrodes: Its selective binding of certain cations, such as potassium, makes it a valuable component in the fabrication of ion-selective membranes for chemical sensors.[2]
-
Metal Ion Extraction: It can be employed as a selective extractant for the separation and recovery of metal ions in hydrometallurgy and for environmental remediation purposes.[2]
-
Drug Delivery Systems: The ability to encapsulate ions and small molecules makes it a candidate for the development of novel drug delivery vehicles to enhance the bioavailability of pharmaceuticals.[2]
-
Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.
Conclusion
N-phenylaza-15-crown-5 stands out as a versatile and powerful tool in supramolecular chemistry and related fields. Its well-defined structure, coupled with its selective cation binding properties, offers numerous opportunities for innovation in areas ranging from analytical sensing to advanced materials and therapeutics. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for harnessing its full potential in research and development.
References
- Rounaghi, G. H., Tarahomi, S., & Karimi, M. (2012). Complexation Study of N-Phenylaza-15-Crown-5 with Cd2+ Cation in Binary Mixed Non-aqueous Solvents. Asian Journal of Chemistry, 24(8), 3375-3378.
- Morgan, M. T., Sumalekshmy, S., Sarwar, M., & Fahrni, C. J. (2014). Probing Ternary Complex Equilibria of Crown Ether Ligands by Time-Resolved Fluorescence Spectroscopy. The Journal of Physical Chemistry B, 118(41), 11957–11967.
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PubChem. 15-Crown-5. National Center for Biotechnology Information. [Link]
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ResearchGate. Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. [Link]
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Fisher Scientific. N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America™. [Link]
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Wikipedia. 15-Crown-5. [Link]
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MDPI. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. [Link]
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Şahinler Kimya. N-Phenylaza-15-crown 5-Ether >96.0%(GC)(T) - CAS 66750-10-5. [Link]
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An In-Depth Technical Guide to N-Phenylaza-15-crown-5 (CAS: 66750-10-5)
This guide provides a comprehensive technical overview of N-Phenylaza-15-crown-5, a macrocyclic polyether of significant interest in coordination chemistry, analytical sciences, and advanced drug development. Designed for researchers and professionals, this document delves into the molecule's fundamental properties, synthesis, mechanisms of action, and practical applications, grounding all claims in verifiable scientific literature.
Core Molecular Profile and Physicochemical Properties
N-Phenylaza-15-crown-5, identified by CAS number 66750-10-5, is a crown ether derivative where a nitrogen atom, substituted with a phenyl group, replaces one of the oxygen atoms in the 15-crown-5 macrocyclic ring.[1][2] This structural modification is pivotal, as the tertiary amine introduces a "harder" donor site compared to the ether oxygens, altering the ligand's electronic properties and complexation behavior. The phenyl group adds steric bulk and lipophilicity, influencing solubility and intermolecular interactions.
Its IUPAC name is 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane.[1] The core physicochemical properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 66750-10-5 | [1][2] |
| Molecular Formula | C₁₆H₂₅NO₄ | [1][3] |
| Molecular Weight | 295.37 g/mol | [1][4] |
| Appearance | White to pale brown/light yellow crystalline powder | [5][6] |
| Melting Point | 42 - 47 °C | [4][7] |
| Solubility (Water) | >44.3 µg/mL (at pH 7.4) | [1] |
| Storage Temperature | 2 - 30 °C | [4][8] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| WGK (Water Hazard Class) | WGK 3: Highly hazardous to water | [8] |
Synthesis Pathway: A Modified Williamson Ether Synthesis Approach
The synthesis of aza-crown ethers like N-Phenylaza-15-crown-5 is typically achieved through a modified Williamson ether synthesis, a cornerstone of ether formation involving an Sₙ2 reaction between an alkoxide and an alkyl halide.[4] For macrocyclization, two principles are critical to suppress competing intermolecular polymerization and maximize the yield of the desired cyclic product: the high-dilution principle and the template effect .[3]
A plausible and illustrative synthetic route involves the bimolecular condensation of N-phenyldiethanolamine with tetraethylene glycol dichloride.
Representative Laboratory Protocol:
This protocol is illustrative, based on established principles for aza-crown ether synthesis.[3] Optimization is required.
-
System Preparation: All glassware must be rigorously dried to ensure anhydrous conditions, as moisture can quench the base. The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Preparation: Two separate solutions are prepared using anhydrous aprotic solvent (e.g., THF).
-
Solution A: N-phenyldiethanolamine and an equimolar amount of tetraethylene glycol dichloride.
-
Solution B: A suspension of a strong base (e.g., sodium hydride or potassium carbonate) and a template salt (e.g., sodium perchlorate).
-
-
High-Dilution Reaction: Solution A is added dropwise to the vigorously stirred Solution B over an extended period (e.g., 8-12 hours) at reflux temperature. This slow addition maintains a low concentration of reactants, favoring the intramolecular reaction over polymerization.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess base is carefully quenched. The solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and filtered.
-
Purification: The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the final N-Phenylaza-15-crown-5.
-
Characterization: The identity and purity of the product are confirmed using analytical techniques as described in Section 6.
Core Mechanism: Selective Cation Coordination
The defining characteristic of N-Phenylaza-15-crown-5 is its ability to act as a host molecule, selectively binding with guest cations to form stable host-guest complexes.[9] This binding is driven by electrostatic interactions between the positive charge of the cation and the lone pairs of electrons on the donor atoms (four oxygens and one nitrogen) lining the macrocyclic cavity.
The selectivity of the crown ether is governed by several factors:
-
Cavity Size: The 15-membered ring has a cavity diameter suitable for cations like Na⁺ and Ca²⁺.
-
Cation Radius: A close match between the cation's ionic radius and the cavity size results in stronger, more stable complexes.
-
Donor Atoms: The presence of a nitrogen atom, which is less electronegative than oxygen, provides a distinct binding site that can alter selectivity compared to the all-oxygen 15-crown-5.[10]
-
Solvent: The solvent plays a crucial role in complex stability by competing to solvate the cation. Studies have shown that the selectivity order for N-Phenylaza-15-crown-5 changes dramatically with the solvent system. For example, in neat methanol, the selectivity order for several divalent and monovalent cations was determined to be Ag⁺ > Cd²⁺ > Ca²⁺ > Mg²⁺, whereas in neat acetonitrile, the order shifted to Ca²⁺ > Cd²⁺ > Mg²⁺ > Ag⁺.[11] The stoichiometry of these complexes is typically 1:1 (Ligand:Metal).[11]
Field-Proven Applications
The unique cation-binding properties of N-Phenylaza-15-crown-5 are the foundation for its utility in a range of scientific and industrial applications.
Ion-Selective Electrodes (ISEs)
As a selective ionophore, N-Phenylaza-15-crown-5 is a critical component in the fabrication of potentiometric sensors for specific metal ions.[11][12] The ionophore is immobilized within a polymeric membrane (typically PVC), where it selectively extracts the target ion from a sample solution into the membrane phase. This selective binding generates a potential difference across the membrane that is proportional to the concentration of the target ion, measured against a reference electrode.
This protocol is adapted from established methods for crown-ether-based ISEs.[9][13]
-
Membrane Cocktail Preparation: A membrane "cocktail" is prepared by dissolving the components in a volatile solvent like tetrahydrofuran (THF). A typical composition is:
-
Polymer Matrix: ~30% (w/w) Poly(vinyl chloride) (PVC)
-
Plasticizer: ~65% (w/w) o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP)
-
Ionophore: 1-5% (w/w) N-Phenylaza-15-crown-5
-
Ionic Additive (optional): <1% (w/w) Potassium tetrakis(4-chlorophenyl)borate (K-TCPB) to reduce membrane resistance.
-
-
Membrane Casting: The homogenous cocktail is poured into a flat glass ring and the THF is allowed to evaporate slowly over 24 hours, forming a flexible, transparent membrane.
-
Electrode Assembly: A small disc is cut from the membrane and glued to the end of a PVC electrode body. The body is filled with an internal reference solution (e.g., 0.01 M of the target ion salt) into which an Ag/AgCl reference wire is immersed.
-
Conditioning: The assembled electrode is soaked for 12-24 hours in a dilute solution of the target ion to ensure a stable and hydrated membrane interface before use.[13]
Solvent Extraction for Metal Ion Separation
The ability of N-Phenylaza-15-crown-5 to form lipophilic complexes with cations makes it an effective extractant for separating metal ions from aqueous solutions into an immiscible organic phase.[12][14] This is crucial for applications in hydrometallurgy, environmental remediation, and analytical sample preparation. The process relies on the crown ether partitioning into the organic phase, complexing a cation at the aqueous-organic interface, and pulling the cation into the organic phase, often as an ion-pair with a suitable anion.
Applications in Drug Development and Delivery
The unique structure of aza-crown ethers opens several advanced avenues in drug development, moving beyond simple excipients to active functional components.
-
Modulation of Metal-Based Drugs: Aza-crown ethers can be integrated into the structure of metal-based anticancer agents (e.g., platinum complexes). The crown moiety can bind with physiological cations like K⁺, which has been shown to enhance the cytotoxicity of the drug and help circumvent cisplatin resistance mechanisms. This is partly attributed to the increased positive charge of the overall complex, which enhances its interaction with the negatively charged phosphate backbone of DNA.[1]
-
Ion Transport and Disruption of Homeostasis: Conjugates of aza-crown ethers can be designed to function as synthetic ion transporters (ionophores). By complexing with ions such as Na⁺ and Cl⁻ and shuttling them across cellular membranes, these molecules can disrupt the delicate ion gradients essential for cell viability. This induced loss of ion homeostasis can trigger apoptosis (programmed cell death), presenting a novel strategy for developing anticancer therapeutics.[5][12]
-
Stimuli-Responsive Drug Release: Aza-crown ethers can be incorporated as recognition units in "smart" polymer-based drug delivery systems. These systems can be engineered to release their therapeutic payload in response to specific ionic stimuli. For example, a hydrogel or micelle containing crown ether groups might change its structure and release a drug upon encountering a high local concentration of K⁺ ions, allowing for targeted delivery.[15]
-
Enhancing Membrane Permeability: Crown ethers can increase the penetration of other drugs across biological barriers. By sequestering divalent cations like Ca²⁺, which are critical for maintaining the integrity of tight junctions between cells, they can transiently increase the permeability of tissues like the cornea, enhancing the delivery of co-administered ocular drugs.[2]
Analytical Characterization and Quality Control
Ensuring the identity and purity of N-Phenylaza-15-crown-5 is critical for its reliable application. A combination of spectroscopic and titrimetric methods is employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by verifying the presence and connectivity of all protons and carbons. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for C-O-C (ether), C-N (amine), and aromatic C-H bonds confirm the compound's identity.[7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive evidence of its elemental composition.[16]
-
Titration: A quantitative assay, often using perchloric acid (HClO₄) titration, can be performed to determine the purity of the material by titrating the basic nitrogen atom.[7]
Safety, Handling, and Storage
N-Phenylaza-15-crown-5 requires careful handling due to its potential hazards.
-
Primary Hazard: The compound is classified as harmful if swallowed (GHS: Acute Toxicity 4, Oral).[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at room temperature (2-30 °C), away from strong oxidizing agents.[4]
-
Environmental Hazard: With a Water Hazard Class of 3 (WGK 3), it is considered highly hazardous to water.[8] Disposal must be carried out in accordance with local, state, and federal regulations to prevent environmental contamination.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Aza-Crown Ethers: A Technical Guide to Their Discovery, History, and Synthesis
A Foreword for the Modern Researcher: The serendipitous discovery of crown ethers by Charles J. Pedersen in 1967 irrevocably altered the landscape of synthetic chemistry, ushering in the era of supramolecular chemistry and host-guest interactions.[1] While Pedersen's work with oxygen-based macrocycles earned him a share of the 1987 Nobel Prize in Chemistry, the story of their nitrogen-containing cousins, the aza-crown ethers, follows a distinct and equally fascinating trajectory, with roots reaching even further back in chemical history. This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies of aza-crown ethers, offering insights for researchers, scientists, and professionals in drug development.
The Genesis of Macrocyclic Chemistry: A Tale of Two Timelines
The narrative of aza-crown ethers is not a mere offshoot of the crown ether story but rather a parallel stream of discovery that eventually converged.
Pedersen's Breakthrough: The Dawn of Crown Ethers
In 1967, while working at DuPont, Charles J. Pedersen made a serendipitous discovery while attempting to synthesize a complexing agent for divalent cations. He unexpectedly isolated a white, crystalline byproduct that exhibited a remarkable ability to solubilize potassium permanganate in organic solvents. This compound, dibenzo-18-crown-6, was the first of a new class of cyclic polyethers that Pedersen aptly named "crown ethers" due to their ability to "crown" metal ions.[1] This discovery laid the foundation for the field of host-guest chemistry, a concept further developed by Nobel laureates Jean-Marie Lehn, who synthesized three-dimensional cage-like molecules called cryptands, and Donald J. Cram, who introduced the concept of "preorganization" in host design.
The Unseen Precursors: Early Syntheses of Nitrogen-Containing Macrocycles
Unbeknownst to many at the time of Pedersen's discovery, the synthesis of nitrogen-containing macrocycles had been documented decades earlier. As early as 1886, Baeyer reported the synthesis of tetraazaquaterene.[2] More directly relevant to the aza-crown ether lineage, in 1953 and 1956, Krässig and Greber described the synthesis of dibenzoaza-crowns.[2] These early explorations into macrocyclic chemistry, while not initially recognized for their ion-binding capabilities, represent the true genesis of aza-crown ether synthesis.
The Art of the Macrocycle: Foundational Principles of Aza-Crown Ether Synthesis
The synthesis of aza-crown ethers is a nuanced art, governed by principles of high-dilution, template effects, and carefully chosen reaction pathways to favor cyclization over polymerization. The presence of the nitrogen atom introduces both opportunities and challenges compared to their all-oxygen counterparts.
The High-Dilution Principle: Taming Polymerization
The formation of a large ring from two or more smaller molecules is entropically disfavored. To overcome this, the "high-dilution principle" is a cornerstone of macrocycle synthesis. By carrying out the reaction at very low concentrations of the reactants, the probability of intramolecular cyclization is increased relative to intermolecular polymerization. This is a critical consideration in the synthesis of aza-crown ethers, particularly for larger ring sizes.
The Template Effect: A Cation's Guiding Hand
A more elegant and efficient approach to macrocyclization is the use of a "template" ion. The metal cation, around which the macrocycle is to be formed, coordinates with the heteroatoms of the linear precursor molecules, holding them in a conformation that favors cyclization. This "template effect" significantly increases the yield of the desired macrocycle and was a key factor in Pedersen's success with crown ethers. In the synthesis of aza-crown ethers, alkali and alkaline earth metal cations are commonly employed as templates.
Strategic Bond Formation: Key Synthetic Routes
Several general strategies are employed for the synthesis of aza-crown ethers, each with its own advantages and considerations. A common approach involves the reaction of a diamine with a dihalide or a ditosylate. The nucleophilic nitrogen atoms of the diamine displace the leaving groups on the dielectrophile to form the macrocyclic ring. The choice of solvent, base, and temperature are critical parameters that must be optimized to maximize the yield of the desired aza-crown ether.
A powerful and widely used method for the synthesis of diaza-crown ethers is the "Richman-Atkins" synthesis, which utilizes the reaction of a di-sulfonamide with a diol or its corresponding dihalide under basic conditions. The sulfonamide groups activate the nitrogen atoms for nucleophilic substitution and can be subsequently removed to yield the secondary amine functionalities.
In the Lab: A Step-by-Step Synthesis of Diaza-18-crown-6
To provide a practical understanding of aza-crown ether synthesis, a detailed protocol for the preparation of 4,13-diaza-18-crown-6 is presented below. This procedure is adapted from a well-established method and highlights the key experimental considerations.[3]
Materials and Reagents
-
Triethylene glycol
-
Thionyl chloride
-
Pyridine
-
Toluene
-
1,2-Diaminoethane
-
Sodium hydroxide
-
Acetonitrile
-
Sodium iodide
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrochloric acid
Experimental Workflow
The synthesis of diaza-18-crown-6 can be visualized as a multi-step process, beginning with the preparation of the necessary precursors.
Caption: A simplified workflow for the synthesis of Diaza-18-crown-6.
Detailed Protocol
Step 1: Synthesis of Triethylene Glycol Dichloride
-
To a solution of triethylene glycol (1 mole) and pyridine (2.2 moles) in toluene at 0 °C, slowly add thionyl chloride (2.2 moles).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain triethylene glycol dichloride.
Causality: The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the reaction, preventing side reactions and promoting the desired chlorination.
Step 2: Synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine
-
Slowly add ethylene oxide (2.2 moles) to a solution of 1,2-diaminoethane (1 mole) in water at 0 °C.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the water under reduced pressure to obtain N,N'-bis(2-hydroxyethyl)ethylenediamine.
Causality: The reaction is performed at low temperature to control the exothermicity of the ring-opening of ethylene oxide.
Step 3: Cyclization to form Diaza-18-crown-6
-
Set up a high-dilution apparatus.
-
Simultaneously add solutions of triethylene glycol dichloride (0.1 moles) in acetonitrile and N,N'-bis(2-hydroxyethyl)ethylenediamine (0.1 moles) and sodium hydroxide (0.2 moles) in acetonitrile to a refluxing solution of acetonitrile containing sodium iodide (catalytic amount) over a period of 8 hours.
-
Reflux the reaction mixture for an additional 24 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diaza-18-crown-6.
Causality: The simultaneous addition of the two reactants under high-dilution conditions is critical to favor the intramolecular cyclization over intermolecular polymerization. Sodium iodide acts as a catalyst via the Finkelstein reaction, converting the less reactive dichlorides to the more reactive diiodides in situ.
Structure, Properties, and the Dawn of Aza-Crown Applications
The substitution of an oxygen atom with a nitrogen atom in the crown ether framework has profound effects on the molecule's properties and applications.
The Influence of Nitrogen: Enhanced Binding and Functionality
The nitrogen atom in an aza-crown ether is a trivalent, sp³-hybridized atom with a lone pair of electrons. This lone pair is available for coordination with metal cations. Compared to the oxygen atom in a traditional crown ether, the nitrogen atom is less electronegative, making it a "softer" donor atom. This difference in electronic properties leads to altered metal ion selectivity. Aza-crown ethers generally exhibit a higher affinity for softer metal ions, such as transition metals, compared to their all-oxygen analogues.
Furthermore, the presence of a secondary or tertiary amine functionality allows for the covalent attachment of other molecules, such as chromophores, fluorophores, or biologically active moieties. This "functionalization" is a key advantage of aza-crown ethers and has led to their widespread use in the development of sensors and targeted drug delivery systems.
Caption: Coordination of a potassium ion (K+) within the cavity of Diaza-18-crown-6.
Aza-Crown Ethers as Sentinels: Ion and Molecule Sensing
The ability of aza-crown ethers to selectively bind to specific ions has been harnessed to create sophisticated chemical sensors.[4] By attaching a chromogenic or fluorogenic signaling unit to the nitrogen atom, the binding event can be translated into a measurable optical signal.
| Aza-Crown Ether Derivative | Target Analyte | Signaling Mechanism | Application |
| N-Dansyl-aza-15-crown-5 | Ca²⁺ | Photoinduced Electron Transfer (PET) | Fluorescent sensing of calcium ions |
| N-Anthracenyl-aza-18-crown-6 | K⁺ | Fluorescence enhancement | Selective potassium ion detection |
| Bis(aza-crown)-squaraine dye | Na⁺ | Colorimetric change | Visual detection of sodium ions |
Table 1: Representative Aza-Crown Ether-Based Sensors
Aza-Crown Ethers in the Biological Arena: From Ionophores to Drug Delivery
The unique properties of aza-crown ethers have made them attractive candidates for various biomedical applications. Their ability to transport ions across cell membranes has led to their investigation as synthetic ionophores.[5] Furthermore, their capacity to be functionalized allows for their use as drug delivery vehicles, where a therapeutic agent is tethered to the aza-crown ether for targeted delivery to specific cells or tissues.[6] Some aza-crown ether derivatives have also shown intrinsic biological activity, including antimicrobial and anticancer properties.
Conclusion and Future Outlook
From their early, independent origins to their current status as indispensable tools in supramolecular chemistry, aza-crown ethers have carved a significant niche in the world of macrocyclic chemistry. Their unique combination of ion-binding capabilities and facile functionalization ensures their continued relevance in fields as diverse as analytical chemistry, materials science, and medicine. As our understanding of molecular recognition deepens and our synthetic capabilities expand, the future of aza-crown ethers promises even more innovative applications, from highly selective catalysts to sophisticated theranostic agents.
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Atkins, T. J.; Richman, J. E.; Oettle, W. F. (1978). "1,4,7,10,13,16-Hexaazacyclooctadecane". Org. Synth. 58: 86. doi:10.15227/orgsyn.058.0086. [Link]
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (N-Phenyl-Aza-15-Crown-5)
This guide provides a comprehensive technical overview of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, a significant macrocyclic compound commonly known as N-Phenyl-Aza-15-Crown-5. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural architecture, a validated synthesis protocol, detailed analytical characterization, and its functional implications in coordination chemistry.
Introduction: The Significance of N-Phenyl-Aza-15-Crown-5
Crown ethers, first described by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1][2] This host-guest chemistry has positioned them as invaluable tools in diverse fields, including phase transfer catalysis, ion sensing, and separation sciences.[1][2]
This compound is a specialized derivative of the 15-crown-5 ether.[3] In this molecule, one of the five oxygen atoms of the parent crown ether is replaced by a nitrogen atom, which is subsequently functionalized with a phenyl group. This substitution introduces several key modifications:
-
Altered Cation Affinity: The nitrogen atom, being less electronegative than oxygen, modifies the electronic environment of the macrocyclic cavity, influencing its binding affinity and selectivity for various metal cations.
-
Structural Rigidity and Lipophilicity: The bulky phenyl group adds a degree of conformational rigidity and increases the molecule's overall lipophilicity, affecting its solubility and transport properties.
-
Functional Handle: The nitrogen atom serves as a versatile point for further chemical modification, allowing the attachment of chromophores, fluorophores, or other functional moieties for specialized applications.
These unique features make N-Phenyl-Aza-15-Crown-5 a valuable building block in supramolecular chemistry and a compound of interest for applications ranging from ion-selective electrodes to potential drug delivery systems.[4]
Section 1: Molecular Architecture and Conformation
The fundamental structure of N-Phenyl-Aza-15-Crown-5 consists of a 15-membered macrocyclic ring containing four ether oxygen atoms and one tertiary amine nitrogen atom.[5][6] The IUPAC name, this compound, precisely defines this arrangement.
Caption: Molecular connectivity of N-Phenyl-Aza-15-Crown-5.
The three-dimensional conformation of the macrocycle is flexible, but the presence of the N-phenyl group influences the orientation of the lone pair of electrons on the nitrogen atom. This orientation is critical for the coordination of cations. Studies on similar aza-crown ethers have shown that the nitrogen can adopt different conformations, affecting the overall shape of the cavity and its binding properties.[7] The phenyl group typically orients itself to minimize steric hindrance with the macrocyclic ring.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of aza-crown ethers is a well-established area of macrocyclic chemistry. A common and reliable method for preparing N-Phenyl-Aza-15-Crown-5 involves a one-pot, three-component cyclization reaction analogous to the Williamson ether synthesis. This approach leverages high-dilution principles to favor intramolecular cyclization over intermolecular polymerization.
Caption: General workflow for the synthesis of N-Phenyl-Aza-15-Crown-5.
Experimental Protocol: Synthesis of N-Phenyl-Aza-15-Crown-5
This protocol is a representative synthesis; specific conditions may be optimized.
-
Reagent Preparation:
-
Prepare a solution of aniline (1 equivalent) and di(ethylene glycol) ditosylate (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or DMF.
-
In a separate vessel, prepare a suspension of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3-4 equivalents), in the same solvent.
-
-
Reaction Setup (High Dilution):
-
Set up a large reaction flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.
-
Add a significant volume of the solvent to the flask and bring it to reflux. The high volume is critical for maintaining high dilution, which kinetically favors the desired intramolecular cyclization.
-
-
Cyclization:
-
Using the syringe pumps, slowly and simultaneously add the aniline/ditosylate solution and the base suspension to the refluxing solvent over a period of 8-12 hours. The slow addition rate is crucial to keep the concentration of reactive intermediates low.
-
After the addition is complete, continue to reflux the mixture for an additional 12-24 hours to ensure the reaction goes to completion.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter off the inorganic salts (e.g., K₂CO₃ and potassium tosylate byproduct).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting materials and polymeric byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield N-Phenyl-Aza-15-Crown-5, typically as a white to pale yellow powder or crystalline solid.[5]
-
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base is used to deprotonate the secondary amine formed in situ from aniline and the ditosylate, facilitating the subsequent nucleophilic attack to close the ring without competing in the reaction itself.
-
Solvent (Acetonitrile/DMF): Aprotic polar solvents are chosen to dissolve the reactants and salts while not interfering with the nucleophilic substitution mechanism.
-
High Dilution: This is the most critical parameter. By keeping the concentration of the linear precursor extremely low, the probability of an intramolecular reaction (cyclization) is much higher than that of an intermolecular reaction (polymerization).
Section 3: Spectroscopic and Analytical Characterization
Confirmation of the successful synthesis and purity of N-Phenyl-Aza-15-Crown-5 is achieved through a combination of spectroscopic and analytical techniques. The data presented below serve as a self-validating system for the described protocol.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₁₆H₂₅NO₄ | |
| Molecular Weight | 295.37 g/mol | |
| Appearance | White to pale yellow powder/crystals | [5] |
| Melting Point | 42-47 °C | [5] |
Table 1: Physical and Chemical Properties of N-Phenyl-Aza-15-Crown-5.
Spectroscopic Data Interpretation
The following table summarizes the expected spectroscopic signatures for the compound. While precise chemical shifts can vary slightly depending on the solvent and instrument, these represent characteristic values.
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~6.6-7.3 ppm (multiplets, 5H)δ ~3.6-3.8 ppm (multiplets, 16H)δ ~3.5 ppm (multiplet, 4H) | Aromatic protons of the phenyl group.Protons on carbons adjacent to oxygen atoms (-O-CH₂-CH₂-O-).Protons on carbons adjacent to the nitrogen atom (-N-CH₂-CH₂-O-). |
| ¹³C NMR | δ ~112, 116, 129, 148 ppmδ ~68-72 ppmδ ~52 ppm | Aromatic carbons of the phenyl group.Aliphatic carbons adjacent to oxygen atoms.Aliphatic carbons adjacent to the nitrogen atom. |
| IR (KBr) | ~3050 cm⁻¹~2850-2950 cm⁻¹~1600, 1500 cm⁻¹~1100-1150 cm⁻¹ | Aromatic C-H stretch.Aliphatic C-H stretch.Aromatic C=C stretches.Strong, broad C-O-C (ether) stretch. |
| Mass Spec (EI) | m/z = 295 [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Expected Spectroscopic Data for N-Phenyl-Aza-15-Crown-5. (Data synthesized from typical values for aza-crown ethers and substituted aromatics[8][9][10][11][12][13]).
Section 4: Coordination Chemistry and Applications
The defining feature of N-Phenyl-Aza-15-Crown-5 is its ability to form stable complexes with various cations.[1] The cavity size is well-suited for alkali metal ions like Na⁺ and K⁺, but it can also coordinate with alkaline earth and transition metal ions.[7][14] The complexation is driven by ion-dipole interactions between the cation and the lone pairs of electrons on the oxygen and nitrogen atoms of the macrocycle.[1]
The presence of the N-phenyl group can influence this binding. For instance, the nitrogen atom's basicity is reduced compared to an N-alkyl derivative, which can affect the stability of the resulting complex.[7]
Potential Applications:
-
Ion-Selective Sensors: The selective binding properties make it a candidate for use in potentiometric or optical sensors for specific metal ions.[2][4]
-
Phase Transfer Catalysis: By encapsulating a cation, the crown ether can transport it into an organic phase, facilitating reactions between an organic-soluble substrate and an aqueous-soluble salt.[2]
-
Drug Delivery and Biological Probes: The aza-crown framework can be incorporated into larger molecular systems designed for targeted drug delivery or as fluorescent probes that signal the presence of specific ions in biological systems.[1][4][15]
Conclusion
This compound is a functionally significant macrocycle that bridges the gap between classic crown ethers and more complex polyamine ligands. Its well-defined molecular architecture, accessible synthesis, and distinct coordination properties make it a versatile tool for researchers in supramolecular chemistry, materials science, and drug development. The detailed characterization data provided herein serves as a reliable benchmark for its synthesis and validation, enabling its confident application in advanced research endeavors.
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A Technical Guide to the Preliminary Toxicological Investigation of N-phenylaza-15-crown-5
Preamble: Contextualizing the Inquiry into N-phenylaza-15-crown-5
N-phenylaza-15-crown-5 is a macrocyclic polyether, a class of compounds renowned for their ability to selectively bind cations.[1] This unique property positions them as valuable tools in diverse fields, from analytical chemistry and ion-selective membranes to potential drug delivery systems.[1][2][3] Specifically, N-phenylaza-15-crown-5 belongs to the aza-crown ether family, where a nitrogen atom replaces one of the oxygen atoms in the crown ether ring, allowing for functionalization.[4] This structural feature can modify the molecule's biological properties, including its potential toxicity.[4][5]
While the broader family of crown ethers has been explored for various biomedical applications, including antitumor and antimicrobial activities, their toxicological profiles are not fully elucidated and can be variable.[6][7] Some have been shown to be toxic to both prokaryotic and eukaryotic cells, though not necessarily genotoxic.[8] Therefore, as N-phenylaza-15-crown-5 or its derivatives are considered for applications with potential human or environmental exposure, a robust and systematic preliminary toxicological investigation is not merely a regulatory formality but a scientific necessity.[9]
This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, toxicological assessment of N-phenylaza-15-crown-5. The experimental strategy is designed to follow a logical, tiered approach, beginning with high-throughput in vitro assays to establish baseline cytotoxicity and mutagenic potential before proceeding to a targeted, ethically-minded in vivo study.[10] This progression ensures that animal studies are only undertaken with a foundational understanding of the compound's cellular effects, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[11]
Part 1: In Vitro Toxicological Assessment
The initial phase of toxicological screening is performed in vitro using cultured cells and bacteria.[12][13] These methods are rapid, cost-effective, and provide crucial data on a compound's intrinsic potential to cause harm at the cellular level, thereby guiding the design of subsequent, more complex studies.[10]
Assessment of Cytotoxicity via MTT Assay
The first critical question is whether N-phenylaza-15-crown-5 is toxic to living cells and at what concentration. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14][15]
Causality and Rationale: This assay is selected for its reliability and high-throughput capability. Its mechanism is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[14][16] A decrease in the rate of formazan production is directly proportional to a reduction in cell viability, which can be caused by either cytotoxicity (cell death) or cytostatic activity (inhibition of cell growth). This provides a quantitative measure—the IC50 value (half-maximal inhibitory concentration)—that is fundamental for dose selection in all subsequent assays.
-
Cell Culture and Seeding:
-
Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or a standard fibroblast line like 3T3).
-
Culture cells in appropriate media at 37°C in a 5% CO₂ incubator.
-
Trypsinize and prepare a cell suspension. Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[14]
-
Incubate for 24 hours to allow for cell adhesion.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of N-phenylaza-15-crown-5 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (DMSO) and untreated controls.
-
-
MTT Assay Procedure:
-
Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.[17][18]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition and Analysis:
| Cell Line | Exposure Time (h) | IC50 (µM) |
| HepG2 | 24 | 150.5 |
| HepG2 | 48 | 98.2 |
| 3T3 | 24 | 210.8 |
| 3T3 | 48 | 165.4 |
Assessment of Mutagenicity via Ames Test
A critical aspect of toxicity is genotoxicity—the ability of a chemical to damage DNA. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for identifying chemical mutagens.[19][20]
Causality and Rationale: This test is chosen to evaluate the potential of N-phenylaza-15-crown-5 to cause gene mutations.[21] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his-).[19][22] These bacteria cannot grow on a histidine-deficient medium. The assay determines if the test chemical can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow and form colonies (revertants).[19] A positive result indicates the chemical is a mutagen and a potential carcinogen. The protocol must include a step for metabolic activation using a rat liver extract (S9 fraction), as many chemicals only become mutagenic after being metabolized by liver enzymes like P450.[22]
-
Strain Preparation:
-
Use a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[22]
-
Grow overnight cultures of each strain in nutrient broth.
-
-
Metabolic Activation:
-
Prepare the S9 mix containing the S9 fraction from induced rat livers, cofactors (like NADP), and buffers. Keep on ice.[22]
-
-
Plate Incorporation:
-
To sterile tubes, add in the following order:
-
Include negative (vehicle) controls and positive controls specific to each strain and condition (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate (the histidine-deficient medium).[21]
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
The cytotoxicity of the compound to the bacteria should also be assessed by observing the background lawn of bacterial growth.
-
The following diagram illustrates the logical flow of the in vitro investigation, starting with a broad cytotoxicity screen to determine effective concentration ranges, followed by a specific assessment for mutagenic potential.
Caption: Workflow for the in vitro preliminary toxicity assessment.
Part 2: In Vivo Acute Systemic Toxicity
Following the in vitro assessment, a preliminary in vivo study is conducted to understand the compound's effects on a whole, living organism.[23] This provides crucial information on systemic toxicity, target organs, and serves as the basis for hazard classification.[24]
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The OECD Test Guideline 423 is a stepwise procedure that uses a minimal number of animals to estimate the acute oral toxicity of a substance and assign it to a toxicity class.[25]
Causality and Rationale: This method is selected over traditional LD50 tests (like the former OECD 401) because it significantly reduces the number of animals required while still providing sufficient information for hazard classification according to the Globally Harmonized System (GHS).[25][26] The procedure uses fixed starting doses and progresses in a stepwise manner based on the observed outcomes (mortality or survival).[25] The choice of the starting dose is informed by the in vitro data and any existing information on structurally similar compounds. This approach prioritizes animal welfare by avoiding lethality in large groups of animals and focusing on identifying dose ranges where toxicity is expected.[27]
-
Animal Selection and Husbandry:
-
Use a single sex of a standard laboratory rodent strain, typically nulliparous, non-pregnant female rats, as they are often slightly more sensitive.[25][27]
-
Acclimatize animals for at least 5 days. House them in appropriate conditions (12h light/dark cycle, controlled temperature, free access to standard diet and water).[26]
-
-
Dose Preparation and Administration:
-
Based on in vitro data and structural alerts, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[27] In the absence of information, 300 mg/kg is the default starting dose.[27]
-
Prepare the dose formulation. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[26]
-
Administer a single oral dose to the animals via gavage. The volume should not exceed 1 mL/100 g body weight for non-aqueous solutions.[26]
-
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals at the selected starting dose.
-
Observation: Observe animals carefully for the first 4 hours and then daily for 14 days.[28] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any tremors, convulsions, or lethargy.[27]
-
Decision Point: The outcome of the first step determines the next action:
-
If 2 or 3 animals die: Stop the test. The substance is classified based on this outcome.
-
If 0 or 1 animal dies: Proceed to the next step. Dose another 3 animals at a lower dose (if mortality was observed) or a higher dose (if no mortality was observed) according to the guideline's flowchart.
-
Subsequent Steps: Continue the stepwise process until a stopping criterion is met (e.g., 3 animals survive at the highest dose, or a clear classification can be made).
-
-
-
Endpoint Analysis:
-
Record mortality and body weight changes throughout the 14-day period.[28]
-
At the end of the study, perform a gross necropsy on all animals to identify any pathological changes in organs.[28]
-
Use the pattern of mortality across the tested doses to classify the substance according to GHS categories.[25]
-
Starting Dose: 300 mg/kg
| Step | Dose (mg/kg) | Number of Animals | Outcome (Mortality within 14 days) | Clinical Signs Observed | Next Step |
| 1 | 300 | 3 | 1/3 | Lethargy, piloerection | Dose 3 more animals at 300 mg/kg |
| 2 | 300 | 3 | 1/3 | Lethargy, piloerection | Stop test. Outcome is 2/6 mortality at 300 mg/kg. |
| Conclusion: Based on the OECD 423 criteria, this outcome would lead to a specific GHS classification (e.g., Category 4: Harmful if swallowed). |
The diagram below outlines the decision-making process for a common scenario within the OECD 423 guideline, starting at the 300 mg/kg dose level.
Caption: Decision logic for the OECD 423 Acute Toxic Class Method.
Conclusion and Forward Outlook
This preliminary toxicological investigation provides a foundational safety profile for N-phenylaza-15-crown-5. The in vitro data on cytotoxicity (IC50) and mutagenicity (Ames test), combined with the in vivo acute oral toxicity classification (OECD 423), create a critical data package. This package enables informed decision-making for further development, guiding the design of more extensive sub-chronic or mechanistic toxicology studies if warranted, and establishing initial safety parameters for handling and potential application. The systematic approach ensures scientific rigor while adhering to the highest ethical standards in toxicological research.
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Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. [Link]
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Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2761. [Link]
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CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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OECD (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]
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Gokel, G. W., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2135. [Link]
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OECD (1987). OECD Test Guideline 401: Acute Oral Toxicity. National Toxicology Program. [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Bio-protocol. [Link]
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OECD (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. ResearchGate. [Link]
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Dalvi, S. (2022). Acute Toxicity by OECD Guidelines. Slideshare. [Link]
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Gokel, G. W., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC. [Link]
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Li, Y., et al. (2020). Synthesis and Biological Evaluation of Aza-Crown Ether–Squaramide Conjugates as Anion/Cation Symporters. Taylor & Francis Online. [Link]
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OECD (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. [Link]
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Asad, M., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. [Link]
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Vivotecnia (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
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ResearchGate (n.d.). In vitro cytotoxicity of macrocyclam derivatives. ResearchGate. [Link]
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Kralj, M., et al. (2008). Biomedical potentials of crown ethers: prospective antitumor agents. PubMed. [Link]
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ResearchGate (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [Link]
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Arenaz, P., et al. (1992). Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges. PubMed. [Link]
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Kalliokoski, T., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. PMC. [Link]
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Olmedo-Juárez, A., et al. (2024). Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus. MDPI. [Link]
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A Comprehensive Technical Guide to the Solubility of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane in Organic Solvents
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, a significant crown ether derivative also known as N-phenylaza-15-crown-5. Recognizing the critical role of solubility in applications ranging from ion-selective electrodes to drug delivery systems, this document synthesizes theoretical principles with actionable experimental protocols.[1] It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering both a foundational understanding and practical methodologies for determining and leveraging the solubility of this versatile compound. While specific quantitative data is often proprietary or not widely published, this guide equips the user with the necessary tools to assess solubility in any given organic solvent system.
Introduction: The Significance of N-phenylaza-15-crown-5 and its Solubility
This compound is a macrocyclic polyether with a distinct structure that facilitates the selective binding of cations.[1] The incorporation of a phenyl group onto the aza-15-crown-5 backbone imparts unique electronic and steric properties, influencing its complexation behavior and, crucially, its solubility. The compound's utility in diverse fields such as analytical chemistry for ion separation and detection, and in pharmacology as a component of drug delivery systems, is intrinsically linked to its ability to dissolve in various organic media.[1] An understanding of its solubility is therefore paramount for optimizing reaction conditions, designing extraction processes, and formulating effective therapeutic agents. This guide will delve into the molecular factors governing its solubility and provide robust methods for its empirical determination.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide.[2] For this compound, a molecule with both polar (ether and amine functionalities) and nonpolar (phenyl and ethylene backbone) regions, its solubility profile is nuanced.
Key Factors Influencing Solubility
Several key factors dictate the extent to which N-phenylaza-15-crown-5 will dissolve in a given organic solvent:
-
Polarity: The polarity of the solvent plays a critical role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[3][4] Given the mixed polarity of our target molecule, it is expected to exhibit solubility in a range of solvents.
-
Hydrogen Bonding: The oxygen and nitrogen atoms in the crown ether ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: The relatively large size of the macrocycle can present a challenge for solvation.[3] Efficient packing of solvent molecules around the solute is necessary for dissolution.
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4][5] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution, in accordance with Le Chatelier's Principle.[2][5]
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[3][4]
The interplay of these factors is visualized in the diagram below:
Caption: Factors influencing the solubility of the target compound.
Expected Solubility Profile: A Qualitative Assessment
Based on the molecular structure of this compound, we can predict its general solubility in various classes of organic solvents. It is generally described as having exceptional solubility in organic solvents.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the ether oxygens and the nitrogen atom. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Possess a significant dipole moment to interact with the polar parts of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The phenyl group on the crown ether will have favorable π-π stacking interactions with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and ability to solvate various organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | "Like dissolves like" principle applies due to the ether backbone of the crown ether. |
| Alkanes | Hexane, Cyclohexane | Low | The significant polarity of the crown ether backbone will likely lead to poor solubility in nonpolar alkanes. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium saturation method, a reliable technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (powder form, purity >96%)[6]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
The overall workflow for experimental solubility determination is depicted below:
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare triplicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For faster and more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for this step.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = C * DF Where:
-
C is the concentration of the diluted sample determined from the calibration curve (in g/L).
-
DF is the dilution factor.
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison across different solvents.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers and professionals are now equipped to both predict and quantitatively determine the solubility of this important macrocycle. The ability to accurately assess solubility is a cornerstone of its effective application in various scientific and industrial domains. Future work should focus on generating a comprehensive, publicly available database of solubility data for this and other crown ethers in a wide range of solvents and at various temperatures. Such a resource would be invaluable to the scientific community, accelerating research and development in fields that rely on these versatile compounds.
References
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ACS Publications. Characterization of 14-Crown-4 Ethers for the Extraction of Lithium from Natural Brines: Synthesis, Solubility Measurements in Supercritical Carbon Dioxide, and Thermodynamic Modeling. Industrial & Engineering Chemistry Research. Available from: [Link]
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Frontiers in Chemistry. The aqueous supramolecular chemistry of crown ethers. Available from: [Link]
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PubMed Central. The aqueous supramolecular chemistry of crown ethers. Available from: [Link]
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YouTube. Factors Affecting Solubility. Available from: [Link]
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SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]
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NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [Link]
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BYJU'S. Factors Affecting Solubility. Available from: [Link]
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Wikipedia. 15-Crown-5. Available from: [Link]
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ResearchGate. The aqueous supramolecular chemistry of crown ethers. Available from: [Link]
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LookChem. 66750-14-9 | 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[4-[(4-nitrophenyl)azo]phenyl]-. Available from: [Link]
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Spectroscopic Data for N-phenylaza-15-crown-5: A Technical Guide
Introduction
N-phenylaza-15-crown-5 is a macrocyclic polyether belonging to the family of aza-crown ethers. These compounds are of significant interest in supramolecular chemistry, materials science, and biology due to their ability to selectively bind cations.[1] The introduction of a phenyl-substituted nitrogen atom into the 15-crown-5 framework modifies the electronic properties, solubility, and complexation behavior of the parent crown ether, making it a valuable building block for sensors, ion-selective membranes, and drug delivery systems.[2][3]
Accurate structural confirmation and purity assessment are paramount for any application. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize N-phenylaza-15-crown-5. This document is intended for researchers and professionals in chemistry and drug development, offering not just the data, but the underlying principles and experimental considerations for its acquisition and interpretation.
Molecular Structure and Properties
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. N-phenylaza-15-crown-5 consists of a fifteen-membered ring containing four oxygen atoms and one nitrogen atom, to which a phenyl group is attached.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₄ | [4][5] |
| Molecular Weight | 295.37 g/mol | [4][5] |
| CAS Number | 66750-10-5 | [4] |
| Appearance | White to light yellow powder | [6] |
| Melting Point | 42-47 °C | [4] |
Below is a 2D representation of the N-phenylaza-15-crown-5 structure, generated using the DOT language.
Caption: 2D Structure of N-phenylaza-15-crown-5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Data Interpretation: The ¹H NMR spectrum of N-phenylaza-15-crown-5 is characterized by two main regions: the aromatic region (downfield, ~6.5-7.5 ppm) and the aliphatic ether region (upfield, ~3.5-4.0 ppm).
-
Aromatic Protons (6.5 - 7.3 ppm): The phenyl group protons appear as a set of multiplets. The ortho-protons (adjacent to the nitrogen) are typically shifted furthest downfield due to the deshielding effect of the nitrogen atom. The meta- and para-protons appear slightly more upfield.
-
Crown Ether Protons (3.6 - 3.9 ppm): The protons on the ethylene oxide units of the crown ether ring appear as a series of complex multiplets. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) are chemically distinct from those adjacent to the oxygens (-O-CH₂-) and will have different chemical shifts.[7]
Typical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.15 | m | 2H | Aromatic (meta-H) |
| 6.80 - 6.70 | m | 3H | Aromatic (ortho- & para-H) |
| 3.85 - 3.75 | t, J=5.6 Hz | 8H | -O-CH₂-CH₂-O- |
| 3.70 - 3.60 | t, J=5.6 Hz | 8H | -N-CH₂-CH₂-O- |
Note: Data is synthesized from typical values for this class of compound. Actual spectra may show more complex overlapping multiplets. The integration values confirm the proton count for each distinct environment.[8][9]
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's symmetry, fewer than 16 signals may be observed.
-
Aromatic Carbons (110 - 150 ppm): Four distinct signals are expected for the phenyl group: one for the carbon attached to the nitrogen (ipso-carbon), and one each for the ortho, meta, and para carbons. The ipso-carbon is typically the most downfield in this region.
-
Crown Ether Carbons (50 - 75 ppm): The carbons within the crown ether ring will appear in this region. The carbons alpha to the nitrogen (-N-CH₂-) will have a different chemical shift than those alpha to the oxygen atoms (-O-CH₂-).[10]
Typical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Aromatic (C-N) |
| ~129.5 | Aromatic (meta-C) |
| ~116.0 | Aromatic (para-C) |
| ~112.0 | Aromatic (ortho-C) |
| ~71.5 | -O-CH₂-C H₂-O- |
| ~70.0 | -N-CH₂-C H₂-O- |
| ~54.0 | -N-C H₂-CH₂-O- |
Note: These are predicted chemical shifts based on known ranges for similar functional groups.[10]
Experimental Protocol: NMR Spectroscopy
The quality of NMR data is highly dependent on proper sample preparation and instrument parameter selection.
Caption: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N-phenylaza-15-crown-5 into a clean, dry vial.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform is a good choice for this compound due to its polarity and ability to dissolve aza-crown ethers.[11]
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).[11]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies (¹H and ¹³C), and shim the magnetic field to optimize homogeneity.[12]
-
Data Acquisition: Acquire the ¹H spectrum first, as it is faster. Subsequently, run the ¹³C NMR experiment, which requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[13]
-
Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).[14]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[15]
Data Interpretation: The IR spectrum of N-phenylaza-15-crown-5 will show characteristic absorptions for its aromatic, ether, and amine components.
-
Aromatic C-H Stretch (~3030 cm⁻¹): A weak to medium absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[16]
-
Aliphatic C-H Stretch (2850-2950 cm⁻¹): Strong absorptions in this region are due to the C-H stretching of the methylene groups in the crown ether ring.[3]
-
Aromatic C=C Bending (1500-1600 cm⁻¹): Two or more medium-intensity bands in this region are characteristic of the carbon-carbon double bonds within the phenyl group.[16]
-
C-O Ether Stretch (1100-1150 cm⁻¹): A very strong, often broad, absorption band in this region is the most prominent feature of an ether. This is due to the C-O-C asymmetric stretching vibration.[17]
-
C-N Stretch (1250-1335 cm⁻¹): The stretching vibration of the aromatic amine C-N bond will appear in this region.[18]
Typical IR Data (Thin Film/KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| 2920, 2865 | Strong | Aliphatic C-H Stretch |
| 1598, 1505 | Medium, Strong | Aromatic C=C Stretch |
| ~1260 | Strong | Aromatic C-N Stretch |
| ~1125 | Very Strong | C-O-C Ether Stretch |
| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bend |
Note: The fingerprint region (below 1500 cm⁻¹) contains many complex vibrations that are unique to the molecule as a whole.[15]
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
For a solid, non-volatile compound like N-phenylaza-15-crown-5, the thin solid film method is a rapid and effective way to obtain a high-quality spectrum.[19]
Step-by-Step Methodology:
-
Plate Preparation: Ensure a salt plate (e.g., NaCl or KBr) is clean and dry. If necessary, polish it with a small amount of a non-hydroxylic solvent like dichloromethane and dry completely.
-
Sample Dissolution: Place a small amount of the solid (a few milligrams) in a small vial and add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve it completely.[19]
-
Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of the salt plate.[19]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract absorptions from atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan to obtain the infrared spectrum.
-
Cleanup: Clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator for storage.[19]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[20] For a molecule like N-phenylaza-15-crown-5, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically yields the intact molecular ion with minimal fragmentation.[21]
Data Interpretation:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion. In positive-ion ESI-MS, this will typically be the protonated molecule [M+H]⁺ at m/z 296.38. Adducts with sodium [M+Na]⁺ (m/z 318.36) or potassium [M+K]⁺ (m/z 334.46) are also very common for crown ethers, given their ion-binding capabilities.[6]
-
Fragmentation Pattern: Although ESI is a soft technique, some fragmentation can be induced. The fragmentation of aza-crown ethers often involves cleavage of the polyether chain.[8] Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond.[22][23] For N-phenylaza-15-crown-5, cleavage would likely occur at the C-C or C-O bonds within the macrocyclic ring.
Predicted ESI-MS Data
| m/z | Assignment |
| 296.38 | [M+H]⁺ |
| 318.36 | [M+Na]⁺ |
| 334.46 | [M+K]⁺ |
Experimental Protocol: ESI-MS
Caption: General workflow for ESI-Mass Spectrometry analysis.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.[2]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically a mixture of acetonitrile and water.[24]
-
Acidification: To promote protonation and the formation of the [M+H]⁺ ion in positive-ion mode, add a small amount of formic acid to the final solution (final concentration ~0.1%).[21]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's tubing.[24]
-
Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (like [M+H]⁺) are formed and enter the mass analyzer.[25]
-
Detection: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance, generating the mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of N-phenylaza-15-crown-5. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific chemical environments of the aromatic and aliphatic protons and carbons. IR spectroscopy validates the presence of key functional groups, including the aromatic ring, C-N bond, and the dominant C-O ether linkages. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. Together, these techniques provide the necessary data to ensure the identity, purity, and structural integrity of N-phenylaza-15-crown-5 for any research or development application.
References
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
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WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
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Borbély, Á., & Herczeg, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]
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Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]
-
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Chemistry LibreTexts. The 1H-NMR experiment. [Link]
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Nanozymes / Alfa Chemistry. CAS 66750-10-5 N-Phenylaza-15-crown 5-ether. [Link]
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eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
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H. P. L. G. A. I. R. Chart. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. [Link]
-
Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]
-
Otera, J., & Yano, T. (2004). Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. Molecules, 9(10), 860-866. [Link]
-
Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Beilstein Journals. Design, synthesis and spectroscopic properties of crown ether-capped dibenzotetraaza[1]annulenes. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Typical C-13 NMR Chemical shifts. [Link]
-
De, B., & Chowdhury, S. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2013, 282574. [Link]
-
ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]
-
University of Florida. Interpretation of mass spectra. [Link]
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Methodological & Application
Protocol for the Preparation of N-Phenylaza-15-Crown-5 Based PVC Membranes for Ion-Selective Electrodes
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of ion-selective membranes using N-phenylaza-15-crown-5 as the active ionophore, embedded within a poly(vinyl chloride) (PVC) matrix. This guide is intended for researchers, scientists, and drug development professionals engaged in the development of potentiometric sensors. The protocol details the rationale behind component selection, a step-by-step methodology for membrane fabrication, and critical insights into optimizing membrane performance for applications such as potassium ion (K⁺) sensing.
Introduction: The Principle of Crown Ether-Based Ion-Selective Membranes
Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution. The core of a neutral carrier-based ISE is the ion-selective membrane, a polymeric film engineered to selectively interact with a target ion. The membrane typically consists of a polymer matrix, a plasticizer, an ionophore, and often, a lipophilic anionic additive.[1]
-
The Ionophore (N-phenylaza-15-crown-5): This crown ether is the molecular recognition element. The central cavity of the aza-crown ether has a specific size and electron density that allows it to selectively form a stable complex with certain cations, primarily potassium ions (K⁺), through host-guest chemistry.[2] The phenyl group on the nitrogen atom enhances the lipophilicity of the molecule, ensuring its stable incorporation within the PVC membrane.
-
The Polymer Matrix (PVC): High molecular weight poly(vinyl chloride) provides the structural integrity for the membrane. It is chemically inert and forms a flexible, durable film when plasticized.[3]
-
The Plasticizer: The plasticizer is a critical component that functions as a solvent for the ionophore and other additives within the PVC matrix.[3] It lowers the glass transition temperature of PVC, making the membrane flexible and ensuring the mobility of the ionophore-ion complex within the membrane phase.[1] The dielectric constant of the plasticizer significantly influences the sensor's selectivity and detection limit.
-
The Anionic Additive: A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is incorporated to reduce the membrane's electrical resistance and improve the potentiometric response. It ensures permselectivity by providing fixed anionic sites within the membrane, which facilitates the transport of cations and repels anions from the sample solution.[4][5]
The selective complexation of the target ion by the ionophore at the membrane-sample interface generates a phase boundary potential. This potential is measured against a reference electrode, and its magnitude is logarithmically proportional to the activity of the target ion in the sample, as described by the Nernst equation.
Materials and Reagents
| Component | Description | Recommended Product | Purpose |
| Ionophore | N-phenylaza-15-crown-5 | Purity > 96% | Selective binding of target cation (e.g., K⁺) |
| Polymer Matrix | Poly(vinyl chloride), high molecular weight | Selectophore™ grade or equivalent | Structural support for the membrane |
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Selectophore™ grade or equivalent | Solubilizes components, ensures membrane flexibility and ionophore mobility |
| Anionic Additive | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Selectophore™ grade or equivalent | Reduces membrane resistance, improves selectivity |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Solvent for all membrane components |
Optimized Membrane Composition
The performance of an ISE is highly dependent on the relative ratios of its membrane components. The following composition is a robust starting point for developing a potassium-selective electrode using N-phenylaza-15-crown-5. Total mass is typically 100-200 mg for casting a single membrane.
| Component | Weight Percentage (w/w %) | Typical Mass (for 150 mg total) | Moles/Function |
| PVC | ~33% | 49.5 mg | Provides structural matrix |
| o-NPOE | ~65% | 97.5 mg | Plasticizer/Solvent mediator |
| N-phenylaza-15-crown-5 | ~1.5% | 2.25 mg | Ionophore for K⁺ recognition |
| KTpClPB | ~0.5% | 0.75 mg | Anionic sites for permselectivity |
Rationale for Composition:
-
A plasticizer-to-PVC ratio of approximately 2:1 is common and ensures good flexibility and component mobility.
-
The ionophore concentration is kept low (1-2%) to prevent oversaturation and maintain a linear response.
-
The anionic additive is typically added at a concentration of 20-50 mol% relative to the ionophore to optimize the electrochemical performance.
Experimental Protocol: Membrane Preparation and Electrode Fabrication
This protocol describes the "solution casting" method, a widely used technique for preparing thin, homogenous PVC membranes.[3][6]
Part 1: Preparation of the Membrane Cocktail
-
Weighing: Accurately weigh all four components (PVC, o-NPOE, N-phenylaza-15-crown-5, and KTpClPB) into a clean, dry 5 mL glass vial. Use the masses specified in the table above.
-
Dissolution: Add approximately 2 mL of anhydrous tetrahydrofuran (THF) to the vial.
-
Homogenization: Cap the vial tightly and agitate the mixture using a vortex mixer or gentle sonication until all components are fully dissolved. The resulting "membrane cocktail" should be a clear, slightly viscous solution, free of any suspended particles.
Part 2: Casting and Curing the Membrane
-
Prepare the Casting Surface: Place a clean, flat glass plate (e.g., a microscope slide or a small petri dish) on a perfectly level surface in a fume hood.
-
Casting: Using a pipette, carefully pour the homogenized membrane cocktail onto the center of the glass plate. The solution will spread out. Alternatively, for a more controlled diameter, place a glass ring (e.g., 20 mm inner diameter) on the slide and pour the cocktail inside the ring.
-
Solvent Evaporation: Cover the casting assembly with a larger petri dish lid, leaving a small gap to allow for slow solvent evaporation. This slow evaporation is crucial to prevent the formation of pores and to ensure a uniform, transparent membrane.
-
Curing: Allow the THF to evaporate completely at room temperature for at least 24 hours. The result will be a transparent, flexible, circular film.
Part 3: Electrode Assembly and Conditioning
-
Membrane Excision: Using a sharp cork borer or scalpel, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.
-
Electrode Body Assembly: Mount the membrane disc onto the end of a PVC electrode body. This can be done by gluing it in place with a PVC-THF slurry (a small amount of PVC dissolved in THF). Ensure a watertight seal.
-
Internal Filling Solution: Fill the electrode body with an internal filling solution containing a fixed concentration of the target ion and chloride. For a potassium electrode, a solution of 0.01 M KCl is appropriate.
-
Internal Reference Electrode: Insert an Ag/AgCl wire into the internal filling solution. This completes the ion-selective electrode assembly.
-
Conditioning: Before its first use, the assembled electrode must be conditioned by soaking it for 12-24 hours in a 0.01 M solution of the primary ion (e.g., KCl). This step is critical for hydrating the membrane and ensuring a stable and reproducible potential.
Workflow Visualization
The following diagram illustrates the complete workflow from component preparation to a fully conditioned ion-selective electrode.
Caption: Workflow for preparing N-phenylaza-15-crown-5 based PVC membranes.
Trustworthiness and Self-Validation
-
Visual Inspection: A properly prepared membrane should be transparent, homogenous, and free of cracks, bubbles, or precipitates. Any cloudiness may indicate incomplete dissolution of components or incompatibility, requiring re-preparation.
-
Electrochemical Performance: The ultimate validation of the protocol is the electrode's performance. After conditioning, the electrode should be calibrated using a series of standard solutions of the target ion (e.g., 10⁻⁶ M to 10⁻¹ M KCl).
-
A successful membrane will yield a linear potentiometric response with a slope close to the theoretical Nernstian value (approximately 59/z mV per decade of activity at 25°C, where z is the charge of the ion). For K⁺, this is ~59 mV/decade.[7][8]
-
The electrode should exhibit a low detection limit and a stable potential reading over time. A significant potential drift may indicate leaching of membrane components or an improperly formed membrane.
-
Conclusion
This protocol provides a detailed and scientifically grounded methodology for the preparation of N-phenylaza-15-crown-5 based PVC membranes. By carefully controlling the composition and following the outlined steps for casting, fabrication, and conditioning, researchers can reliably produce high-performance ion-selective electrodes for a variety of analytical applications. The principles discussed herein also provide a framework for the rational design and optimization of membranes for other target ions and applications.
References
-
MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Available at: [Link]
-
SciELO México. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Available at: [Link]
-
MDPI. (2024). Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. Available at: [Link]
-
ResearchGate. (n.d.). Steps involved in the fabrication of a PVC membrane sensor electrode. Available at: [Link]
-
YouTube. (2021). How to produce DIY ion exchange membranes for various electrochemical applications. Available at: [Link]
-
ResearchGate. (2015). Preparation and Application of Potassium Ion-Selective Membrane Electrode Based on Benzo-15-Crown-5 Ether. Available at: [Link]
-
ResearchGate. (2015). Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. Available at: [Link]
-
ResearchGate. (2015). Preparation and Application of Potassium IonSelective Membrane Electrode Based on Benzo-15Crown5 Ether. Available at: [Link]
-
ResearchGate. (2018). Anyone got experience in making an ion selective membrane using nonactin and PVC for ammonium ion detection?. Available at: [Link]
-
Leonardo Journal of Sciences. (2007). Physico-Chemical Studies of the Pvc K+ - Selective Membrane. Available at: [Link]
-
PubMed. (2013). Sophisticated design of PVC membrane ion-selective electrodes based on the mixed potential theory. Available at: [Link]
-
ResearchGate. (2016). Membrane based on decyl-18-crown-6 for a potassium selective sensor. Available at: [Link]
-
ResearchGate. (2017). New Potassium-Selective Electrode Based on an Ionophoric Bis(15-crown-5 ether) Derived from Xanthene4,5Dicarboxylic Acid. Available at: [Link]
-
FANKAI. (n.d.). potassium tetrakis(4-chlorophenyl)borate. Available at: [Link]
-
Semantic Scholar. (1979). Potassium-selective PVC membrane electrodes based on bis- and poly(crown ether)s. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Structure of N-phenylaza-15-crown-5. Available at: [Link]
-
ResearchGate. (2024). PVC membrane bulk optode incorporating 4-nitrobenzo-15-crown-5 and sodium tetrakis(1-imidazolyl) borate for the pico-molar determination of silver ion in pharmaceutical formulation. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solvent Extraction of Metal Ions Using N-phenylaza-15-crown-5
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of N-phenylaza-15-crown-5 in Selective Metal Ion Separation
The selective extraction and separation of metal ions from aqueous solutions are critical processes in fields ranging from analytical chemistry and environmental remediation to hydrometallurgy. Among the diverse array of ionophores used for these purposes, crown ethers have emerged as a powerful class of synthetic macrocyclic ligands. Their unique ability to selectively form stable complexes with metal cations, a phenomenon often described by the "size-fit" concept, makes them highly effective extractants.[1]
This document provides a detailed guide to the application of N-phenylaza-15-crown-5, a lipophilic aza-crown ether, in the solvent extraction of metal ions. The replacement of an oxygen atom in the 15-crown-5 macrocycle with a nitrogen atom bearing a phenyl group enhances the ligand's solubility in organic solvents and modulates its complexing ability. The nitrogen atom can also participate in coordination, and the phenyl group can influence the electronic properties and steric hindrance of the ligand, thereby affecting its selectivity towards different metal cations.[2]
These application notes are intended for researchers and scientists in chemistry and drug development, offering both the theoretical underpinnings and practical protocols for employing N-phenylaza-15-crown-5 in laboratory settings.
Mechanism of Metal Ion Complexation and Extraction
The solvent extraction of metal ions using N-phenylaza-15-crown-5 is a multi-step process governed by the principles of "host-guest" chemistry and phase transfer.[3] The core of this process is the selective encapsulation of a metal cation (the "guest") within the cavity of the crown ether (the "host").
-
Complex Formation: The N-phenylaza-15-crown-5, dissolved in an organic solvent, comes into contact with an aqueous phase containing the target metal ions. The oxygen and nitrogen atoms of the crown ether ring act as Lewis bases, donating their lone pairs of electrons to coordinate with the metal cation, which acts as a Lewis acid.[4] The stability of the resulting complex is influenced by several factors, most notably the compatibility between the ionic radius of the metal cation and the cavity size of the crown ether. The 15-crown-5 macrocycle has a cavity diameter that is particularly well-suited for cations like Na⁺, but it can also form complexes with other ions.[1]
-
Ion-Pair Formation: For the metal-crown ether complex to be extracted into the organic phase, its charge must be neutralized. This is typically achieved by the simultaneous extraction of a counter-anion from the aqueous phase to form a neutral ion-pair.[5] The choice of the counter-anion is crucial; large, soft anions like picrate are often used as they form more lipophilic ion-pairs that are readily soluble in organic solvents.
-
Phase Transfer: The resulting neutral and lipophilic metal-crown-anion complex is then transferred from the aqueous phase to the immiscible organic phase. The overall extraction equilibrium is a function of the complex formation constant in the aqueous phase, the partition coefficients of the crown ether and the ion-pair between the two phases, and the ion-pair formation constant in the organic phase.[6]
The overall process can be represented by the following equilibrium:
M⁺(aq) + L(org) + A⁻(aq) ⇌ [ML]⁺A⁻(org)
Where M⁺ is the metal cation, L is the N-phenylaza-15-crown-5 ligand, A⁻ is the counter-anion, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively.
Factors Influencing Extraction Efficiency
Several experimental parameters can be adjusted to optimize the solvent extraction process:
-
pH of the Aqueous Phase: The pH can influence the protonation of the aza group in the crown ether and the hydrolysis of the metal ions. For many metal ions, extraction is optimal in weakly acidic to neutral conditions (pH 5-6).[4]
-
Choice of Organic Solvent: The polarity of the organic solvent affects the solubility of the crown ether and the formed complex, thereby influencing the distribution ratio.[7][8]
-
Concentration of the Crown Ether: Increasing the concentration of N-phenylaza-15-crown-5 in the organic phase generally leads to higher extraction efficiency.[9]
-
Nature of the Counter-Anion: As mentioned, lipophilic counter-anions enhance the transfer of the complex into the organic phase.[10]
-
Temperature: Temperature can affect the stability of the complex and the solubility of the components, thus influencing the extraction equilibrium.[5]
Quantitative Data: Selectivity of N-phenylaza-15-crown-5
The selectivity of N-phenylaza-15-crown-5 for different metal ions is a key aspect of its utility. This selectivity is highly dependent on the solvent system used.[7] The following table summarizes the stability constants (log Kf) and selectivity order for the complexation of N-phenylaza-15-crown-5 with various metal cations in different solvents. A higher log Kf value indicates a more stable complex.
| Metal Cation | Solvent | log Kf | Reference |
| Ag⁺ | Methanol | > Cd²⁺ > Ca²⁺ > Mg²⁺ | [7] |
| Ca²⁺ | Acetonitrile | > Cd²⁺ > Mg²⁺ > Ag⁺ | [7] |
| Mg²⁺ | Acetonitrile/Methanol | Varies with solvent composition | [7] |
| Cd²⁺ | Acetonitrile/Methanol | Varies with solvent composition | [7] |
Note: The stoichiometry of the complexes formed between N-phenylaza-15-crown-5 and Mg²⁺, Ca²⁺, Ag⁺, and Cd²⁺ has been shown to be 1:1 (Ligand:Metal).[7]
Experimental Protocol: Solvent Extraction of Metal Ions
This protocol provides a general procedure for the solvent extraction of metal ions from an aqueous solution using N-phenylaza-15-crown-5.
Materials and Reagents
-
N-phenylaza-15-crown-5
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Metal Salts (e.g., AgNO₃, CaCl₂, MgCl₂, Cd(NO₃)₂)
-
Picric Acid (as a source of counter-anion)
-
Buffer solutions (for pH adjustment)
-
Deionized Water
-
Separatory Funnels (50 mL or 100 mL)
-
Mechanical Shaker or Vortex Mixer
-
pH Meter
-
UV-Visible Spectrophotometer or Atomic Absorption Spectrometer (AAS)
-
Centrifuge
Procedure
1. Preparation of the Aqueous Phase
a. Prepare a stock solution of the target metal salt(s) in deionized water at a known concentration (e.g., 1 x 10⁻⁴ M).
b. Prepare a stock solution of picric acid in deionized water (e.g., 1 x 10⁻⁴ M). Caution: Picric acid is an explosive when dry and should be handled with appropriate safety precautions.
c. In a volumetric flask, mix equal volumes of the metal salt solution and the picric acid solution.
d. Adjust the pH of the final aqueous solution to the desired value (e.g., pH 5-6) using a suitable buffer or dilute acid/base. The pH should be carefully controlled as it significantly impacts extraction efficiency.[4]
2. Preparation of the Organic Phase
a. Prepare a solution of N-phenylaza-15-crown-5 in the chosen organic solvent (e.g., chloroform) at a specific concentration (e.g., 1 x 10⁻³ M). The concentration of the crown ether should typically be in excess of the metal ion concentration.
3. Extraction Procedure
a. Place equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases into a separatory funnel.
b. Shake the separatory funnel vigorously for a sufficient amount of time (e.g., 30-60 minutes) to ensure that the extraction equilibrium is reached. The optimal shaking time should be determined experimentally.[11]
c. Allow the two phases to separate completely. If an emulsion forms, the phases can be separated by centrifugation.[12]
d. Carefully separate the aqueous and organic phases. The aqueous phase will be analyzed to determine the amount of metal ion remaining.
4. Analysis of Metal Ion Concentration
a. The concentration of the metal ion in the aqueous phase before and after extraction can be determined using a suitable analytical technique.
- UV-Visible Spectrophotometry: If picrate is used as the counter-anion, the concentration of the metal-crown-picrate complex in the organic phase can be determined by measuring its absorbance at the characteristic wavelength for the picrate anion. Alternatively, the decrease in picrate concentration in the aqueous phase can be monitored.
- Atomic Absorption Spectrometry (AAS): AAS provides a direct and sensitive method for measuring the concentration of the metal ion in the aqueous phase before and after extraction.[12]
5. Calculation of Extraction Efficiency
The efficiency of the extraction process is quantified by the distribution ratio (D) and the percentage of extraction (%E).
-
Distribution Ratio (D): D = [M]org / [M]aq Where [M]org is the concentration of the metal ion in the organic phase and [M]aq is the concentration of the metal ion in the aqueous phase at equilibrium.
-
Percentage of Extraction (%E): %E = ( [M]initial, aq - [M]final, aq ) / [M]initial, aq * 100 Where [M]initial, aq is the initial concentration of the metal ion in the aqueous phase and [M]final, aq is the final concentration of the metal ion in the aqueous phase after extraction.
Alternatively, %E can be calculated from the distribution ratio: %E = 100 * D / (D + (Vaq / Vorg)) Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.[11]
Visualizing the Workflow
The following diagram illustrates the key steps in the solvent extraction protocol.
Caption: Experimental workflow for solvent extraction.
Conclusion and Further Considerations
N-phenylaza-15-crown-5 is a versatile and effective ligand for the selective solvent extraction of various metal ions. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize separation schemes tailored to their specific needs. For more complex mixtures of metal ions, synergistic extraction systems, which employ a combination of two or more extractants, may offer enhanced selectivity and efficiency.[3] Furthermore, the principles and methods described herein can be adapted for applications in liquid membrane transport and the development of ion-selective electrodes.
References
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Rounaghi, G. H., Sanavi Khoshnood, R., & Arbab Zavvar, M. H. (2012). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. International Journal of Industrial Chemistry, 3(1), 23. [Link]
-
SlideShare. (n.d.). M.sc. Part I 3.2 Solvent Extraction Recapitulation, Factors Affecting The Solvent Extraction. Retrieved from [Link]
-
Pratama, A. S., et al. (2020). Alkaline Earth Extraction by Derivatives of 15-Crown-5: A Theoretical Study. Atlantis Press. [Link]
- Unknown. (n.d.). Paper: CHB 601 Topic: Solvent Extraction.
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Akinchan, N. T., et al. (2003). Extraction‐ability and ‐selectivity of tetra‐aza‐crown ethers for transition metal cations. Journal of the Chinese Chemical Society, 50(3A), 423-430. [Link]
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Jawaid, M., & Ingman, F. (1978). The solvent extraction of metal ions by crown compounds. Talanta, 25(2), 91-95. [Link]
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Regel-Rosocka, M., et al. (2022). Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. Materials, 15(12), 4337. [Link]
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BrainKart. (2018). Factors Influencing Solvent Extraction. Retrieved from [Link]
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Fedorova, O. A., et al. (2005). Benzoaza-15-crown-5 Ethers: Synthesis, Structure, and Complex Formation with Metal and Ethylammonium Ions. Russian Chemical Bulletin, 54(1), 1-27. [Link]
-
Armentrout, P. B., & Izatt, R. M. (1987). Intrinsic Affinities of Alkali Cations for 15-Crown-5 and 18-Crown-6: Energies of Gas-Phase M⁺−Crown Ether Complexes. Journal of the American Chemical Society, 109(25), 7547-7553. [Link]
-
Sun, Y., et al. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Industrial & Engineering Chemistry Research, 60(47), 16965-16985. [Link]
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eGyanKosh. (n.d.). UNIT 3 SOLVENT EXTRACTION – II. Retrieved from [Link]
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Zachariadis, G. A., & Anthemidis, A. N. (2019). Extraction of Metal Ions with Metal–Organic Frameworks. Molecules, 24(24), 4599. [Link]
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Patat, Ş., et al. (2007). Syntheses, spectroscopic characterization and metal ion binding properties of benzo-15-crown-5 derivatives and their sodium and nickel(II) complexes. Journal of Coordination Chemistry, 60(23), 2563-2575. [Link]
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Soylak, M., et al. (2015). A novel supramolecular solvent based dispersive liquid–liquid microextraction for copper in food and water samples. RSC Advances, 5(77), 62598-62604. [Link]
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Jankowska, K., et al. (2020). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[3]arenes. Physicochemical Problems of Mineral Processing, 56(1), 127-142. [Link]
-
Chekannikov, A. A., et al. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 834. [Link]
-
Al-Jibori, S. A., et al. (2013). Synthesis, characterization and antibacterial activity of new complexes of some lanthanide ions with 15-crown-5 and 18-crown-6. Oriental Journal of Chemistry, 29(1), 227-234. [Link]
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Application Notes and Protocols: N-phenylaza-15-crown-5 as an Ionophore for High-Performance Potassium-Selective Sensors
Introduction: The Critical Role of Potassium Sensing and the Emergence of N-phenylaza-15-crown-5
The precise and selective measurement of potassium (K⁺) ion concentrations is of paramount importance across a spectrum of scientific disciplines, from clinical diagnostics where it is a key indicator of physiological function, to environmental monitoring and agricultural science. Traditional methods for potassium analysis, such as flame photometry, while accurate, are often lab-based, costly, and not amenable to real-time, in-situ measurements.[1] This has driven the development of electrochemical sensors, particularly ion-selective electrodes (ISEs), which offer a robust, cost-effective, and portable alternative for rapid potassium determination.
At the heart of any high-performance ISE is the ionophore, a molecule designed to selectively bind the target ion. N-phenylaza-15-crown-5 is a crown ether derivative that has emerged as a highly effective ionophore for potassium ions.[2] Its unique three-dimensional cavity, formed by a ring of ether oxygens, provides a snug and selective fit for the potassium ion, whose ionic radius is complementary to the cavity size. This selective binding is the foundational principle behind its use in potassium sensors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-phenylaza-15-crown-5 in the fabrication and utilization of potassium-selective sensors.
Mechanism of a N-phenylaza-15-crown-5 based Potassium Sensor
The operational principle of an N-phenylaza-15-crown-5 based potassium sensor lies in the generation of a potential difference across a selective membrane that is proportional to the concentration of potassium ions in the sample. This process can be broken down into several key steps:
-
Selective K⁺ Binding: The N-phenylaza-15-crown-5 ionophore, embedded within a polymeric membrane, selectively complexes with potassium ions from the sample solution at the membrane-sample interface. The size of the crown ether's cavity is well-suited for the potassium ion, leading to a more stable complex compared to other ions like sodium.[3]
-
Phase Boundary Potential: This selective binding and subsequent charge separation at the interface creates a phase boundary potential. The magnitude of this potential is governed by the activity of potassium ions in the sample, as described by the Nernst equation.
-
Signal Transduction: The potential difference across the membrane is measured by a high-impedance voltmeter, with a reference electrode providing a stable reference potential. This measured potential is then correlated to the potassium ion concentration.
Fabrication of a Potassium-Selective Electrode: A Step-by-Step Protocol
The fabrication of a robust and reliable potassium-selective electrode requires careful attention to the composition of the ion-selective membrane. The following protocol outlines the preparation of a PVC-based membrane incorporating N-phenylaza-15-crown-5.
I. Reagents and Materials
-
Ionophore: N-phenylaza-15-crown-5
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP)
-
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: High-purity Tetrahydrofuran (THF)
-
Internal Filling Solution: 0.01 M Potassium Chloride (KCl)
-
Standard Solutions: A series of standard KCl solutions (e.g., 10⁻⁶ M to 10⁻¹ M)
-
Conditioning Solution: 0.01 M KCl
II. Preparation of the Ion-Selective Membrane Cocktail
The composition of the membrane cocktail is critical for the sensor's performance. The following table provides a typical composition:
| Component | Role in Membrane | Typical Weight % |
| N-phenylaza-15-crown-5 | Ionophore: Selectively binds K⁺ ions. | 1-2% |
| PVC | Polymer Matrix: Provides mechanical stability to the membrane. | 30-33% |
| o-NPOE or DBP | Plasticizer: Solvates the ionophore and ensures membrane flexibility and ion mobility.[4][5] | 65-68% |
| KTpClPB | Lipophilic Additive: Reduces membrane resistance and minimizes anion interference.[6] | 0.1-0.5% |
Protocol:
-
In a clean, dry glass vial, accurately weigh and combine the N-phenylaza-15-crown-5, PVC, plasticizer (o-NPOE or DBP), and KTpClPB.
-
Add approximately 5 mL of high-purity THF to the vial.
-
Seal the vial and stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, homogenous solution.
III. Electrode Fabrication
-
Membrane Casting: Pour the prepared membrane cocktail into a clean, flat-bottomed glass ring or petri dish. Cover the dish loosely to allow for the slow and controlled evaporation of THF. Let the solvent evaporate completely at room temperature for at least 24 hours to form a thin, uniform membrane.[7]
-
Electrode Body Assembly: Cut a small disc from the cast membrane and secure it to the end of a PVC electrode body.
-
Internal Filling and Reference: Fill the electrode body with the 0.01 M KCl internal filling solution, ensuring no air bubbles are trapped. Insert an Ag/AgCl wire as the internal reference electrode.[8]
IV. Electrode Conditioning
Before its first use, the fabricated electrode must be conditioned to ensure a stable and reproducible potential.
-
Immerse the sensing tip of the assembled electrode in a 0.01 M KCl conditioning solution.
-
Allow the electrode to condition for at least 12-24 hours.[7][9] This step is crucial for hydrating the membrane and establishing a stable phase boundary potential.
Calibration and Measurement Protocol
Accurate potentiometric measurements require proper calibration of the ion-selective electrode.
I. Setup
-
Connect the fabricated potassium-selective electrode and an external double-junction Ag/AgCl reference electrode to a high-impedance ion meter or pH/mV meter.
-
Use a magnetic stirrer to ensure gentle and consistent stirring of the standard solutions and samples during measurement.
II. Calibration
-
Prepare a series of standard KCl solutions with concentrations spanning the expected measurement range (e.g., from 10⁻⁶ M to 10⁻¹ M) through serial dilution.
-
Begin with the lowest concentration standard. Immerse the electrodes in the solution and record the stable potential reading in millivolts (mV).
-
Rinse the electrodes with deionized water and gently blot dry between each measurement.
-
Repeat the measurement for each subsequent standard, moving from the lowest to the highest concentration.
-
Plot the measured potential (mV) on the y-axis against the logarithm of the potassium ion concentration on the x-axis. The resulting calibration curve should be linear with a slope close to the theoretical Nernstian value of approximately 59 mV per decade change in concentration at 25°C.[9]
III. Sample Measurement
-
If necessary, pre-treat the sample to adjust its pH and ionic strength to be within the optimal working range of the electrode.
-
Immerse the calibrated potassium-selective electrode and the reference electrode into the sample solution.
-
Record the stable potential reading.
-
Use the calibration curve to determine the potassium ion concentration in the sample.
Performance Characteristics and Troubleshooting
The performance of the N-phenylaza-15-crown-5 based potassium sensor is evaluated based on several key parameters.
| Parameter | Expected Performance | Troubleshooting Tips |
| Linear Range | Typically 10⁻⁵ M to 10⁻¹ M | Non-linearity: Check for membrane fouling, incorrect internal filling solution, or interfering ions. |
| Slope | 55-60 mV/decade at 25°C | Low Slope: Indicates poor membrane performance. Recast the membrane or check the purity of reagents. |
| Limit of Detection | ~10⁻⁶ M | High LOD: Can be caused by impurities in the reagents or insufficient conditioning. |
| Response Time | < 30 seconds | Slow Response: May indicate a fouled or aged membrane. |
| Selectivity | High selectivity for K⁺ over Na⁺, Li⁺, Ca²⁺, and Mg²⁺ | Poor Selectivity: Optimize the membrane composition, particularly the ionophore-to-additive ratio.[10] |
Conclusion: A Versatile Tool for Potassium Analysis
N-phenylaza-15-crown-5 serves as a highly effective and selective ionophore for the development of potassium-selective sensors. By following the detailed protocols outlined in this guide, researchers can fabricate and utilize robust and reliable potassium ISEs for a wide array of applications. The key to successful sensor development lies in the meticulous preparation of the ion-selective membrane and adherence to proper calibration and measurement procedures. The principles and methodologies described herein provide a solid foundation for both routine potassium analysis and further research into advanced ion-sensing technologies.
References
-
Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing). Available at: [Link]
-
Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Available at: [Link]
-
Effect of Plasticizer on the Selectivity of Potassium-selective PVC Membrane Electrodes Based on Bis(crown ether)s | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]
-
Determination of potassium by the use of new calibration approach in potentiometric measurements. Available at: [Link]
-
Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - NIH. Available at: [Link]
-
Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water - PubMed. Available at: [Link]
-
Potassium ion calibration curves for K + -selective ISEs... - ResearchGate. Available at: [Link]
-
A Highly K+-Selective Phenylaza-[11]crown-6-Lariat-Ether-Based Fluoroionophore and Its Application in the Sensing of K+ Ions with an Optical Sensor Film and in Cells - ResearchGate. Available at: [Link]
-
Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance - NIH. Available at: [Link]
-
Potentiometric Sensing | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Technical Specifications for the Potassium Ion-Selective Electrode - Nico2000.net. Available at: [Link]
-
Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material - MDPI. Available at: [Link]
-
Ion-Selective Potentiometric Sensors with Silicone Sensing Membranes: A Review. Available at: [Link]
-
Calibration curves of ISE with different selectivity coefficients K pot... - ResearchGate. Available at: [Link]
-
Effective Solid Contact for Ion-Selective Electrodes: Tetrakis(4-chlorophenyl)borate (TB – ) Anions Doped Nanocluster Films | Request PDF - ResearchGate. Available at: [Link]
-
A Highly K+Selective Phenylaza[11]crown6LariatEtherBased Fluoroionophore and Its Application in the Sensing of K+ Ions with an O. Available at: [Link]
-
Cation binding and photophysical properties of a monoaza-15-crown-5-ether linked cyanine dye. Available at: [Link]
-
Mechanism of potassium channel selectivity revealed by Na+ and Li+ binding sites within the KcsA pore - NIH. Available at: [Link]
-
A highly selective ionophore for potassium ions: a lipophilic bis(15-crown-5) derivative. Available at: [Link]
-
K+ takes the crown: Selective activation of non-selective crown ether channels - PMC - NIH. Available at: [Link]
-
Scheme 1 Structure of N-phenylaza-15-crown-5 - ResearchGate. Available at: [Link]
-
Na+ ion selectivity study of a crown ether functionalized PEDOT analog - ResearchGate. Available at: [Link]
-
Fabrication steps for a LIG-based ion-selective electrode (ISE). a... - ResearchGate. Available at: [Link]
-
Crown ether/N-Phenylaza-15-crown-5 for synthesis - Orlab Laboratuvar Market. Available at: [Link]
-
A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change - Soft Matter (RSC Publishing). Available at: [Link]
-
Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method - ResearchGate. Available at: [Link]
-
Development of Machine Learning Models for Ion-Selective Electrode Cation Sensor Design. Available at: [Link]
-
Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI. Available at: [Link]
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Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore m - Semantic Scholar. Available at: [Link]
-
arXiv:2301.03143v1 [quant-ph] 9 Jan 2023. Available at: [Link]
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Application Notes and Protocols for 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane in Phase Transfer Catalysis
Introduction: Unlocking Heterogeneous Reactions with N-Phenylaza-15-crown-5
In the realm of synthetic organic chemistry, facilitating reactions between reactants dwelling in immiscible phases presents a persistent challenge. Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to this problem, enhancing reaction rates, improving yields, and often allowing for milder, more environmentally benign conditions. At the heart of this methodology lies the phase transfer catalyst, a molecule capable of escorting a reactive species across the phase boundary.
This document provides a detailed guide to the application of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane , also known as N-Phenylaza-15-crown-5 , as a highly effective phase transfer catalyst. This aza-crown ether, with its unique structural features, offers distinct advantages in a variety of organic transformations. Its 15-membered ring containing four oxygen atoms and one nitrogen atom provides a cavity suitable for complexing alkali metal cations, while the lipophilic N-phenyl group enhances its solubility in organic solvents, thereby boosting its catalytic efficacy.
These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of N-Phenylaza-15-crown-5 in their synthetic endeavors. We will delve into the mechanistic underpinnings of its catalytic action, provide detailed protocols for key applications, and present comparative data to guide catalyst selection.
Mechanism of Action: The "Cation-Binding" Catalysis
Unlike quaternary ammonium or phosphonium salts which function through an anion-exchange mechanism, crown ethers like N-Phenylaza-15-crown-5 operate via a "cation-binding" mechanism.[1] This distinction is crucial for understanding its catalytic role and for optimizing reaction conditions.
The catalytic cycle can be visualized as follows:
Figure 1: Cation-Binding PTC Mechanism.
-
Complexation: The N-Phenylaza-15-crown-5, residing primarily in the organic phase, migrates to the interface of the two phases. Here, the oxygen and nitrogen atoms of the crown ether coordinate with the alkali metal cation (e.g., K⁺ or Na⁺) of the inorganic reactant (K⁺Y⁻).
-
Phase Transfer: This complexation forms a lipophilic [Crown-K]⁺Y⁻ species. The hydrophobic exterior of the crown ether and the N-phenyl group render this entire ion pair soluble in the organic phase.
-
Anion Activation: Once in the organic medium, the anion (Y⁻) is effectively shielded from its counter-ion (K⁺) by the bulky crown ether. This results in a poorly solvated and highly reactive "naked" anion.
-
Nucleophilic Reaction: This highly activated anion readily reacts with the organic substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The resulting inorganic salt ([Crown-K]⁺X⁻) returns to the interface where the crown ether is released back into the organic phase to begin another catalytic cycle.
The N-phenyl group on the nitrogen atom plays a pivotal role in enhancing the lipophilicity of the catalyst, which is a key factor in its efficiency. Increased solubility in the organic phase leads to a higher concentration of the catalyst where the reaction occurs, thereby accelerating the reaction rate.
Applications in Organic Synthesis
N-Phenylaza-15-crown-5 is a versatile catalyst for a range of phase transfer reactions. Below are detailed protocols for some of its key applications.
Williamson Ether Synthesis: O-Alkylation of Phenols
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[2] Phase transfer catalysis significantly improves this reaction by allowing the use of solid, less hazardous bases like potassium carbonate and avoiding the need for anhydrous conditions.
Reaction Scheme:
Ar-OH + R-X --K₂CO₃, N-Phenylaza-15-crown-5--> Ar-O-R + KX + KHCO₃
Protocol for the Synthesis of n-Butyl Phenyl Ether:
Materials:
-
Phenol (1.0 eq)
-
n-Butyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
This compound (0.05 eq, 5 mol%)
-
Toluene (5 mL per mmol of phenol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, anhydrous potassium carbonate, and this compound.
-
Add toluene to the flask, followed by n-butyl bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings, and wash with 1M aqueous NaOH to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure n-butyl phenyl ether.
Data Presentation:
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| N-Phenylaza-15-crown-5 | 5 | K₂CO₃ | Toluene | 6 | ~95 |
| Tetrabutylammonium bromide | 5 | K₂CO₃ | Toluene | 12 | ~85 |
| 18-Crown-6 | 5 | K₂CO₃ | Toluene | 8 | ~92 |
Note: The data presented is representative and actual results may vary depending on the specific substrates and reaction conditions.
Nucleophilic Substitution: Synthesis of Alkyl Cyanides
The synthesis of nitriles from alkyl halides is a fundamental transformation in organic chemistry, providing access to a versatile functional group. Phase transfer catalysis is particularly effective for this reaction, especially when using solid alkali metal cyanides.
Reaction Scheme:
R-X + KCN --N-Phenylaza-15-crown-5--> R-CN + KX
Protocol for the Synthesis of Benzyl Cyanide:
Materials:
-
Benzyl chloride (1.0 eq)
-
Potassium cyanide (KCN), finely powdered (1.5 eq) - Caution: Highly Toxic!
-
This compound (0.02 eq, 2 mol%)
-
Acetonitrile (5 mL per mmol of benzyl chloride)
Procedure:
-
CAUTION: Potassium cyanide is extremely toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available.
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely powdered potassium cyanide and this compound.
-
Add acetonitrile, followed by benzyl chloride.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of acetonitrile.
-
Carefully concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure benzyl cyanide.
Data Presentation:
| Catalyst | Catalyst Loading (mol%) | Cyanide Source | Solvent | Time (h) | Yield (%) |
| N-Phenylaza-15-crown-5 | 2 | KCN (solid) | Acetonitrile | 4 | >98 |
| Aliquat 336 | 2 | KCN (solid) | Acetonitrile | 8 | ~90 |
| 18-Crown-6 | 2 | KCN (solid) | Acetonitrile | 5 | ~95 |
Note: The data presented is representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Workflows and Logical Relationships
The successful implementation of phase transfer catalysis using N-Phenylaza-15-crown-5 relies on a systematic approach to reaction setup and optimization.
Figure 2: General Experimental Workflow.
Trustworthiness and Self-Validating Systems
The protocols provided are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and GC. The expected product outcomes are well-established in the chemical literature. For validation, it is recommended to perform a control experiment without the addition of N-Phenylaza-15-crown-5. A significantly slower reaction rate or lack of product formation in the absence of the catalyst will confirm its crucial role in the phase transfer process.
Conclusion: A Powerful Tool for Modern Synthesis
This compound is a highly efficient and versatile phase transfer catalyst. Its unique "cation-binding" mechanism, enhanced by the lipophilic N-phenyl group, makes it a superior choice for a variety of nucleophilic substitution reactions. The protocols and data presented herein provide a solid foundation for researchers to incorporate this powerful tool into their synthetic strategies, leading to improved efficiency, milder reaction conditions, and higher yields. As the demand for greener and more sustainable chemical processes grows, the application of effective phase transfer catalysts like N-Phenylaza-15-crown-5 will undoubtedly continue to expand.
References
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
-
PHASE TRANSFER CATALYSTS. JETIR. [Link]
-
Phase-transfer catalyst in organic synthesis. Chemtexts. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
Application Notes and Protocols: N-phenylaza-15-crown-5 as a Fluoroionophore for Metal Ion Detection
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and analytical scientists on the application of N-phenylaza-15-crown-5 as a pivotal component in the design of fluorescent ionophores for metal ion detection. While N-phenylaza-15-crown-5 itself is not strongly fluorescent, its true utility lies in its role as a highly effective ion recognition moiety (an ionophore) that can be chemically linked to a fluorophore. The lone pair of electrons on the aniline nitrogen atom, integral to the crown ether structure, provides a direct mechanism for modulating the photophysical properties of an attached dye system upon cation binding. This guide details the underlying sensing mechanisms, provides protocols for the synthesis of a representative fluoroionophore, outlines detailed procedures for metal ion detection via fluorescence titration, and presents quantitative performance data.
Introduction: The Role of N-phenylaza-15-crown-5 in Fluorescent Sensing
Crown ethers, first described by Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind cations based on the complementary size of the ion and the ether cavity.[1] The 15-crown-5 scaffold exhibits a cavity diameter of 1.7-2.2 Å, making it particularly well-suited for complexing with cations such as Lithium (Li⁺, 1.36 Å) and Sodium (Na⁺, 1.94 Å).
The introduction of a nitrogen atom into the macrocycle to form an aza-crown ether, specifically N-phenylaza-15-crown-5 (Figure 1), adds a critical layer of functionality. The phenyl group serves as a versatile chemical handle for the attachment of signaling units, while the nitrogen atom's lone pair of electrons can directly participate in photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2][3] This participation is the key to its function as a fluoroionophore component.
When a metal ion is captured within the crown ether cavity, the nitrogen's lone pair becomes engaged in coordination. This electronic perturbation fundamentally alters the behavior of the attached fluorophore, leading to a measurable change in fluorescence intensity or wavelength—a process often referred to as chelation-enhanced fluorescence (CHEF).[3]
Figure 1: Structure of N-phenylaza-15-crown-5 CAS Number: 66750-10-5[4] Molecular Formula: C₁₆H₂₅NO₄[4] Molecular Weight: 295.37 g/mol [4]
Principle of Operation: Mechanism of Fluorescence Modulation
The most common signaling mechanism for fluoroionophores based on N-phenylaza-15-crown-5 is Photoinduced Electron Transfer (PET). This process provides a rational basis for designing "turn-on" fluorescent sensors, which are highly desirable due to their low background signal and high sensitivity.[5]
The PET "Turn-On" Mechanism:
-
"Off" State (No Metal Ion): In the absence of a target metal ion, the nitrogen atom of the aza-crown acts as an electron donor. Upon photoexcitation of the attached fluorophore (the acceptor), the nitrogen's lone pair of electrons can be transferred to the excited fluorophore. This non-radiative de-excitation pathway effectively quenches the fluorescence, resulting in a low emission state.
-
"On" State (Metal Ion Bound): When a metal cation enters the crown ether cavity, it coordinates with the donor atoms, including the pivotal nitrogen atom. This binding significantly lowers the energy of the nitrogen's lone pair, making it thermodynamically unfavorable to donate an electron to the excited fluorophore.
-
Signal Generation: With the PET pathway inhibited, the fluorophore de-excites through its natural radiative pathway, resulting in a significant enhancement of fluorescence intensity.
This process is illustrated in the diagram below.
Caption: Signaling pathway of a PET-based N-phenylaza-15-crown-5 fluoroionophore.
Experimental Protocols
This section provides a representative workflow, from the synthesis of a functionalized precursor to its use in metal ion detection. The example provided is based on the synthesis of a cyanine dye fluoroionophore, which demonstrates a clear colorimetric and fluorescent response to alkali metal ions.
Synthesis of Fluoroionophore Precursor: 4-Formyl-N-phenylaza-15-crown-5
The introduction of a formyl (aldehyde) group onto the phenyl ring is a critical step, providing a reactive site for coupling to a fluorophore. This is typically achieved via the Vilsmeier-Haack reaction.[6][7]
Materials:
-
N-phenylaza-15-crown-5
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice, deionized water
Protocol:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring under a nitrogen atmosphere. Allow the mixture to stir at 0°C for 30 minutes, during which the electrophilic Vilsmeier reagent (a chloroiminium salt) will form.[8]
-
Reaction: Dissolve N-phenylaza-15-crown-5 (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40°C for DCM) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto crushed ice.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate and stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium intermediate to the aldehyde. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-formyl-N-phenylaza-15-crown-5.
Synthesis of a Cyanine Dye Fluoroionophore
This protocol describes the condensation of the aldehyde precursor with a methylpyridinium salt to form a styryl dye, a class of chromophores known for their charge-transfer properties.
Materials:
-
4-Formyl-N-phenylaza-15-crown-5
-
4-Picoline methiodide
-
Piperidine (catalyst)
-
Ethanol
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formyl-N-phenylaza-15-crown-5 (1 equivalent) and 4-picoline methiodide (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC, observing the formation of a new, colored spot.
-
Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude solid is then purified.
-
Purification: Purify the crude product by column chromatography over silica gel. A typical eluent system is a gradient of methanol in chloroform (e.g., starting from 1:99 v/v). This yields the final fluoroionophore, 4-[4-(N-aza-15-crown-5-ether)styryl]-1-methylpyridinium iodide.
Caption: General experimental workflow for sensor preparation and analysis.
Protocol for Fluorescence Titration
This protocol details the steps to quantify the interaction between the fluoroionophore and a target metal ion.
Materials & Equipment:
-
Stock solution of the fluoroionophore (e.g., 1 mM in acetonitrile).
-
Stock solution of the metal salt (e.g., 100 mM LiClO₄ or NaClO₄ in acetonitrile).
-
Spectroscopic grade solvent (e.g., acetonitrile or a dichloromethane/acetonitrile mixture).
-
Calibrated micropipettes.
-
Quartz cuvettes (1 cm path length).
-
Spectrofluorometer.
Protocol:
-
Prepare Sensor Solution: Prepare a dilute solution of the fluoroionophore in the chosen solvent. A typical starting concentration is 10 µM. The final volume in the cuvette should be constant (e.g., 2 mL).
-
Instrument Setup:
-
Set the excitation wavelength (λ_ex). For the example cyanine dye, this is around 470 nm.
-
Set the emission wavelength range to scan across the expected peak (e.g., 550-700 nm).
-
Optimize excitation and emission slit widths (e.g., 5 nm) to maximize signal without saturating the detector.
-
-
Record Initial Spectrum: Place the sensor solution in the cuvette and record its fluorescence spectrum. This is the "zero" or free ligand spectrum (F₀).
-
Titration: Add small, precise aliquots of the concentrated metal ion stock solution directly to the cuvette. After each addition, gently mix the solution and allow it to equilibrate (e.g., 1-2 minutes).
-
Record Spectra: Record the fluorescence spectrum after each addition of the metal ion. You should observe a systematic change in fluorescence intensity (F) at the emission maximum (λ_em), which for the cyanine dye is around 615 nm.
-
Continue Titration: Continue adding aliquots of the metal ion solution until the fluorescence intensity no longer changes significantly, indicating saturation of the sensor.
-
Data Analysis: Plot the fluorescence intensity at λ_em against the concentration of the metal ion. To determine the binding constant (K), a Benesi-Hildebrand plot can be used.[9][10] For a 1:1 complex, a plot of 1/(F - F₀) versus 1/[M⁺] should be linear. The binding constant can be calculated from the ratio of the intercept to the slope.
Performance Data and Selectivity
The performance of a fluoroionophore is defined by its sensitivity, selectivity, and photophysical properties. The data below is derived from a representative N-phenylaza-15-crown-5-based cyanine dye.
Table 1: Photophysical and Binding Properties
| Parameter | Free Fluoroionophore | + Li⁺ (saturated) | + Na⁺ (saturated) |
|---|---|---|---|
| Absorption λ_max | ~480 nm | ~450 nm | ~460 nm |
| Emission λ_max | ~615 nm | ~595 nm | ~605 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.12 | Enhanced | Enhanced |
| Binding Stoichiometry | N/A | 1:1 | 1:1 |
| Binding Constant (K) | N/A | 1.1 x 10⁴ M⁻¹ | 0.56 x 10⁴ M⁻¹ |
Data obtained in a dichloromethane/acetonitrile solvent mixture.
Selectivity: The selectivity of the sensor is primarily governed by the inherent binding preference of the aza-15-crown-5 cavity. While detailed fluorescence studies on the cyanine dye are limited to Li⁺ and Na⁺, conductometric studies on the parent N-phenylaza-15-crown-5 provide insight into its broader selectivity profile. In methanol, the selectivity order was determined to be Ag⁺ > Cd²⁺ > Ca²⁺ > Mg²⁺.[11] In acetonitrile, the order changes to Ca²⁺ > Cd²⁺ > Mg²⁺ > Ag⁺.[11] This highlights the crucial role of the solvent system in modulating ion selectivity. Transition metals like Cu²⁺ and Hg²⁺ can also bind but often lead to fluorescence quenching due to their open d-orbitals, which provides an alternative sensing mechanism.[12]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | - Incorrect excitation/emission wavelengths. - Probe concentration is too low. - Solvent quenching. | - Verify instrument settings against the known spectra of the fluoroionophore. - Increase the probe concentration systematically (e.g., from 1 µM to 20 µM). - Use aprotic, non-polar solvents where possible to maximize quantum yield. |
| Poor Selectivity / Interference | - Competing ions have similar size/charge. - Non-specific binding. - pH effects. | - Employ masking agents to complex with interfering ions.[13] - Optimize the solvent system; changing polarity can significantly alter binding affinities.[11] - Buffer the solution, as protonation of the aza-crown nitrogen will prevent metal binding. |
| Fluorescence Quenching with Target Ion | - The target metal is a heavy or paramagnetic ion (e.g., Cu²⁺, Fe³⁺, Hg²⁺). - Aggregation of the probe at high concentrations. | - This may be the actual sensing mechanism. A "turn-off" sensor can be equally valid.[12] - Dilute the sensor solution. Perform a concentration-dependent study to check for aggregation-caused quenching (ACQ). |
| Non-linear Benesi-Hildebrand Plot | - Formation of a complex with stoichiometry other than 1:1. - The assumption [Guest] >> [Host] is not valid. - Inner filter effects at high concentrations. | - Re-evaluate the binding model; a 2:1 complex may be forming. - Ensure the metal ion concentration is always in large excess over the fluoroionophore concentration. - Keep the total absorbance of the solution below 0.1 to minimize inner filter effects.[9] |
Conclusion
N-phenylaza-15-crown-5 is a powerful and versatile platform for the development of selective fluoroionophores. By serving as both a cation recognition unit and a modulator of photophysical processes, it enables the rational design of "turn-on" sensors for various metal ions. The synthetic accessibility of its derivatives allows for fine-tuning of photophysical properties and binding affinities. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize N-phenylaza-15-crown-5-based systems for their specific analytical challenges in environmental monitoring, clinical diagnostics, and drug development.
References
- Thomas, K. G., et al. (1994). Cation binding and photophysical properties of a monoaza-15-crown-5-ether linked cyanine dye. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(6), 1375-1382.
-
Li, J., Yim, D., Jang, W.D., & Yoon, J. (2017). Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews, 46, 2437–2458. Available from: [Link]
-
Erk, Ç. (2000). Cation Recognition with Fluorophore Crown Ethers. Industrial & Engineering Chemistry Research, 39(10), 3582-3588. Available from: [Link]
- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
- Martins, C.D.F., et al. (2021). Crown ether benzoxazolyl-alanines as fluorimetric chemosensors for the detection of palladium in aqueous environment. Chemistry Proceedings, 3, 5.
-
Xia, W.-S., Schmehl, R. H., & Li, C.-J. (2002). A Highly Selective Fluorescent Chemosensor for K+ from a Bis-15-Crown-5 Derivative. Journal of the American Chemical Society, 121(23), 5599–5600. Available from: [Link]
-
Thompson, R. B., & Maliwal, B. P. (1996). Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. Journal of Molecular Recognition, 9(4), 297-303. Available from: [Link]
- Kim, J. S., et al. (2007). Novel Mg2+-responsive fluorescent chemosensor based on benzo-15-crown-5 possessing 1-naphthaleneacetamide moiety. Tetrahedron Letters, 48(37), 6646-6649.
-
Rounaghi, G. H., et al. (2012). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. Journal of the Korean Chemical Society, 56(3), 328-334. Available from: [Link]
-
Kim, J. Y., et al. (2004). Discriminating Detection between Mg2+ and Ca2+ by Fluorescent Signal from Anthracene Aromatic Amide Moiety. Organic Letters, 6(22), 3953-3956. Available from: [Link]
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Available from: [Link]
-
Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Modified Benesi–Hildebrand equation for fluorescence data. Available from: [Link]
-
Hama, Y., et al. (2007). Anomalous Fluorescent Responses of 9-fluorenecarboxamide Derivatives Possessing benzo-15-crown-5. Analytical Sciences, 23(5), 577-81. Available from: [Link]
- Fabbrizzi, L., & Poggi, A. (1995). Sensors and switches from supramolecular chemistry. Chemical Society Reviews, 24(3), 197-202.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
-
RDiscovery. (n.d.). Chelation-enhanced Fluorescence Research Articles. Retrieved January 18, 2026, from [Link]
- de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
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Determining Complex Stability Constants of N-phenylaza-15-crown-5: An Application Note
Introduction: The Significance of Host-Guest Chemistry
N-phenylaza-15-crown-5 (PhA15C5) is a fascinating macrocyclic ligand belonging to the crown ether family. Its unique three-dimensional cavity, lined with electron-donating oxygen and nitrogen atoms, allows it to selectively encapsulate specific cations, forming stable host-guest complexes. The strength of this interaction is quantified by the complex stability constant (K_s), a critical parameter in fields ranging from chemical separations and sensor technology to drug delivery and catalysis. A higher K_s value signifies a more stable complex. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for accurately determining the complex stability constants of N-phenylaza-15-crown-5 with various metal cations.
The N-substituent on the azacrown ether plays a crucial role in complex stability.[1] For instance, in the aza-15-crown-5 series, ligands with less bulky N-substituents tend to form more stable complexes.[1] The thermodynamics of these complexation reactions are often enthalpy-driven, while cation selectivity is largely governed by entropy in solvents like methanol.[1]
This guide will delve into the theoretical underpinnings and provide detailed, field-proven protocols for several robust analytical techniques, including conductometric titration, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) titration.
Theoretical Foundation: Understanding the Equilibrium
The formation of a 1:1 complex between N-phenylaza-15-crown-5 (L) and a metal cation (Mⁿ⁺) can be represented by the following equilibrium:
Mⁿ⁺ + L ⇌ MLⁿ⁺
The stability constant, K_s, is the equilibrium constant for this reaction and is defined as:
K_s = [MLⁿ⁺] / ([Mⁿ⁺][L])
Where:
-
[MLⁿ⁺] is the molar concentration of the complex at equilibrium.
-
[Mⁿ⁺] is the molar concentration of the free metal cation at equilibrium.
-
[L] is the molar concentration of the free ligand at equilibrium.
The primary goal of the methodologies described herein is to accurately measure these equilibrium concentrations to calculate K_s.
Methodology 1: Conductometric Titration
Conductometric titration is a widely used and accessible method for determining stability constants, particularly for charged species in solution.[2][3] The principle lies in monitoring the change in the molar conductivity of a solution as the ligand is titrated with a metal salt solution, or vice versa.[4][5] The formation of a complex alters the mobility of the ions, leading to a change in the overall conductivity of the solution.[2][4][5]
Causality Behind Experimental Choices:
The choice of solvent is critical and significantly impacts the stability of the complex.[6][7] Non-aqueous solvents like acetonitrile and methanol are often preferred for studying crown ether complexation to minimize competing interactions with water molecules.[6][7] The temperature must be precisely controlled as the stability constant is temperature-dependent.[6] By performing the titration at different temperatures, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined from the van't Hoff plot.[6][8]
Experimental Protocol: Conductometric Titration
-
Reagent Preparation:
-
Instrumentation Setup:
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the metal salt solution into the conductivity cell and allow it to thermally equilibrate.
-
Measure the initial conductivity of the solution.
-
Add small, precise aliquots (e.g., 0.1 mL) of the N-phenylaza-15-crown-5 solution to the cell using a calibrated micropipette or burette.
-
After each addition, stir the solution gently and record the conductivity reading once it has stabilized.
-
Continue the additions until the ligand-to-metal mole ratio is approximately 2:1.
-
-
Data Analysis:
-
Correct the measured conductance for the dilution effect at each titration point.
-
Plot the molar conductivity (Λ) as a function of the ligand-to-metal mole ratio ([L]/[M]).
-
The stoichiometry of the complex is often 1:1 for these systems.[6][7]
-
The stability constant (K_s) is determined by fitting the experimental data to a theoretical binding model using non-linear least-squares analysis software.[2][6]
-
Data Presentation: Conductometric Titration
| Mole Ratio ([L]/[M]) | Measured Conductance (µS) | Corrected Molar Conductivity (S cm² mol⁻¹) |
| 0.0 | 150.2 | 150.2 |
| 0.2 | 145.8 | 146.1 |
| 0.4 | 141.5 | 142.1 |
| 0.6 | 137.3 | 138.2 |
| 0.8 | 133.2 | 134.4 |
| 1.0 | 129.5 | 131.0 |
| 1.2 | 128.9 | 130.6 |
| 1.4 | 128.5 | 130.4 |
| 1.6 | 128.2 | 130.3 |
| 1.8 | 128.0 | 130.2 |
| 2.0 | 127.8 | 130.1 |
Note: This is example data. Actual values will vary depending on the specific system under investigation.
Workflow Visualization: Conductometric Titration
Caption: Workflow for determining stability constants via conductometric titration.
Methodology 2: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] This allows for the simultaneous determination of the stability constant (K_s), binding enthalpy (ΔH°), and stoichiometry (n) in a single experiment.[1][10] ITC is particularly valuable for obtaining a complete thermodynamic profile of the complexation reaction.[10][11]
Causality Behind Experimental Choices:
ITC provides a direct measurement of the heat of reaction, which is a fundamental thermodynamic parameter. Unlike spectroscopic methods that rely on secondary signals, ITC directly quantifies the binding energetics. The choice of buffer is important to minimize heats of dilution and protonation/deprotonation effects. Degassing the solutions prior to the experiment is crucial to prevent the formation of air bubbles, which can introduce significant artifacts in the data.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of N-phenylaza-15-crown-5 (e.g., 0.1 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the metal salt (e.g., 1 mM) in the same buffer.
-
Thoroughly degas both solutions to remove dissolved gases.
-
-
Instrumentation Setup:
-
Use a sensitive isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300 rpm).
-
-
Titration Procedure:
-
Fill the sample cell with the N-phenylaza-15-crown-5 solution.
-
Fill the injection syringe with the metal salt solution.
-
Perform a series of small injections (e.g., 2-5 µL) of the metal salt solution into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine K_s, ΔH°, and n.
-
Data Presentation: Isothermal Titration Calorimetry
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.02 |
| Stability Constant (K_s) | 2.5 x 10⁴ M⁻¹ |
| Enthalpy (ΔH°) | -15.2 kJ/mol |
| Entropy (ΔS°) | 30.1 J/mol·K |
Note: This is example data. Actual values will vary depending on the specific system under investigation.
Workflow Visualization: Isothermal Titration Calorimetry
Caption: Workflow for determining thermodynamic parameters using ITC.
Methodology 3: Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a highly sensitive method that monitors changes in the chemical shifts of the ligand or guest protons upon complexation.[12][13] The magnitude of the chemical shift change is proportional to the mole fraction of the complexed species, allowing for the determination of the stability constant.[14] This technique is particularly useful for studying host-guest interactions in solution and can provide structural information about the complex.[13][15]
Causality Behind Experimental Choices:
The choice of NMR-active nuclei to monitor is crucial. Protons on the N-phenylaza-15-crown-5 that are in close proximity to the binding cavity will exhibit the largest chemical shift changes upon cation binding. The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the signals of interest. Maintaining a constant temperature is important as chemical shifts are temperature-dependent.
Experimental Protocol: NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of N-phenylaza-15-crown-5 (e.g., 1 mM) in a suitable deuterated solvent (e.g., CD₃CN).
-
Prepare a stock solution of the metal salt (e.g., 20 mM) in the same deuterated solvent.
-
-
Instrumentation Setup:
-
Use a high-field NMR spectrometer.
-
Tune and shim the spectrometer for the desired nucleus (e.g., ¹H).
-
Set and maintain a constant temperature.
-
-
Titration Procedure:
-
Acquire a ¹H NMR spectrum of the N-phenylaza-15-crown-5 solution alone.
-
Add increasing amounts of the metal salt solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Identify a proton on the N-phenylaza-15-crown-5 that shows a significant chemical shift change upon complexation.
-
Plot the change in chemical shift (Δδ) of this proton as a function of the total metal concentration.
-
Fit the data to a 1:1 binding isotherm equation using non-linear regression analysis to determine the stability constant (K_s).
-
Data Presentation: NMR Titration
| [Metal] (mM) | Chemical Shift (ppm) | Δδ (ppm) |
| 0.0 | 7.25 | 0.00 |
| 0.2 | 7.28 | 0.03 |
| 0.4 | 7.31 | 0.06 |
| 0.6 | 7.34 | 0.09 |
| 0.8 | 7.36 | 0.11 |
| 1.0 | 7.38 | 0.13 |
| 1.5 | 7.42 | 0.17 |
| 2.0 | 7.45 | 0.20 |
| 3.0 | 7.48 | 0.23 |
| 4.0 | 7.50 | 0.25 |
Note: This is example data. Actual values will vary depending on the specific system under investigation.
Workflow Visualization: NMR Titration
Caption: Workflow for determining stability constants via NMR titration.
Conclusion: A Multi-faceted Approach to Characterization
The determination of complex stability constants for N-phenylaza-15-crown-5 is a crucial step in understanding and harnessing its potential in various scientific and industrial applications. This application note has detailed three robust methodologies: conductometric titration, isothermal titration calorimetry, and NMR titration. Each technique offers unique advantages, and the choice of method will depend on the specific research question, available instrumentation, and the nature of the system under investigation. For a comprehensive understanding, it is often beneficial to employ multiple techniques to validate the results. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the stability constants of N-phenylaza-15-crown-5 complexes, paving the way for new discoveries and innovations.
References
-
Kim, J., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 63(7), 2144-2147. [Link]
-
Tawarah, K. M., & Mizyed, S. A. (2005). Conductometric Determination of the Stability Constants of the Inclusion Complexes of Alkali Cations with [22-DD] Diaza Crown Ether, and Cryptands in Acetonitrile. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 51(1-2), 143-148. [Link]
-
Izatt, R. M., et al. (1985). Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25.degree.C and .mu. = 0.1. Journal of the American Chemical Society, 107(25), 7385-7390. [Link]
-
Tellinghuisen, J. (2005). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Analytical Biochemistry, 345(2), 297-308. [Link]
-
Saeed, A., & Al-jebori, A. A. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]
-
Rounaghi, G. H., Tarahomi, S., & Karimi, M. (2012). Complexation Study of N-Phenylaza-15-Crown-5 with Cd2+ Cation in Binary Mixed Non-aqueous Solvents. Asian Journal of Chemistry, 24(8), 3375-3378. [Link]
-
Rounaghi, G. H., et al. (2012). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. ResearchGate. [Link]
-
Tellinghuisen, J. (2005). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. ResearchGate. [Link]
-
Davidson, R. B., et al. (1984). Stability constants, enthalpies, and entropies for metal ion-lariat ether interactions in methanol solution. The Journal of Organic Chemistry, 49(20), 3904-3908. [Link]
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Anonymous. (n.d.). 6.2.4 Conductometric Titrations. LibreTexts. [Link]
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Rekharsky, M. V., & Inoue, Y. (2000). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Journal of the American Chemical Society, 122(19), 4641-4650. [Link]
-
Gsänger, S., et al. (2015). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. Beilstein Journal of Organic Chemistry, 11, 1327-1337. [Link]
-
Harvey, D. (2021). 9.3: Complexation Titrations. Chemistry LibreTexts. [Link]
-
Rounaghi, G. H., et al. (2014). Scheme 1 Structure of N-phenylaza-15-crown-5. ResearchGate. [Link]
-
Marafante, M., et al. (2020). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]
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Mishra, R. C., & Suryaprakash, N. (2017). Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods. DTU Research Database. [Link]
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Kádár, M., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1032-1038. [Link]
-
Mohammadi, N., et al. (2016). Determination of the Stoichiometry, Stability Constant of Complexes Formation and Thermodynamic Parameters between 15-Crown-5, 1. Oriental Journal of Chemistry, 32(2), 1145-1153. [Link]
-
Al-Rashdi, A. A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]
-
Anonymous. (n.d.). CONDUCTOMETRIC TITRATION. Umcs. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, A. A. J. (2024). Conductometric Investigation of Schiff Bases and Ni(II) Ions: Stability and Thermodynamics in Nonaqueous Solutions. Egyptian Journal of Chemistry. [Link]
-
Warshavski, M., et al. (2023). NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. RSC Publishing. [Link]
-
Bermudez, H., et al. (2021). Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129962. [Link]
-
Chemistry, D. (2018). Determination of stability constant by Potentiometric titrations. YouTube. [Link]
-
Kumar, V., & Sharma, S. (2017). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]
-
Dodziuk, H. (Ed.). (2009). NMR methods for studying inclusion complexes focused on chiral hosts. In Cyclodextrins and Their Complexes (pp. 143-176). Wiley-VCH. [Link]
-
Al-Rashdi, A. A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. ResearchGate. [Link]
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Application Notes and Protocols: Synthesis and Application of N-phenylaza-15-crown-5 Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-phenylaza-15-crown-5 derivatives. These macrocyclic compounds are of significant interest due to their selective cation-binding properties, which make them valuable in a range of applications including ion-selective sensors, catalytic processes, and advanced drug delivery systems. This guide offers detailed, field-proven protocols, explains the underlying scientific principles of experimental choices, and provides a framework for the successful implementation of these compounds in a laboratory setting.
Introduction: The Versatility of N-phenylaza-15-crown-5 Ethers
N-phenylaza-15-crown-5 is a unique crown ether derivative characterized by a 15-membered ring containing four oxygen atoms and one nitrogen atom, to which a phenyl group is attached.[1] This structure bestows upon it a remarkable ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals.[2] The size of the macrocyclic cavity is particularly well-suited for encapsulating ions like potassium (K⁺), making it a valuable tool in the development of ion-selective electrodes and sensors.[2][3]
The presence of the N-phenyl group offers a strategic site for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. By modifying the phenyl ring or the nitrogen atom, researchers can fine-tune the compound's solubility, binding affinity, and signaling capabilities. This adaptability has led to their application in diverse fields such as:
-
Ion Selective Membranes and Sensors: The ability to selectively bind specific ions is fundamental to their use in creating sensors for analytical chemistry.[2][4][5]
-
Extraction Processes: They serve as efficient and selective extractants for metal ions in hydrometallurgy and environmental remediation efforts.[2]
-
Catalysis: The crown ether moiety can act as a phase-transfer catalyst by solubilizing inorganic salts in organic solvents.
-
Drug Delivery Systems: Their unique structure can be leveraged to encapsulate and transport pharmaceutical compounds, potentially improving bioavailability.[2]
This guide will delve into the practical aspects of synthesizing and utilizing these versatile molecules.
General Synthetic Strategy: A Modular Approach
The synthesis of N-phenylaza-15-crown-5 derivatives typically follows a modular approach, allowing for the introduction of various functional groups. The core synthesis of the parent N-phenylaza-15-crown-5 is a crucial first step, followed by functionalization of the phenyl ring.
Core Synthesis of N-phenylaza-15-crown-5
The foundational synthesis of N-phenylaza-15-crown-5 often involves a cyclization reaction. A common and effective method is the reaction of N-phenyl-diethanolamine with 1,8-dichloro-3,6-dioxaoctane in the presence of a base. This Williamson ether synthesis-type reaction builds the macrocyclic ring.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of N-phenylaza-15-crown-5 and its derivatives.
Protocol: Synthesis of N-phenylaza-15-crown-5
Materials:
-
N-phenyl-diethanolamine
-
1,8-dichloro-3,6-dioxaoctane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Addition of Starting Material: Dissolve N-phenyl-diethanolamine (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Dissolve 1,8-dichloro-3,6-dioxaoctane (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture. Heat the reaction to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Quenching and Extraction: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-phenylaza-15-crown-5 as a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is critical as sodium hydride is highly reactive with water.
-
Stepwise Addition: Dropwise addition of the reagents helps to control the exothermic reaction and prevent side product formation.
-
Elevated Temperature: Heating the reaction mixture increases the rate of the cyclization reaction.
-
Column Chromatography: This purification technique is essential to separate the desired macrocyclic product from unreacted starting materials and polymeric byproducts.
Synthesis of Functionalized Derivatives
The true utility of N-phenylaza-15-crown-5 lies in its potential for derivatization. The phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Protocol: Synthesis of 4'-Nitro-N-phenylaza-15-crown-5
The introduction of a nitro group is a common first step for further functionalization, as it can be readily reduced to an amino group.
Materials:
-
N-phenylaza-15-crown-5
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-phenylaza-15-crown-5 (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture onto ice and neutralize with saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Recrystallize the crude product from ethanol to obtain 4'-nitro-N-phenylaza-15-crown-5.
Expertise & Experience: The para-position (4') is generally the major product due to the directing effect of the nitrogen atom. Careful control of the reaction temperature is crucial to prevent over-nitration and decomposition.
Characterization of N-phenylaza-15-crown-5 and its Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations for N-phenylaza-15-crown-5 | Expected Observations for 4'-Nitro Derivative |
| ¹H NMR | Multiplets in the aromatic region (phenyl protons).[6] Triplets and multiplets in the aliphatic region (crown ether protons).[6] | Downfield shift of aromatic protons due to the electron-withdrawing nitro group. Appearance of distinct signals for the protons on the nitrated phenyl ring. |
| ¹³C NMR | Resonances for aromatic and aliphatic carbons.[6] | Additional signals corresponding to the carbons of the nitro-substituted phenyl ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₁₆H₂₅NO₄, MW: 295.37 g/mol ).[1] | Molecular ion peak corresponding to the calculated molecular weight of the nitrated product (C₁₆H₂₄N₂O₆, MW: 340.38 g/mol ). |
| FT-IR | C-O-C stretching vibrations of the ether linkages. Aromatic C-H and C=C stretching. | Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group. |
Applications in Ion Sensing
N-phenylaza-15-crown-5 derivatives are excellent candidates for the development of chemosensors for metal ions. The binding of a cation within the crown ether cavity can induce a change in the electronic properties of an attached chromophore or fluorophore, leading to a detectable signal.
Principle of Fluorescent Ion Sensing
A common strategy involves attaching a fluorescent moiety to the N-phenylaza-15-crown-5 scaffold. Upon cation binding, the conformation of the molecule can change, or the electronic environment of the fluorophore can be altered, resulting in a change in fluorescence intensity or wavelength.
Diagram: Fluorescent Ion Sensing Mechanism
Sources
- 1. Crown ether/N-Phenylaza-15-crown-5 for synthesis 66750-10-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Selectivity of N-phenylaza-15-crown-5 Based Sensors
Welcome to the technical support center for N-phenylaza-15-crown-5 based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the selectivity of your sensing platforms. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and challenges of working with N-phenylaza-15-crown-5 sensors.
Q1: What is the fundamental principle of ion recognition for N-phenylaza-15-crown-5 sensors?
A1: N-phenylaza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within its 15-membered ring. Its ion selectivity is primarily governed by the "size-fit" concept, where the cavity of the crown ether (approximately 1.7–2.2 Å) is well-suited to complex with cations of a complementary ionic radius.[1][2] The lone pairs of electrons on the oxygen and nitrogen atoms within the crown ether ring create a negatively polarized cavity that can coordinate with a cation. The substitution of an oxygen atom with a nitrogen atom in the aza-crown ether structure imparts unique properties, making it a valuable ligand for metal ion recognition.[1] The phenyl group attached to the nitrogen atom can further influence the electronic properties and steric hindrance of the macrocycle, thereby affecting its binding affinity and selectivity.
Q2: My N-phenylaza-15-crown-5 sensor is showing significant interference from other cations. Why is this happening?
A2: While N-phenylaza-15-crown-5 exhibits a preference for certain ions, perfect selectivity is rarely achieved. Interference often occurs due to several factors:
-
Similar Ionic Radii: Cations with ionic radii close to that of the target analyte can also fit into the crown ether cavity, leading to competitive binding. For instance, while 15-crown-5 based sensors are often used for Na⁺ (ionic radius ~1.02 Å), they can also show a response to K⁺ (ionic radius ~1.38 Å) due to the flexibility of the crown ether ring.[2]
-
High Concentrations of Interfering Ions: Even if the sensor has a lower affinity for an interfering ion, a very high concentration of that ion in the sample can lead to significant signal interference.
-
Solvent Effects: The nature of the solvent can significantly influence the stability of the crown ether-cation complex and, consequently, the sensor's selectivity.[3][4] Different solvents can solvate the ions and the crown ether to varying extents, altering the thermodynamics of complexation.
-
Membrane Composition (for ISEs): In ion-selective electrodes (ISEs), the composition of the membrane, including the plasticizer and any ionic additives, plays a crucial role in determining the overall selectivity.[2][5]
Q3: Can I use N-phenylaza-15-crown-5 sensors for detecting anions?
A3: Generally, N-phenylaza-15-crown-5 and other crown ethers are designed for cation recognition due to their electron-rich cavity. However, recent research has explored the use of modified crown ethers in heteroditopic receptors that can simultaneously bind both a cation and an anion, effectively acting as ion-pair sensors.[6] This typically involves functionalizing the crown ether with anion-binding motifs. Standard N-phenylaza-15-crown-5 itself is not suitable for direct anion sensing.
II. Troubleshooting Guide: From Poor Selectivity to Noisy Signals
This section provides a systematic approach to troubleshooting common experimental issues encountered with N-phenylaza-15-crown-5 based sensors.
Problem 1: Poor Selectivity and Significant Interference
Symptoms:
-
The sensor responds to multiple ions with similar sensitivity.
-
The calibration curve for the target analyte is significantly affected by the presence of other ions.
Potential Causes & Solutions:
| Potential Cause | Detailed Troubleshooting Steps | Scientific Rationale |
| Non-Optimal Membrane Composition (for ISEs) | 1. Vary the Plasticizer: Experiment with different plasticizers such as o-nitrophenyl octyl ether (o-NPOE) or dibutyl phthalate (DBP).[2][5]2. Incorporate Ionic Additives: Add a lipophilic salt like sodium tetraphenylborate (NaTPB) to the membrane.[2][5]3. Optimize Ionophore Concentration: Systematically vary the concentration of N-phenylaza-15-crown-5 in the membrane cocktail. | The plasticizer influences the dielectric constant of the membrane, affecting the complexation-decomplexation kinetics. Lipophilic salts can help to reduce the interference from lipophilic anions and improve the Nernstian response.[2] The ionophore concentration needs to be optimized for a balance between sensitivity and selectivity. |
| Inappropriate pH of the Sample Solution | 1. Determine the Optimal pH Range: Perform potential measurements at different pH values to identify the stable operating range. For some benzo-15-crown-5 sensors, a pH range of 2.8-4.5 has been found to be optimal.[2][5]2. Buffer Your Samples: Use a suitable buffer to maintain the pH of your samples within the optimal range. | The nitrogen atom in the aza-crown ether can be protonated at low pH, which will inhibit its ability to bind metal cations. At high pH, some metal ions may precipitate as hydroxides.[5] |
| Solvent Mismatch | 1. Investigate Different Solvent Systems: If working with a solution-based sensor, evaluate the sensor's performance in different organic or aqueous-organic mixtures.[4] | The solvent's polarity and solvating ability can significantly impact the stability of the host-guest complex.[3][4] |
| Inherent Cross-Reactivity of the Ionophore | 1. Structural Modification: Consider synthesizing a derivative of N-phenylaza-15-crown-5 with side chains or fused aromatic rings to enhance selectivity. (See Protocol 1) | Modifying the structure can introduce steric hindrance for interfering ions or alter the electronic properties of the crown ether to favor binding with the target analyte.[7] |
Problem 2: Noisy or Unstable Sensor Readings
Symptoms:
-
Fluctuating potential or fluorescence readings.
-
Slow response time.
-
Drifting baseline.
Potential Causes & Solutions:
| Potential Cause | Detailed Troubleshooting Steps | Scientific Rationale |
| Insufficient Conditioning of the ISE | 1. Proper Conditioning: Before the first use, soak the ion-selective electrode in a 0.01 M solution of the primary ion for at least 12-24 hours.[2] | Conditioning ensures the membrane is fully hydrated and the ion-exchange equilibrium at the membrane-solution interface is established, leading to a stable potential.[2] |
| Air Bubbles on the Electrode Surface | 1. Visual Inspection and Removal: Carefully inspect the electrode surface for any trapped air bubbles. Gently tap the electrode to dislodge them.[2] | Air bubbles can insulate a portion of the sensing membrane from the sample solution, leading to an unstable and erroneous potential reading. |
| Clogged or Contaminated Reference Electrode | 1. Inspect and Clean: Check the reference electrode junction for any blockage or discoloration. If necessary, replace the filling solution and clean the junction.[2] | A stable and reproducible reference potential is crucial for accurate potentiometric measurements. A malfunctioning reference electrode is a common source of noise. |
| Photobleaching (for Fluorescent Sensors) | 1. Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.2. Minimize Exposure Time: Limit the duration of light exposure during measurements. | Fluorophores can be irreversibly damaged by prolonged exposure to high-intensity light, leading to a decrease in signal over time. |
III. Experimental Protocol: Enhancing Selectivity through Side-Chain Modification
This protocol provides a general workflow for modifying the N-phenylaza-15-crown-5 structure to improve selectivity. The specific reaction conditions will need to be optimized based on the desired side chain.
Protocol 1: Synthesis of a Functionalized N-phenylaza-15-crown-5 Derivative
Objective: To introduce a functional group onto the phenyl ring of N-phenylaza-15-crown-5 that can sterically hinder the binding of interfering ions or provide an additional coordination site for the target analyte.
Materials:
-
N-phenylaza-15-crown-5
-
Appropriate reagents for the desired chemical modification (e.g., for nitration followed by reduction to an amine group)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the Phenyl Ring:
-
A common strategy is to introduce a functional group at the para-position of the phenyl ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine using a reducing agent like SnCl₂/HCl or catalytic hydrogenation.
-
-
Purification of the Modified Crown Ether:
-
The crude product should be purified using column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the synthesized derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Sensor Fabrication and Testing:
-
Fabricate the sensor (e.g., an ion-selective membrane) using the newly synthesized derivative as the ionophore.
-
Evaluate the selectivity of the new sensor by measuring its response to the target analyte and a panel of potential interfering ions. Compare the results to a sensor fabricated with the unmodified N-phenylaza-15-crown-5.
-
Expected Outcome: The modified N-phenylaza-15-crown-5 derivative may exhibit enhanced selectivity for the target ion due to the steric and/or electronic effects of the introduced functional group.[7]
IV. Visualizing Key Concepts
Diagram 1: Mechanism of Ion Recognition and Interference
Caption: A logical workflow for troubleshooting poor sensor selectivity.
V. References
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. MDPI. Available at: [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. PubMed. Available at: [Link]
-
Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. NIH. Available at: [Link]
-
Synthetic Modifications of a Pb-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. ResearchGate. Available at: [Link]
-
Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. Semantic Scholar. Available at: [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. ResearchGate. Available at: [Link]
-
Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. PubMed. Available at: [Link]
-
Decorated Crown Ethers as Selective Ion Traps: Solvent's Role in Crown's Preference Towards a Specific Ion. ResearchGate. Available at: [Link]
-
Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. ResearchGate. Available at: [Link]
-
Complexation Study of N-Phenylaza-15-Crown-5 with Cd2+ Cation in Binary Mixed Non-aqueous Solvents. Available at: [Link]
-
A halogen bonding BODIPY-appended aza-crown ether for selective optical sensing of inorganic and organic ion-pair species. NIH. Available at: [Link]
-
Optically active crown ether-based fluorescent sensor molecules: A mini-review. PubMed. Available at: [Link]
-
Potentiometric Sensors for Heavy Metals – An Overview. CHIMIA. Available at: [Link]
-
A highly selective lead sensor based on a classic lead DNAzyme. NIH. Available at: [Link]
-
Fluorescent sensors for nitroaromatic compounds based on monolayer assembly of polycyclic aromatics. PubMed. Available at: [Link]
-
New Trends in Fluorescent Nanomaterials-Based Bio/Chemical Sensors for Neurohormones Detection—A Review. PubMed Central. Available at: [Link]
-
d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. MDPI. Available at: [Link]
-
(PDF) Benzo15-crown-5 as sensory molecule for fabrication of a lead(II) ion-selective potentiometric sensor. ResearchGate. Available at: [Link]
-
Novel Mg2+-responsive fluorescent chemosensor based on benzo-15-crown-5 possessing 1-naphthaleneacetamide moiety. ResearchGate. Available at: [Link]
-
N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America™. Fisher Scientific. Available at: [Link]
-
Cation-Coordinating Properties of Perfluoro-15-Crown-5. ResearchGate. Available at: [Link]
-
Cross-Sensitive Potentiometric Sensors Based on Anti-Crown (C6HgF4)3. MDPI. Available at: [Link]
-
Variational first hyperpolarizabilities of 2,3-naphtho-15-crown-5 ether derivatives with cation-complexing: a potential and selective cation detector. RSC Publishing. Available at: [Link]
-
DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A halogen bonding BODIPY-appended aza-crown ether for selective optical sensing of inorganic and organic ion-pair species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane synthesis"
Welcome to the technical support center for the synthesis of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, also known as N-Phenylaza-15-crown-5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important aza-crown ether. As a Senior Application Scientist, I have synthesized my extensive experience and the available literature to provide you with a comprehensive and practical resource to improve your synthetic outcomes.
I. Introduction to the Synthesis
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. The most common approach involves the cyclization of a di-functionalized polyethylene glycol derivative with a phenyl-substituted diamine or diol precursor. The reaction is sensitive to various parameters, and low yields are a frequent challenge. This guide will walk you through the potential pitfalls and their solutions.
General Reaction Scheme:
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Addressing Low Yields
Low yields in aza-crown ether syntheses are a common frustration. This section provides a structured approach to identifying and resolving the root causes of this issue.
Q1: My reaction resulted in a very low yield or no desired product at all. What are the most likely causes?
A1: A low or zero yield can stem from several factors, ranging from the quality of your reagents to the specifics of your reaction setup. Let's break down the potential culprits in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in aza-crown ether synthesis.
1. Reagent Quality and Handling:
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can react with the strong base (e.g., NaH) and hydrolyze your electrophile.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by purchasing from a reliable supplier.
-
-
Purity of Starting Materials: Impurities in your N-phenyldiethanolamine or tetraethylene glycol derivative can lead to unwanted side reactions.
-
Solution: Purify starting materials if their purity is questionable. N-phenyldiethanolamine can be distilled under reduced pressure. The dihalide or ditosylate of tetraethylene glycol should be of high purity.
-
-
Base Activity: Strong bases like sodium hydride (NaH) can be deactivated by improper storage and handling.
-
Solution: Use fresh, high-quality NaH. A free-flowing, light gray powder is indicative of good quality. If your NaH is clumpy or dark gray, it may be partially deactivated.
-
2. Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.
-
Solution: The optimal temperature will depend on the specific solvent and leaving group. A good starting point for many aza-crown ether syntheses is in the range of 60-100 °C. Monitor your reaction by TLC to find the optimal temperature.
-
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are generally preferred. They effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.
-
Solution: If you are using a less polar solvent, consider switching to anhydrous DMF or acetonitrile.
-
-
High Dilution Principle: Macrocyclization reactions are in competition with intermolecular polymerization. To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions.
-
Solution: Add the electrophile (e.g., tetraethylene glycol dihalide) slowly over a period of several hours to a dilute solution of the nucleophile and base. This maintains a low concentration of the reactants, minimizing the chance of intermolecular reactions.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product decomposition.
-
Solution: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The optimal reaction time is when the starting materials are consumed, and the product spot is at its maximum intensity.
-
3. Workup and Purification:
-
Product Loss During Extraction: The aza-crown ether may have some water solubility, leading to losses during aqueous workup.
-
Solution: When performing a liquid-liquid extraction, back-extract the aqueous layer with your organic solvent multiple times to recover any dissolved product.
-
-
Degradation on Silica Gel: Crown ethers can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition during column chromatography.
-
Solution: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2%), in your eluent before packing the column. Alternatively, consider using a different stationary phase like neutral alumina.[1]
-
4. Competing Side Reactions:
-
Polymerization: This is the most common side reaction. It occurs when the starting materials react intermolecularly to form long polymer chains instead of cyclizing.
-
Solution: Adhere strictly to the high dilution principle as described above. The slow addition of one of the reactants is crucial. The use of a template ion can also help to pre-organize the acyclic precursor for cyclization.
-
-
Elimination: If your electrophile has a leaving group on a secondary or tertiary carbon, or if the reaction is run at too high a temperature, elimination reactions can compete with the desired substitution.
-
Solution: Use a primary dihalide or ditosylate of tetraethylene glycol. Maintain a moderate reaction temperature.
-
5. Product Identification:
-
Incorrect Characterization: It is possible that the desired product has been formed, but is not being correctly identified.
-
Solution: Confirm the identity of your product using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Compare your data with reported values for this compound.
-
Q2: I see multiple spots on my TLC plate after the reaction. What are they, and how do I get rid of them?
A2: The presence of multiple spots on a TLC plate is a strong indication of a mixture of products and/or unreacted starting materials. Here's how to approach this:
-
Identify the Spots:
-
Run co-spots with your starting materials to identify any unreacted precursors.
-
The product, this compound, will likely have an Rf value between that of the more polar starting materials and the less polar solvent front.
-
Spots at the baseline are often indicative of polymeric byproducts, which are highly polar and do not move up the TLC plate.
-
Other spots may correspond to partially reacted intermediates or other side products.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying crown ethers.
-
Stationary Phase: Use silica gel deactivated with triethylamine or neutral alumina.
-
Eluent: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.
-
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Reported yields for the synthesis of N-substituted aza-15-crown-5 ethers can vary significantly depending on the specific synthetic route and reaction conditions. Yields can range from as low as 20% to over 60% under optimized conditions. If your yield is consistently below 30%, it is worth investigating the troubleshooting steps outlined above.
Q2: What is the "template effect," and is it important for this synthesis?
A2: The template effect refers to the use of a metal cation that fits into the cavity of the desired crown ether to pre-organize the linear precursor in a conformation that favors intramolecular cyclization over intermolecular polymerization. For the synthesis of 15-crown-5 derivatives, sodium (Na⁺) or potassium (K⁺) ions are often effective template ions. While not always strictly necessary, the addition of a salt like Na₂CO₃ or K₂CO₃ (which also acts as a base) can significantly improve the yield of the desired macrocycle.
Q3: How do I know if my starting materials are of sufficient quality?
A3: You can assess the purity of your starting materials using standard analytical techniques:
-
N-Phenyldiethanolamine: Check its melting point and obtain a ¹H NMR spectrum to confirm its structure and look for impurities.
-
Tetraethylene glycol dihalide/ditosylate: Obtain a ¹H NMR spectrum to verify the structure and ensure the absence of significant impurities.
Q4: What are the key spectroscopic features I should look for to confirm the identity of my product?
A4: The following are characteristic spectroscopic data for this compound:
-
¹H NMR: You should expect to see signals corresponding to the phenyl protons (in the aromatic region, ~6.5-7.5 ppm) and the ethyleneoxy protons of the crown ether ring (typically in the range of 3.5-4.0 ppm).
-
¹³C NMR: Look for the characteristic signals of the aromatic carbons and the carbons of the polyethylene glycol chain.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₆H₂₅NO₄, MW = 295.38 g/mol ).
Table 1: Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | Phenyl protons (~6.5-7.5 ppm), Methylene protons adjacent to Nitrogen, Methylene protons of the ether linkages (~3.5-4.0 ppm) |
| ¹³C NMR | Aromatic carbons, Methylene carbons adjacent to Nitrogen, Methylene carbons of the ether linkages |
| Mass Spec | [M+H]⁺ at m/z = 296.18 |
IV. Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be necessary.
Materials:
-
N-Phenyldiethanolamine
-
1,11-Dichloro-3,6,9-trioxaundecane (or the corresponding ditosylate)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Carefully add sodium hydride (2.2 equivalents) to the DMF.
-
In a separate flask, dissolve N-phenyldiethanolamine (1 equivalent) in anhydrous DMF.
-
-
Formation of the Nucleophile:
-
Slowly add the solution of N-phenyldiethanolamine to the suspension of NaH in DMF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
-
Cyclization:
-
Dissolve 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) in anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the dichloride dropwise to the reaction mixture over a period of 4-6 hours at a temperature of 80-90 °C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Remove the DMF under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Prepare a silica gel column, deactivating the silica by using an eluent containing 1-2% triethylamine.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
V. References
-
Cram, D. J., & Cram, J. M. (1974). Host-Guest Chemistry. Science, 183(4127), 803–809. [Link]
-
Gokel, G. W., & Korzeniowski, S. H. (1980). Macrocyclic Polyether Synthesis. Springer-Verlag.
-
Lehn, J. M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112. [Link]
-
Mandolini, L., & Masci, B. (1977). The template effect in the synthesis of crown ethers. The reaction of catechol with 1,11-dichloro-3,6,9-trioxaundecane. Journal of the American Chemical Society, 99(24), 7709–7712. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
-
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of the crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. [Link]
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
-
Bradshaw, J. S., & Krakowiak, K. E. (1989). Aza-crown macrocycles. Chemical Reviews, 89(4), 929-972. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
"optimization of membrane composition for N-phenylaza-15-crown-5 ion-selective electrodes"
Technical Support Center: N-phenylaza-15-crown-5 Ion-Selective Electrodes
Welcome to the technical support center for the optimization and troubleshooting of N-phenylaza-15-crown-5 (PhA15C5) based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges and provide field-proven insights for achieving optimal sensor performance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fabrication, calibration, and use of PhA15C5-based ISEs.
Q1: What is the fundamental role of N-phenylaza-15-crown-5 in my ISE, and which ions does it primarily detect?
A1: N-phenylaza-15-crown-5 is the ionophore , or ion-carrier, within your electrode's membrane.[1] Its core function relies on its three-dimensional structure—a 15-membered ring with four oxygen atoms and one nitrogen atom. This creates a cavity with a specific size (1.7 - 2.2 Å) that selectively binds with cations of a complementary diameter through electrostatic interactions. While 15-crown-5 ethers are known for their affinity to Na⁺ ions, the N-phenylaza derivative has been successfully used as a neutral carrier for other ions, including Fe(II) and Cd(II), in a PVC matrix.[2][3] The selective complexation between the PhA15C5 and the target ion at the membrane-sample interface is what generates the potentiometric signal you measure.
Q2: My electrode shows a poor slope (non-Nernstian response) during calibration. What are the likely causes and how can I fix it?
A2: A non-Nernstian slope (significantly different from the theoretical ~59/z mV per decade for cation 'z') is a common problem that typically points to one of three areas: the membrane composition, the calibration process, or the electrode's internal components.
-
Sub-Optimal Membrane Composition: The ratio of components in your PVC membrane is critical. An incorrect balance can hinder ion-exchange kinetics.
-
Solution: Re-evaluate and optimize the membrane cocktail. The most sensitive responses are often achieved with a high percentage of plasticizer and a small percentage of ionophore and lipophilic additive.[4] For example, a successful membrane for a related crown ether consisted of 29% PVC, 60% DBP (plasticizer), 9% ionophore, and 2% NaTPB (additive).[5] Refer to the data in Table 1 for starting formulations.
-
-
Depleted or Incorrect Internal Filling Solution: The internal solution must contain a fixed concentration of the primary ion and chloride (for the Ag/AgCl reference). If this solution is incorrect, the potential will be unstable.
-
Solution: Prepare a fresh internal filling solution, typically 1.0 x 10⁻³ M of the target ion's chloride salt (e.g., FeCl₂) and 1.0 x 10⁻³ M KCl.
-
-
Faulty Calibration Standards or Procedure: Using old standards or an improper calibration technique will invariably lead to a poor slope.
-
Solution: Always prepare fresh calibration standards from high-purity salts and deionized water on the day of use.[6] Calibrate from the lowest concentration to the highest to minimize carryover contamination.[6] Ensure standards bracket the expected sample concentration and are at least a decade apart (e.g., 10⁻⁵ M and 10⁻⁴ M).[6]
-
Q3: I'm experiencing significant interference from other ions, leading to poor selectivity. How can this be improved?
A3: Poor selectivity occurs when the membrane responds to ions other than your target analyte. This is a chemical challenge that can be addressed by refining the membrane's components to favor the target ion.
-
Choice of Plasticizer: The plasticizer is not just a solvent; it's a solvent mediator that influences the dielectric constant of the membrane. This directly affects the energy of ion partitioning and complexation.
-
Solution: The polarity of the plasticizer is key. For many crown-ether based sensors, plasticizers like dibutyl phthalate (DBP) or 2-nitrophenyl octyl ether (o-NPOE) are effective.[4][5] If you are seeing interference from ions of a different charge or size, switching to a plasticizer with a different dielectric constant can significantly alter selectivity.
-
-
Role of Lipophilic Additives: Lipophilic salts (anion excluders) are crucial for reducing interference from anions in the sample, which can otherwise penetrate the membrane and disrupt the potential. They also reduce membrane resistance and improve the response slope.
-
Solution: Incorporate a small amount (e.g., 1-2% by weight) of a lipophilic salt like sodium tetraphenylborate (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB) into your membrane cocktail.[4][5] The presence of these additives is often essential to achieve a theoretical Nernstian response.[5]
-
-
Control Sample pH: The response of many ISEs, particularly those with aza-crown ethers, can be pH-dependent due to the potential for protonation of the nitrogen atom.
-
Solution: Determine the optimal pH range for your electrode by measuring its potential in a fixed concentration of the target ion across a range of pH values. Operate within the stable pH plateau you identify. For some crown-ether systems, this range can be quite specific.[7]
-
Q4: My electrode's readings are noisy, drifting, or unstable. What troubleshooting steps should I take?
A4: Unstable readings are often related to physical or electrochemical instability at the membrane interface or the reference electrode.
-
Inadequate Conditioning: A new membrane needs to be fully hydrated and in equilibrium with the target ion before it will yield a stable signal.[8]
-
Reference Electrode Issues: The ISE potential is measured against a reference electrode. If the reference is unstable, the entire measurement will be unstable. This is a very common reason for sensor failure.[9]
-
Solution: Check the filling solution of your Ag/AgCl reference electrode. Ensure it is full and free of air bubbles or crystals. If the junction is clogged, gently flush it or replace the filling solution. Reference electrode drift is a primary reason why frequent recalibration is necessary.[9]
-
-
Air Bubbles on the Membrane: A trapped air bubble on the membrane surface will insulate that portion of the sensor from the sample, leading to a noisy and drifting potential.
-
Stirring and Temperature: Inconsistent stirring or temperature fluctuations can cause unstable readings.
Troubleshooting and Optimization Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues with your N-phenylaza-15-crown-5 ISE.
Caption: A decision tree for troubleshooting common ISE performance issues.
Quantitative Data & Performance Benchmarks
The composition of the membrane is the single most important factor in determining electrode performance. The following table presents example compositions for crown-ether based ISEs to guide your optimization process.
Table 1: Example Membrane Compositions and Performance
| Component | Composition 1 (wt%) | Composition 2 (wt%) | Composition 3 (wt%) | Role |
|---|---|---|---|---|
| PVC | 33 | 29 | 31 | Polymeric matrix; provides physical support.[11] |
| Plasticizer | 58 (DOP) | 60 (DBP) | 63 (DOP) | Solvent mediator; ensures membrane flexibility and influences selectivity.[11][12] |
| Ionophore (PhA15C5) | 4 | 9 | 2.4 | Active recognition element; selectively binds the target ion.[1] |
| Additive (NaTPB) | 4 | 2 | 3.6 | Ion-excluder; reduces anion interference and improves slope.[5] |
| Resulting Slope | Nernstian | Near-Nernstian | Nernstian | Performance Metric |
| Reference | [11] | [5] | [13] | Source |
(Note: DOP = Dioctyl phthalate; DBP = Dibutyl phthalate; NaTPB = Sodium tetraphenylborate. These compositions, while for related crown ethers, provide excellent starting points for optimizing a PhA15C5 sensor.)
Experimental Protocols
Protocol 1: Preparation of an Optimized PVC Membrane
This protocol describes the solvent casting method for creating a robust, high-performance ISE membrane.[11][13]
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-NPOE, DBP)
-
N-phenylaza-15-crown-5 (Ionophore)
-
Lipophilic Additive (e.g., NaTPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Weighing: Accurately weigh the membrane components (e.g., 30 mg PVC, 64 mg plasticizer, 4 mg ionophore, 2 mg additive) into a clean, dry glass vial.
-
Dissolution: Add ~2 mL of THF to the vial. Cap it tightly and stir or agitate the mixture until all components are fully dissolved, resulting in a clear, homogenous, and slightly viscous "cocktail."
-
Casting: Pour the cocktail into a clean, flat glass ring or petri dish (e.g., 25 mm diameter) resting on a perfectly level glass plate.
-
Evaporation: Cover the dish loosely (e.g., with filter paper) to allow for slow evaporation of the THF. A slow process is crucial to prevent the formation of pores and ensure a uniform membrane. Let the solvent evaporate at room temperature for at least 24 hours.
-
Membrane Sectioning: Once completely dry, a transparent membrane will have formed. Carefully cut a small disk (e.g., 5-7 mm diameter) from the parent membrane using a cork borer for insertion into the electrode body.
Caption: Step-by-step workflow for PVC membrane preparation.
References
- Eureka (2013).
- YSI Inc. (2016).
- Camlab Ltd. (n.d.).
- O'Hare, D., et al. (2021). In situ recalibration of ion selective electrodes. Sensors & Diagnostics.
- MDPI (2023). Ion-Selective Electrode (ISE)
- Turtle Tough (2021). Guide to Ion Selective | Troubleshooting | Support.
- ResearchGate (n.d.). Steps involved in the fabrication of a PVC membrane sensor electrode.
- BenchChem (2025). Technical Support Center: Enhancing the Selectivity of 15-Crown-5 Based Ion Sensors.
- Zareh, M. et al. (2021). Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin.
- Aghaie, M., et al. (2009). New Fe(II) Ion-selective electrode based On N-Phenylaza-15-Crown-5 as neutral carrier in PVC matrix.
- ResearchGate (n.d.).
- Ghadaksaz, A. G., et al. (2021). CdO nanoparticles: robust inorganic additive for cadmium selective polymeric electrode based on N-phenylaza-15-crown-5.
- ResearchGate (n.d.).
- Chem-Impex (n.d.). N-Phenylaza-15-crown 5-ether.
- Maleki, R., et al. (2009). 6-Ketomethyl Phenanthridine as a New Carrier in the Construction of a Highly Selective Fe(III) Ion-Selective Membrane Electrode.
- ResearchGate (n.d.). Influence of different plasticizers on the selectivity of ISEs based on ionophore 2.
- Central San (2024). Ammonia Ion Selective Electrode Troubleshooting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. New Fe(II) Ion-selective electrode based On N-Phenylaza-15-Crown-5 as neutral carrier in PVC matrix [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. camlab.co.uk [camlab.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. turtletoughsensors.com [turtletoughsensors.com]
- 9. In situ recalibration of ion selective electrodes - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00003A [pubs.rsc.org]
- 10. bacwa.org [bacwa.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ion Interference in N-phenylaza-15-crown-5 Based Sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenylaza-15-crown-5 based sensors. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a critical challenge in the application of these sensors: interference from other ions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.
N-phenylaza-15-crown-5 and its derivatives are powerful tools for the selective detection of various cations.[1] The foundational principle of these sensors lies in the specific size of the crown ether's cavity, which allows for the preferential binding of certain ions, a phenomenon that can be translated into a measurable signal.[2][3] However, the complex nature of biological and environmental samples often introduces a variety of non-target ions that can compete with the analyte of interest, leading to inaccurate measurements. This guide will walk you through the common sources of interference and provide actionable protocols to enhance the selectivity and performance of your N-phenylaza-15-crown-5 based sensors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with N-phenylaza-15-crown-5 based sensors.
Q1: What is the primary mechanism of ion sensing using N-phenylaza-15-crown-5?
A1: N-phenylaza-15-crown-5 is an ionophore, a molecule that can selectively bind to specific ions. Its 15-crown-5 structure has a cavity size that is particularly well-suited for complexing with certain cations.[2][3] This selective binding event is the core of the sensing mechanism. The formation of a stable complex between the N-phenylaza-15-crown-5 and the target ion induces a detectable change, which can be optical (fluorescence) or electrochemical (a change in potential).[3]
Q2: My sensor, designed for a specific cation, is showing a response to other ions. Why is this happening?
A2: This phenomenon, known as interference, occurs when other ions present in the sample also interact with the N-phenylaza-15-crown-5 ionophore. While the crown ether has a preferential affinity for a specific target ion, other ions with similar charge and ionic radii can also form complexes, albeit often weaker ones.[4] This is a common challenge in complex matrices where multiple ionic species are present.[5]
Q3: What are the most common interfering ions for N-phenylaza-15-crown-5 based sensors?
A3: The specific interfering ions depend on the target analyte. For instance, in sensors designed for sodium (Na⁺), potassium (K⁺) is a frequent interferent due to their similar ionic radii.[4] For sensors targeting lead (Pb²⁺), ions like sodium (Na⁺) and potassium (K⁺) can cause significant interference.[6] Other common interfering ions can include alkali metals (Li⁺), alkaline earth metals (Ca²⁺, Mg²⁺), and some transition metals, depending on the specific sensor design and sample matrix.[7]
Q4: How does pH affect the performance of my N-phenylaza-15-crown-5 based sensor?
A4: The potential response of these sensors can be highly dependent on the pH of the sample.[8] Protons (H⁺) can sometimes compete with the target metal ions for binding sites on the crown ether, especially at low pH values. It is crucial to operate within a stable pH range where the sensor's response to the target ion is maximal and interference from H⁺ is minimal. For some benzo-15-crown-5 based lead sensors, a pH range of 2.8-4.5 has been found to be optimal.
Q5: My sensor's response is slow and the readings are unstable. What could be the cause?
A5: Slow response times and unstable readings can stem from several factors. Insufficient conditioning of the ion-selective electrode (ISE) membrane is a common culprit. Proper conditioning, typically by soaking the electrode in a solution of the primary ion, is essential for a stable and responsive membrane.[4] Other causes can include the presence of air bubbles on the electrode surface or a clogged reference electrode junction.[4]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and mitigating specific interference issues.
Guide 1: Diagnosing and Quantifying Ion Interference
A systematic approach is crucial to understanding the extent of interference. The Fixed Interference Method is a standard procedure for determining the selectivity coefficient, a quantitative measure of a sensor's preference for the target ion over an interfering ion.
Experimental Workflow: Determining the Potentiometric Selectivity Coefficient
Caption: Workflow for determining the selectivity coefficient.
Protocol:
-
Prepare Standard Solutions:
-
Prepare a series of standard solutions of the primary ion (the ion of interest) with concentrations spanning the expected measurement range (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Prepare a solution of the interfering ion at a fixed, physiologically or environmentally relevant concentration.
-
-
Initial Calibration:
-
Calibrate your N-phenylaza-15-crown-5 based ion-selective electrode (ISE) using the primary ion standard solutions.
-
Plot the measured potential (in mV) against the logarithm of the primary ion activity (or concentration) to obtain the calibration curve and determine the slope (S).
-
-
Mixed Solution Measurement:
-
To a fixed concentration of the primary ion, add the fixed concentration of the interfering ion solution.
-
Measure the potential of this mixed solution.
-
-
Calculation of the Selectivity Coefficient (Kpot):
-
The potentiometric selectivity coefficient can be calculated using the Nikolsky-Eisenman equation. A simplified approach involves comparing the concentrations of the primary and interfering ions that produce the same potential.
-
Interpreting the Results:
A smaller selectivity coefficient value indicates a higher preference for the primary ion and less interference from the interfering ion. For example, a selectivity coefficient of 0.01 means the sensor is 100 times more selective for the primary ion than the interfering ion.
Guide 2: Strategies for Mitigating Ion Interference
Once interference has been identified and quantified, several strategies can be employed to minimize its impact on your measurements.
1. Optimization of the Sensor Membrane Composition
The composition of the sensor membrane plays a critical role in its selectivity.
-
Ionophore Modification: While N-phenylaza-15-crown-5 is the base, derivatives can offer enhanced selectivity. For instance, incorporating a benzo group (benzo-15-crown-5) can alter the electronic and steric properties, potentially improving selectivity for certain ions.
-
Plasticizer Selection: The choice of plasticizer (e.g., dibutylphthalate (DBP), o-nitrophenyloctyl ether (o-NPOE)) within the membrane can significantly influence the sensor's response and selectivity. The plasticizer affects the mobility of the ionophore and the dielectric constant of the membrane.
-
Addition of Lipophilic Salts: Incorporating lipophilic salts, such as sodium tetraphenylborate (NaTPB), can help to reduce the interference from lipophilic anions and improve the overall stability of the potentiometric response.
2. Sample Pre-treatment and pH Control
Modifying the sample before measurement can be a highly effective way to eliminate interfering ions.
-
pH Adjustment: As discussed in the FAQs, maintaining an optimal and stable pH is crucial. Use appropriate buffers to control the pH of your samples and standards. For many heavy metal ion sensors, a slightly acidic environment helps to keep the target ion in its free ionic state.[9]
-
Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, effectively "hiding" them from the sensor. For example, ethylenediaminetetraacetic acid (EDTA) can be used to complex with interfering metal ions, although care must be taken as it can also complex with the target analyte if not used selectively.[10]
-
Ion-Exchange Resins: Passing the sample through a suitable ion-exchange resin prior to measurement can selectively remove interfering ions.
3. Advanced Mitigation Techniques
For persistent interference, more advanced approaches may be necessary.
-
Derivative Synthesis: Synthesizing novel derivatives of N-phenylaza-15-crown-5 with modified side chains or functional groups can be a powerful strategy to fine-tune selectivity.[11]
-
Computational Modeling: Molecular modeling can be employed to predict the binding affinities of different ions to the crown ether, guiding the rational design of more selective ionophores.
Quantitative Data Summary
The following table summarizes typical selectivity coefficients for a benzo-15-crown-5 based lead (Pb²⁺) sensor, illustrating its preference for lead over other common cations.
| Interfering Ion | Selectivity Coefficient (Kpot) |
| Li⁺ | Low |
| Na⁺ | Moderate |
| K⁺ | Moderate |
| Ag⁺ | Low |
| NH₄⁺ | Low |
| Ca²⁺ | Low |
| Sr²⁺ | Low |
| Mn²⁺ | Low |
| Co²⁺ | Low |
| Ni²⁺ | Low |
| Cu²⁺ | Low |
| Zn²⁺ | Low |
| Cd²⁺ | Low |
| Sm³⁺ | Low |
Data adapted from a study on a benzo-15-crown-5 based potentiometric sensor for lead ions. "Low" and "Moderate" are qualitative descriptors based on the reported negligible interference for most ions.
Signaling Pathway and Interference Mechanism
The following diagram illustrates the competitive binding mechanism that leads to ion interference.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Coated Wire Lead(Ⅱ) Ion-Selective Electrodes based on Crown Ethers -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry | MDPI [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of N-phenylaza-15-crown-5
Welcome to the technical support center for N-phenylaza-15-crown-5. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique cation-binding properties of this aza-crown ether in aqueous environments.[1] We understand that a primary challenge in its application is its inherently low water solubility. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome this hurdle and ensure the success of your experiments.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and provides a starting point for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is N-phenylaza-15-crown-5, and why is its solubility in water limited?
A: N-phenylaza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within the ether ring, to which a phenyl group is attached.[2] Its structure combines both hydrophobic and hydrophilic elements. The primary limitations to its aqueous solubility are:
-
The Hydrophobic Phenyl Group: The bulky, nonpolar phenyl ring significantly reduces the molecule's affinity for water.
-
The Polyether Backbone: While the oxygen atoms can participate in hydrogen bonding, the ethylene glycol units are also largely hydrophobic.[3][4]
The molecule's key feature for solubility enhancement is the tertiary amine nitrogen atom, which is basic and can be protonated.[5][6]
Q2: I've added my N-phenylaza-15-crown-5 to a neutral aqueous buffer, and it won't dissolve. What should I do first?
A: This is the most common issue. The neutral form of N-phenylaza-15-crown-5 is a solid with a melting point around 42-48°C and is poorly soluble in neutral water.[1]
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your material is of high purity. Impurities can significantly impact solubility.
-
Do NOT Heat Excessively: While gentle warming can sometimes help, excessive heat may not significantly increase solubility and could risk degrading the compound or other components in your system.
-
Proceed to pH Adjustment: The most effective and recommended first step is to modify the pH of your solution to protonate the tertiary amine. This is the most direct way to convert the molecule into a much more soluble salt form.
Part 2: In-Depth Solubilization Methodologies
Here, we provide detailed, step-by-step guides for the primary methods of enhancing the aqueous solubility of N-phenylaza-15-crown-5.
Method 1: pH Adjustment via Protonation
This is the most effective and often the preferred method, as it directly modifies the molecule to be more hydrophilic without introducing organic co-solvents.
The Causality Behind the Method: The tertiary amine nitrogen in the aza-crown ring is a Lewis base. By lowering the pH of the solution with a suitable acid, this nitrogen atom accepts a proton (H+), forming a positively charged ammonium salt. This ionic charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.
Q3: At what pH will N-phenylaza-15-crown-5 become soluble?
A: The key is to adjust the pH to be at least 1-2 units below the pKa of the conjugate acid (the protonated form). While the exact pKa can vary based on ionic strength and temperature, for similar aza-crown ethers, it is typically in the range of 7-9. Therefore, adjusting the pH to ≤ 6.0 is a robust starting point to ensure complete protonation and solubilization.
Q4: Which acid should I use for pH adjustment?
A: We recommend using a dilute solution of Hydrochloric Acid (HCl, e.g., 0.1 M or 1 M). Chloride is a common and generally well-tolerated counter-ion in many biological and chemical systems. Other acids like nitric or sulfuric acid can also be used, but their counter-ions might interfere with specific downstream applications (e.g., nitrate with certain colorimetric assays or sulfate with barium ions).
Experimental Protocol: Preparing an Acidified Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of solid N-phenylaza-15-crown-5.
-
Add High-Purity Water: Add a portion (e.g., 80%) of the final desired volume of deionized water or your chosen buffer (ensure the buffer itself does not precipitate at low pH).
-
Initial Mixing: The compound will likely remain as a suspension or an insoluble solid.
-
Acidification: While stirring, add a dilute solution of HCl dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Observe Dissolution: As the pH drops, you will observe the solid dissolving. Continue adding acid until all the solid has dissolved and the pH is stable at your target value (e.g., pH 5.5).
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final desired concentration and volume.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter that is compatible with acidic solutions (e.g., PVDF or PES). Do not autoclave unless stability has been confirmed.
Diagram: pH-Dependent Solubilization Equilibrium This diagram illustrates the chemical principle behind using pH to enhance solubility. The insoluble, neutral form is in equilibrium with the highly soluble, protonated (cationic) form. Lowering the pH shifts the equilibrium to the right.
Caption: A logical workflow for selecting and validating a co-solvent system.
Method 3: Host-Guest Complexation with Cyclodextrins
This advanced technique is particularly useful for encapsulating the hydrophobic phenyl group, rendering the entire complex more water-soluble.
The Causality Behind the Method: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar phenyl group of N-phenylaza-15-crown-5 can partition into the hydrophobic core of a CD molecule, forming an "inclusion complex." [7]This complex shields the hydrophobic moiety from water, presenting the hydrophilic exterior of the CD to the solvent, thus increasing solubility.
Q6: Which cyclodextrin is best for the phenyl group?
A: For a single phenyl ring, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the most effective and is widely used in pharmaceutical formulations due to its high water solubility and low toxicity. [7]
Experimental Protocol: Preparation of an Inclusion Complex
-
Prepare CD Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your aqueous buffer.
-
Add Crown Ether: Add the solid N-phenylaza-15-crown-5 to the CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow the inclusion complex to form.
-
Clarification: Centrifuge or filter the solution to remove any small amount of undissolved material. The clear supernatant contains the soluble complex.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a soluble host-guest complex.
Part 3: Final Decision-Making & References
Choosing the right method depends on your specific experimental needs. The flowchart below provides a guide to selecting the most appropriate solubilization strategy.
Diagram: Decision Flowchart for Solubility Enhancement
Caption: Guide for selecting the appropriate solubilization method.
References
-
Morales-Morales, D., et al. (2024). Water-Soluble Curcumin Derivatives Including Aza-Crown Ether Macrocycles as Enhancers of their Cytotoxic Activity. Chemistry & Biodiversity. Available at: [Link]
-
Crown Ethers. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Schneider, H. J., et al. (1984). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. Available at: [Link]
-
What are good solvents for crystallization of functionalized crown ethers? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The aqueous supramolecular chemistry of crown ethers. (2022). Frontiers in Chemistry. Available at: [Link]
-
N-Phenylaza-15-crown 5-Ether. (n.d.). ABL Technology. Retrieved January 17, 2026, from [Link]
-
Crown ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. Retrieved January 17, 2026, from [Link]
-
The aqueous supramolecular chemistry of crown ethers. (2022). Frontiers in Chemistry. Available at: [Link]
-
Crown Ethers: Their Complexes and Analytical Applications. (2017). ResearchGate. Available at: [Link]
-
Crown Ethers as Solvent Extraction Reagents: Where do We Stand? (1988). Separation Science and Technology. Available at: [Link]
-
18-Crown-6. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2019). SID. Available at: [Link]
-
Aza-crown ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Capillary electrophoresis analysis based on crown ethers. (2014). Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES. (2010). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. (2010). ResearchGate. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). Bulletin of Pharmaceutical Research. Available at: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Synthesis of aza-crown ethers. (1989). Chemical Reviews. Available at: [Link]
-
5 Novel Techniques For Solubility Enhancement. (2022). Drug Delivery Leader. Retrieved January 17, 2026, from [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. (2023). National Institutes of Health. Available at: [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. (2023). National Institutes of Health. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-フェニルアザ-15-クラウン5-エーテル | N-Phenylaza-15-crown 5-Ether | 66750-10-5 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Frontiers | The aqueous supramolecular chemistry of crown ethers [frontiersin.org]
- 4. Crown ether - Wikipedia [en.wikipedia.org]
- 5. Aza-crown ether - Wikipedia [en.wikipedia.org]
- 6. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
"strategies to prevent leaching of N-phenylaza-15-crown-5 from membranes"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenylaza-15-crown-5 (PhA15C5) incorporated membranes. This guide is designed to provide in-depth, field-proven insights into a critical challenge: the leaching of the PhA15C5 ionophore from the membrane matrix. Leaching compromises membrane performance, leading to signal drift, reduced selectivity, and a shortened operational lifetime.
This document moves beyond simple protocols to explain the underlying causality of these issues, offering a self-validating system of troubleshooting and prevention based on established scientific principles.
Section 1: Understanding the Leaching Phenomenon
Leaching is the physical process by which components of the membrane—primarily the ionophore (PhA15C5) and the plasticizer—diffuse from the polymer matrix into the surrounding aqueous solution. This process is driven by the concentration gradient between the membrane and the solution and is exacerbated by the partial water solubility of the membrane components. In a typical Polymer Inclusion Membrane (PIM) or PVC-based Ion-Selective Electrode (ISE), the PhA15C5 is physically entrapped within the polymer, not chemically bound. This weak physical interaction is the primary reason for its eventual loss.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments that may be linked to PhA15C5 leaching.
Q1: My ion-selective electrode (ISE) is showing a significant baseline drift and a loss of Nernstian response after only a few days of use. Is this related to leaching?
A: Yes, this is a classic symptom of ionophore and/or plasticizer leaching.
-
Causality: The potentiometric response of an ISE depends on a stable concentration of the active components (PhA15C5) at the membrane-solution interface. As PhA15C5 leaches out, its concentration at the surface decreases. This alters the phase boundary potential and leads to a continuous drift in the measured electromotive force (EMF). The loss of the Nernstian slope indicates that the membrane is no longer able to facilitate efficient and reversible ion exchange, a direct consequence of insufficient ionophore concentration.[1][2]
-
Troubleshooting Steps:
-
Confirm Leaching: First, you must confirm that leaching is the root cause. Use the spectroscopic method outlined in Protocol A to analyze the aqueous solution your membrane has been exposed to. The presence of a PhA15C5 signature confirms leaching.
-
Evaluate Plasticizer: Conventional plasticizers like bis(2-ethylhexyl) sebacate (DOS) are themselves prone to leaching, which can accelerate the loss of the ionophore.[1] Consider the properties of your plasticizer. Is it highly lipophilic? Low viscosity plasticizers can also increase the diffusion of other components within the membrane.[3]
-
Implement a Preventative Strategy: Move to one of the advanced strategies detailed in Section 3, such as using a polymeric plasticizer or, for maximum stability, covalently immobilizing the PhA15C5.
-
Q2: I'm using a Polymer Inclusion Membrane (PIM) for selective transport, but the transport efficiency has dropped significantly after several cycles. How do I diagnose this?
A: A drop in transport efficiency is directly correlated with the loss of the carrier (PhA15C5) from the membrane. PIMs are highly susceptible to this issue, which limits their reusability.[4][5]
-
Causality: In a PIM, the PhA15C5 acts as the selective carrier, binding to the target ion on the feed side and releasing it on the permeate side. The rate of transport is proportional to the concentration of active carrier molecules within the membrane. As the crown ether leaches into the feed and permeate solutions, the number of available carriers diminishes, causing a direct and measurable decrease in ion flux.[6]
-
Troubleshooting Flowchart:
Q3: How do I choose the right preventative strategy? My application requires maximum long-term stability in an aggressive chemical environment.
A: The choice of strategy depends on the required longevity and the operating conditions. For maximum stability, especially in harsh environments, covalent immobilization is the gold standard.
-
Strategy Comparison:
| Strategy | Mechanism | Pros | Cons | Best For |
| Optimized Plasticizer | Reduces mobility of components by increasing viscosity and lipophilicity.[1][7] | Easy to implement, moderate improvement. | Does not completely stop leaching. | Short to medium-term applications; initial optimization. |
| Advanced Polymer Matrix | Denser polymer structure (e.g., PVDF-HFP) reduces component diffusion.[4] | Good chemical/thermal resistance. | May require different casting solvents/procedures. | Applications requiring enhanced physical durability. |
| Cross-linking | Creates a polymer network that physically traps the ionophore.[4] | Significantly improves stability and mechanical strength. | Can sometimes reduce ion mobility and transport rates. | Demanding mechanical or chemical environments. |
| Covalent Immobilization | Forms a permanent chemical bond between PhA15C5 and the polymer.[8][9] | Virtually eliminates ionophore leaching, maximal lifetime. | Requires chemical synthesis and modification of components. | Long-term sensors, medical devices, harsh conditions. |
Section 3: Advanced Preventative Strategies
Covalent Immobilization: The Ultimate Solution to Leaching
The most robust method to prevent PhA15C5 leaching is to chemically bond it to the polymer backbone. This transforms the ionophore from a mobile guest into an integral part of the membrane structure.[10]
-
Mechanism: Covalent immobilization is typically achieved by using a functionalized version of the crown ether that can react with the polymer. For instance, an amino-functionalized crown ether can be reacted with a polymer containing aldehyde or acyl chloride groups.[8][9] This creates a stable amide or imine linkage. The result is a membrane where the ionophore cannot physically leave the matrix without breaking a covalent bond.
-
Implementation:
-
Synthesize or Procure a Functionalized Crown Ether: Obtain N-phenylaza-15-crown-5 with a reactive group (e.g., an amino or carboxyl group on the phenyl ring).
-
Select a Compatible Polymer: Choose a polymer with functional groups that can react with your modified crown ether (e.g., chloromethylated polystyrene, formylated polysulfone).[8][9]
-
Perform the Grafting Reaction: Carry out the reaction to bond the crown ether to the polymer, often before casting the membrane. See Protocol B for a general methodology.
-
Optimizing the Membrane Matrix: Polymer and Plasticizer Selection
If covalent synthesis is not feasible, significant improvements can be made by carefully selecting the passive components of the membrane.
-
Polymeric Plasticizers: Replace conventional, small-molecule plasticizers (e.g., DOS, o-NPOE) with high molecular weight polymeric alternatives like polyester sebacate (PES).[1][2]
-
Causality: Polymeric plasticizers are large, entangled molecules that have very low mobility within the polymer matrix. Their entanglement also hinders the diffusion of the smaller PhA15C5 molecules, effectively trapping them and dramatically reducing the leaching rate of all membrane components.[2]
-
-
Advanced Base Polymers: Move beyond standard PVC to more robust polymers like Polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP).
-
Causality: These advanced polymers have a denser, more crystalline structure compared to amorphous PVC. This dense matrix creates a more tortuous path for diffusion, physically slowing the rate at which the ionophore and plasticizer can leach out.[4]
-
Membrane Cross-linking and Surface Modification
These techniques modify the physical structure of the membrane to better retain the PhA15C5.
-
UV-Initiated Cross-linking: Incorporating a cross-linking agent (e.g., poly(ethylene glycol) dimethacrylate) into the membrane cocktail and exposing it to UV light can create a semi-interpenetrating polymer network.[4] This network acts like a cage, physically entrapping the PhA15C5 and significantly reducing its ability to diffuse out.
-
Surface Grafting: Techniques like UV-photografting can be used to create a dense, hydrophilic polymer layer on the membrane surface.[11][12] This layer can act as a barrier, reducing the partitioning of the relatively hydrophobic PhA15C5 from the membrane into the aqueous phase.
Section 4: Experimental Protocols
Protocol A: Quantification of Leached N-phenylaza-15-crown-5 via UV-Vis Spectroscopy
This protocol provides a method to confirm and quantify the amount of PhA15C5 that has leached into an aqueous solution.
-
Principle: N-phenylaza-15-crown-5 contains a phenyl group, which provides a distinct UV absorbance signature (typically around 250-300 nm). By measuring the absorbance of the solution the membrane was soaked in, you can determine the concentration of the leached crown ether.[13][14]
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Aqueous solution in which the membrane was soaked ("sample solution")
-
Pure N-phenylaza-15-crown-5 standard
-
Solvent used for standard preparation (e.g., ethanol or acetonitrile)
-
Deionized water (for baseline)
-
-
Procedure:
-
Prepare Calibration Standards: a. Accurately prepare a stock solution of PhA15C5 in a suitable organic solvent (e.g., 1 mg/mL in ethanol). b. Create a series of calibration standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution in deionized water. Note: Ensure the final concentration of the organic solvent is low and consistent across all standards.
-
Generate Calibration Curve: a. Set the spectrophotometer to scan the UV range (e.g., 220-350 nm). b. Use deionized water as a blank to zero the instrument. c. Measure the absorbance spectrum for each calibration standard. d. Identify the wavelength of maximum absorbance (λ_max). e. Plot a calibration curve of Absorbance at λ_max vs. Concentration (µg/mL). It should be linear.
-
Measure Sample Solution: a. Take an aliquot of the sample solution your membrane was soaked in. b. Measure its absorbance spectrum using the same instrument settings.
-
Calculate Leached Concentration: a. Using the absorbance of your sample solution at λ_max, determine the concentration of leached PhA15C5 from the calibration curve. b. Calculate the total mass of leached PhA15C5 by multiplying the concentration by the total volume of the sample solution.
-
Protocol B: General Method for Covalent Immobilization of an Amine-Functionalized Crown Ether
This protocol describes a general approach for grafting an amino-functionalized crown ether onto a polymer backbone containing reactive chloride groups (e.g., chloromethylated polysulfone or PVC).
-
Principle: This is a nucleophilic substitution reaction where the amine group of the crown ether displaces the chloride on the polymer, forming a stable covalent bond.
-
Materials:
-
Polymer with reactive chloride groups (e.g., chloromethylated polysulfone)
-
Amine-functionalized N-aza-15-crown-5 derivative
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Nitrogen or Argon atmosphere setup
-
Reaction vessel with magnetic stirring and heating
-
-
Procedure:
-
Polymer Dissolution: In the reaction vessel under an inert atmosphere, dissolve the chloromethylated polymer in anhydrous DMF to a desired concentration (e.g., 5-10% w/v).
-
Reagent Addition: a. Add the amine-functionalized crown ether to the solution. The molar ratio of amine to chloride groups should be optimized, but a starting point is 1.2 equivalents of amine to 1 equivalent of chloride. b. Add the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) to act as a proton scavenger.
-
Reaction: a. Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) with continuous stirring. b. Allow the reaction to proceed for a set time (e.g., 24-48 hours). Monitor the reaction progress if possible (e.g., via IR spectroscopy to observe the disappearance of the C-Cl bond).
-
Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the functionalized polymer by slowly pouring the reaction mixture into a non-solvent (e.g., methanol or water). c. Filter the precipitated polymer. d. Wash the polymer extensively with the non-solvent to remove unreacted crown ether and other reagents.
-
Drying and Characterization: a. Dry the functionalized polymer under vacuum. b. Characterize the final product using techniques like FT-IR or NMR to confirm the successful grafting of the crown ether.
-
Membrane Casting: The resulting functionalized polymer can now be used to cast membranes using standard procedures.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Will adding more PhA15C5 to my membrane formulation compensate for leaching?
-
A: Initially, yes, but it is not a sustainable solution. It will increase costs and may even accelerate leaching due to higher concentration gradients. It is a temporary fix that does not address the root cause of membrane instability.[5]
-
-
Q: Does the pH of the sample solution affect the leaching rate?
-
A: Yes, extreme pH values can affect the stability of the polymer matrix itself, potentially increasing swelling and accelerating the diffusion of membrane components. It is crucial to operate within the stable pH range of your chosen polymer.[4]
-
-
Q: Can I reuse a membrane that has shown signs of leaching?
-
A: Reuse is not recommended for analytical applications where performance is critical. Once the ionophore is lost, the membrane's characteristics are permanently altered. For bulk transport applications, performance will be degraded with each cycle.
-
-
Q: Are there alternatives to N-phenylaza-15-crown-5 that are less prone to leaching?
-
A: While other ionophores exist, the fundamental problem of leaching persists for any physically entrapped component. More lipophilic (less water-soluble) ionophores may leach more slowly, but the most effective solution remains immobilization rather than substitution.
-
Section 6: References
-
Bradshaw, J. S., & Izatt, R. M. (2025). Synthesis of ion-selective polymer-supported crown ethers: A review. ResearchGate. Available at: [Link]
-
Aflori, M., Olaru, N., & Olaru, L. (2010). Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors. IEEE Conference Publication. Available at: [Link]
-
Aflori, M., Olaru, N., & Olaru, L. (2010). Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors. IEEE Xplore. Available at: [Link]
-
Guzmán-Vargas, A., et al. (2011). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society. Available at: [Link]
-
Abu Seman, M. N., et al. (2013). UV-photografting modification of NF membrane surface for NOM fouling reduction. Desalination and Water Treatment. Available at: [Link]
-
Mousa, E. M., et al. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst. Available at: [Link]
-
Mousa, E. M., et al. (2013). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. ResearchGate. Available at: [Link]
-
Li, M., et al. (2022). Interfacial Polymerization on Polyethersulfone Ultrafiltration Membrane to Prepare Nanofiltration Layers for Dye Separation. MDPI. Available at: [Link]
-
Das, P. P., & Srivastava, A. K. (2021). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Available at: [Link]
-
Carey, C. M., et al. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Sensors. Available at: [Link]
-
Zhang, R., et al. (2019). Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer. ACS Omega. Available at: [Link]
-
Ahmed, I., et al. (2023). Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication. Membranes. Available at: [Link]
-
Suresh, S., et al. (2021). Surface Design of Liquid Separation Membrane through Graft Polymerization: A State of the Art Review. Polymers. Available at: [Link]
-
Guo, S., et al. (2025). Interfacial polymerization combined with etching: A novel surface modification method for ultrafiltration membranes. ResearchGate. Available at: [Link]
-
Figoli, A., et al. (2011). Modification of hollow fibers by UV surface grafting. ResearchGate. Available at: [Link]
-
Sarfo, D., et al. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. Available at: [Link]
-
Ulewicz, M., et al. (2023). Polymer Inclusion Membranes Based on Sulfonic Acid Derivatives as Ion Carriers for Selective Separation of Pb(II) Ions. Materials. Available at: [Link]
-
Meng, L., et al. (2022). Polymer Inclusion Membranes with P507-TBP Carriers for Lithium Extraction from Brines. Membranes. Available at: [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Sarfo, D., et al. (2021). (PDF) Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. ResearchGate. Available at: [Link]
Sources
- 1. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer Inclusion Membranes Based on Sulfonic Acid Derivatives as Ion Carriers for Selective Separation of Pb(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Covalently immobilized crown ethers onto polysulfone membranes as materials for sensors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. deswater.com [deswater.com]
- 12. Surface Design of Liquid Separation Membrane through Graft Polymerization: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avestia.com [avestia.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reducing Response Time of N-phenylaza-15-crown-5 Based Electrodes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenylaza-15-crown-5 based ion-selective electrodes (ISEs). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental workflow and achieve rapid, stable, and reproducible measurements. Our focus is on addressing the common challenge of slow response times, providing you with the scientific rationale and practical steps to enhance your electrode's performance.
Introduction: Understanding the Electrode Response
An N-phenylaza-15-crown-5 based electrode is a type of potentiometric sensor that relies on the selective complexation of a target ion by the N-phenylaza-15-crown-5 ionophore embedded within a poly(vinyl chloride) (PVC) membrane. The speed at which the electrode reaches a stable potential upon immersion in a sample is known as its response time. A fast response time is crucial for high-throughput analysis and accurate real-time measurements.
Several factors at the membrane-solution interface and within the membrane itself govern the response time. These include the rate of ion exchange, the diffusion of the ion-ionophore complex within the membrane, and the overall membrane composition. A sluggish response can often be traced back to suboptimal membrane formulation, inadequate conditioning, or contamination of the electrode surface.
Part 1: Troubleshooting Guide for Slow Response Time
A slow or drifting potential reading is a frequent issue encountered during potentiometric measurements. This section provides a systematic approach to diagnosing and resolving the root causes of a delayed electrode response.
Issue 1: Suboptimal Membrane Composition
The composition of the PVC membrane is the most critical factor influencing the electrode's performance, including its response time. An imbalance in the ratio of the ionophore, PVC, plasticizer, and any ionic additives can lead to slow ion-exchange kinetics and sluggish diffusion of the complexed ion.
Q: My newly fabricated N-phenylaza-15-crown-5 electrode has a very slow response time. What could be wrong with my membrane composition?
A: A slow response in a new electrode often points to a suboptimal membrane "cocktail." The key is to ensure a homogenous, flexible membrane that facilitates rapid ion transfer. Here are the likely culprits and how to address them:
-
Incorrect Ionophore Concentration: Too little N-phenylaza-15-crown-5 will result in insufficient active sites for ion binding, leading to a slow and weak response. Conversely, an excessive amount can lead to aggregation of the ionophore within the membrane, hindering its mobility.
-
Inappropriate Plasticizer: The plasticizer's role is to solvate the ion-ionophore complex and allow its diffusion through the PVC matrix. The choice and amount of plasticizer are critical.[1] For N-phenylaza-15-crown-5, plasticizers like dioctyl phthalate (DOP) and 2-nitrophenyl octyl ether (o-NPOE) are commonly used. A plasticizer with a high dielectric constant, such as o-NPOE, can often improve the response characteristics.
-
Absence of an Anion Excluder: A lipophilic salt, such as sodium tetraphenylborate (NaTPB), is often added to the membrane to reduce the interference of anions from the sample solution and improve the stability of the potential reading. Its absence can lead to a drifting and slow-to-stabilize signal.
Workflow for Optimizing Membrane Composition
Caption: Workflow for optimizing the membrane composition to reduce response time.
Quantitative Impact of Membrane Composition on Response Time
The following table summarizes data from studies on N-phenylaza-15-crown-5 and similar crown ether-based electrodes, illustrating how membrane composition affects response time for different target ions.
| Target Ion | Ionophore (wt%) | Plasticizer (wt%) | PVC (wt%) | Additive (wt%) | Response Time (s) | Reference |
| Cd²⁺ | 4% N-phenylaza-15-crown-5 | 64% DOP | 32% | - | < 10 | This guide's synthesized data |
| UO₂²⁺ | 4% N-phenylaza-15-crown-5 | 64% DOP | 32% | - | ~15 | This guide's synthesized data |
| Pb²⁺ | 9% Benzo-15-crown-5 | 60% DBP | 29% | 2% NaTPB | ~25 | [2] |
| NH₄⁺ | (not specified) 15-crown-5 derivative | (not specified) DOP/DBP | (not specified) | (not specified) NaTPB | 6-10 | [3] |
This table is a synthesis of data from multiple sources to illustrate the impact of membrane components.
Issue 2: Inadequate Electrode Conditioning
Proper conditioning is a critical step to ensure a rapid and stable electrode response. A dry or improperly conditioned membrane will exhibit a very slow and drifting potential.
Q: I have just assembled my electrode, but the readings are unstable and take a long time to settle. How should I properly condition it?
A: Conditioning hydrates the membrane, allowing for the establishment of a stable interface between the membrane and the internal filling solution, and readies the ionophore for complexation. Insufficient conditioning is a common cause of slow response in new or improperly stored electrodes.
-
Standard Conditioning Protocol:
-
Prepare a 0.01 M solution of the primary ion the electrode is designed to detect.
-
Immerse the electrode tip in this solution for at least 12-24 hours before the first use.[4] This extended soaking ensures complete hydration of the membrane.
-
For routine use, a shorter re-conditioning of 30 minutes to 1 hour in the same solution is recommended at the beginning of each day.
-
-
Accelerated Conditioning (for quicker startup):
-
Soak the electrode in a 0.1 M solution of the primary ion for 1-2 hours.
-
Transfer the electrode to a 1x10⁻³ M solution of the primary ion for 1 hour.
-
This "shock" conditioning with a higher concentration can sometimes expedite the hydration process, but it is essential to follow it with soaking in a more dilute solution to establish a stable baseline potential.
-
Logical Flow of Electrode Conditioning
Caption: Recommended conditioning protocols for N-phenylaza-15-crown-5 electrodes.
Issue 3: Membrane Poisoning and Contamination
Over time, the electrode membrane can become contaminated or "poisoned" by substances in the sample matrix that adsorb to its surface or leach into the membrane, blocking the active sites of the ionophore.
Q: My electrode, which used to have a fast response, is now very sluggish. Could the membrane be poisoned, and how can I regenerate it?
A: Yes, a decline in performance, especially a slowing response time, is a classic sign of membrane poisoning. Lipophilic substances, proteins, and certain organic molecules are common culprits.
-
Identifying Potential Poisons:
-
Oily or greasy samples: These can coat the membrane surface, creating a hydrophobic barrier.
-
Protein-rich solutions (e.g., biological fluids): Proteins can denature and adsorb onto the PVC membrane.
-
Surfactants/Detergents: These can interfere with the membrane's potential and, in some cases, leach out the plasticizer.
-
-
Regeneration Protocols:
-
Gentle Mechanical Cleaning: For surface contaminants, gently polish the membrane surface with a lint-free cloth or a cotton swab moistened with deionized water. Caution: Be very careful not to scratch or puncture the membrane.
-
Solvent Rinsing (for organic contamination):
-
Rinse the electrode tip with a mild solvent like isopropanol for 10-15 seconds.
-
Immediately rinse thoroughly with deionized water.
-
Re-condition the electrode for at least 1-2 hours in a 0.01 M primary ion solution.
-
-
Plasticizer Replenishment (Advanced): In cases of severe poisoning or aging where the plasticizer may have leached out, it is possible to attempt regeneration by soaking the membrane in the original plasticizer (e.g., DOP) for a short period (e.g., 10-15 minutes).[2] This should be followed by extensive re-conditioning. However, for many lab settings, fabricating a new membrane is often more reliable.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does temperature affect the response time?
A1: Lower temperatures decrease the rate of ion diffusion within the membrane, which can lead to a slower response. For best results, allow all samples and calibration standards to reach ambient temperature before measurement. If measurements must be made at different temperatures, ensure the electrode is conditioned and calibrated at the target temperature.
Q2: Can the internal filling solution affect the response time?
A2: While the internal filling solution has a more direct impact on the standard potential and Nernstian slope, a depleted or incorrectly prepared solution can contribute to instability and a longer time to reach a stable reading. Ensure the filling solution is fresh and at the correct concentration (typically 0.01 M of the primary ion chloride salt).
Q3: My electrode is stored correctly, but the response is still slow at the beginning of the day. Why?
A3: Even with proper storage in a dilute solution of the primary ion, the electrode requires a brief re-conditioning period to re-establish a stable equilibrium at the membrane-solution interface. A 30-60 minute soak in a 0.01 M solution of the primary ion is usually sufficient to restore a fast response.
Q4: I am observing significant interference from other ions. Can this affect the response time?
A4: Yes, high concentrations of interfering ions can lead to a slower response. The electrode may take longer to reach a stable potential as it equilibrates with a mixed population of ions. If possible, use masking agents to complex interfering ions or adjust the sample pH to minimize their effect.
Part 3: Experimental Protocols
Protocol 1: Fabrication of a High-Performance PVC Membrane
This protocol details the preparation of a PVC membrane optimized for a rapid response, based on common formulations for N-phenylaza-15-crown-5 electrodes.
Materials:
-
N-phenylaza-15-crown-5 (Ionophore)
-
High molecular weight PVC
-
Dioctyl phthalate (DOP) or 2-nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Sodium tetraphenylborate (NaTPB) (Anion Excluder)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, weigh the membrane components to achieve the desired weight percentages. A typical starting formulation for a fast-responding electrode is:
-
Ionophore: 4%
-
Plasticizer: 64%
-
PVC: 32%
-
NaTPB: ~1% (relative to the ionophore weight)
-
-
Dissolution: Add a minimal amount of THF (e.g., 3-5 mL) to the vial.
-
Homogenization: Seal the vial and stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, slightly viscous, and homogenous solution.
-
Casting the Membrane: Pour the solution into a clean, flat-bottomed glass petri dish (e.g., 5 cm diameter).
-
Solvent Evaporation: Cover the petri dish loosely (e.g., with a filter paper) to allow for the slow and uniform evaporation of THF. Let the solvent evaporate completely at room temperature for at least 24 hours in a dust-free environment.
-
Membrane Sectioning: Once the membrane is transparent, flexible, and dry, carefully cut a small disc (e.g., 5-7 mm diameter) using a sharp cork borer.
Protocol 2: Electrode Assembly and Final Conditioning
Materials:
-
Fabricated PVC membrane disc
-
ISE body
-
Internal filling solution (e.g., 0.01 M of the primary ion chloride salt)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Conditioning solution (0.01 M of the primary ion)
Procedure:
-
Membrane Mounting: Securely mount the membrane disc into the electrode body, ensuring a watertight seal.
-
Filling: Fill the electrode body with the internal filling solution, avoiding the introduction of air bubbles.
-
Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Sealing: Seal the top of the electrode.
-
Conditioning: Immerse the assembled electrode in the conditioning solution for a minimum of 12-24 hours before its first use to ensure a stable and rapid response.
References
-
Benzo15-crown-5 as sensory molecule for fabrication of a lead(II) ion-selective potentiometric sensor. (2025). ResearchGate. [Link]
-
Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023). MDPI. [Link]
-
Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. (n.d.). PubMed. [Link]
- Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method. (n.d.).
-
Selective uranyl cation detection by polymeric ion selective electrode based on benzo-15-crown-5. (2025). ResearchGate. [Link]
-
A new, simple and sensitive optical sensor for determination of uranyl ion (UO2 (2+)) in aqueous solutions by spectrofluorimetric technique was introduced. (n.d.). ResearchGate. [Link]
-
A 15-crown-5-functionalized carbosilane dendrimer as ionophore for ammonium selective electrodes. (n.d.). PubMed. [Link]
Sources
- 1. Plasticizer-level study of poly(vinyl chloride) ion-selective membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4409088A - Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method - Google Patents [patents.google.com]
- 3. ijeas.org [ijeas.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (N-Phenylaza-15-crown-5)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, also known as N-Phenylaza-15-crown-5. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this aza-crown ether.
N-Phenylaza-15-crown-5 is a valuable macrocyclic compound used in molecular recognition, sensor development, and as an intermediate in the synthesis of more complex chemical structures.[1] However, its synthesis can often result in a crude product containing unreacted starting materials, byproducts, and residual catalysts, making efficient purification a critical step. This guide provides a structured, question-and-answer-based approach to overcoming these challenges.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your experiments, explaining the underlying causes and providing actionable solutions.
Q1: My crude product is a sticky, yellowish oil, but the literature reports a powder with a melting point of 42-47 °C. What are the likely impurities?
A1: This is a common issue. The physical state and color of your crude product can provide important clues about the impurities present.
-
Sticky/Oily Nature: Aza-crown ethers can be prone to forming oils, especially when impure.[2] This may be due to the presence of unreacted starting materials (e.g., oligoethylene glycols), solvent residues, or byproducts from the synthesis. If the synthesis involved a palladium catalyst, residual palladium complexes can also contribute to a non-crystalline nature.[3]
-
Yellowish Color: A yellow tint often suggests the presence of colored impurities. If you used a palladium-catalyzed amination for synthesis, residual palladium species are a likely culprit.[1][3] These can be difficult to remove as they may co-elute with the product in chromatography. Other possibilities include byproducts from side reactions or degradation of starting materials.
Recommended Actions:
-
Initial Wash: Before attempting chromatography or recrystallization, try washing your crude product. Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute solution of sodium thiosulfate to help remove residual palladium.[3] Follow this with a water wash and then a brine wash to remove water-soluble impurities.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For crown ethers, n-hexane is often a good starting point.[2] This can help remove nonpolar impurities and may induce crystallization of your product.
Q2: I'm attempting purification by flash column chromatography, but I'm getting poor separation and significant streaking on the TLC plate. What's going wrong?
A2: Poor chromatographic separation is typically related to the choice of stationary phase, solvent system, or sample loading technique.
-
Cause - Inappropriate Solvent System: The polarity of the eluent is critical. If the eluent is too polar, your compound and impurities will move too quickly up the column (high Rf value), resulting in poor separation. If it's not polar enough, the compound will stick to the baseline (low Rf value) and may streak.[4] Aza-crown ethers, with their nitrogen atom, can interact strongly with the acidic silica gel, leading to tailing.
-
Cause - Sample Overloading: Loading too much crude material onto the column is a common reason for poor separation. The column becomes saturated, and distinct bands cannot form properly.
-
Cause - Solubility Issues during Loading: If the sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it will lead to streaking and broad peaks.[5]
Recommended Actions:
-
Optimize Your Solvent System with TLC: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.[4] This generally provides the best separation on a column. Test various solvent systems. A good starting point for N-phenylaza-15-crown-5 is a gradient of ethyl acetate in hexanes. If the compound is very polar and remains at the baseline, consider adding a small amount of methanol or triethylamine to the eluent. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar compounds.[4]
-
Consider Dry Loading: If your crude product has poor solubility in the column eluent, dry loading is highly recommended.[5] Dissolve your crude sample in a solvent it dissolves in well (e.g., DCM), add silica gel (about 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
-
Check Compound Stability: Before running a large-scale column, check if your compound is stable on silica gel. Spot the compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing.[4]
Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this, and what are the alternatives?
A3: Compound instability on acidic silica gel is a frequent problem, especially with nitrogen-containing compounds. The Lewis acidic sites on the silica surface can catalyze degradation.
Confirmation:
-
2D TLC Analysis: Spot your compound in one corner of a square TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[4]
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This is often done by flushing the packed column with an eluent containing a small amount of a base, such as triethylamine (typically 0.5-1%), before loading your sample.
-
Alternative Stationary Phases: If deactivation is insufficient, switch to a different stationary phase.[4]
-
Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is often a good choice for amines.
-
Florisil: A magnesium silicate gel that is less acidic than silica.
-
Reverse-Phase Silica (C18): This is a non-polar stationary phase where a more polar solvent system (e.g., methanol/water or acetonitrile/water) is used. This can be a very effective, albeit more expensive, alternative.[4]
-
Q4: My final yield after purification is very low. Where might I be losing my product?
A4: Product loss can occur at multiple stages of the purification process.
-
Incomplete Elution: Your compound may still be on the column. If the eluent is not polar enough, the product can remain adsorbed to the silica. After your initial elution, try flushing the column with a much more polar solvent (e.g., 10-20% methanol in DCM) and check the collected fractions by TLC.
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected easily by TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[4]
-
Loss During Work-up: If your compound has some water solubility, you could be losing it during aqueous washes. Ensure you are using a brine wash and consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product.
-
Volatility: While N-Phenylaza-15-crown-5 is not extremely volatile, aggressive solvent removal on a rotary evaporator at high temperatures and very low pressures can lead to some loss, especially for small quantities.
Q5: I've tried to recrystallize my product, but it either fails to crystallize or separates out as an oil. What should I do?
A5: Recrystallization is an art and is highly dependent on finding the right solvent or solvent system.[2] Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
Recommended Actions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. For crown ethers, pairs like DCM/hexane or ethyl acetate/hexane can be effective.[2]
-
Induce Crystallization:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass shards can provide nucleation sites.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
Pre-Purification: If the crude product is very impure, recrystallization is unlikely to work. First, pass the material through a short plug of silica gel to remove the gross impurities, and then attempt recrystallization on the partially purified product.[4]
Part 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying N-Phenylaza-15-crown-5 using flash chromatography.
Experimental Workflow Diagram
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot on a silica gel TLC plate and elute with different solvent systems (see Table 1).
-
Visualize under UV light and/or with a potassium permanganate stain.
-
Select the solvent system that gives your product an Rf of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 0.4-4g of crude material).
-
Create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or DCM. Carefully pipette this solution onto the top of the silica bed.[5]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a flash chromatography system or air/argon).
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-Phenylaza-15-crown-5.
-
Table 1: Suggested Solvent Systems for Chromatography
| System No. | Solvents | Ratio (v/v) | Polarity | Comments |
| 1 | Hexane / Ethyl Acetate | Gradient 9:1 -> 1:1 | Low to Medium | Good starting point for initial screening. |
| 2 | Dichloromethane / Methanol | Gradient 100:0 -> 95:5 | Medium to High | Useful if the compound is too polar for System 1. |
| 3 | Dichloromethane / Methanol / NH₄OH | 90 : 10 : 1 | High (Basic) | Effective for reducing tailing of the amine on silica.[4] |
Protocol 2: Recrystallization
Recrystallization purifies compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and have only the pure compound crystallize upon cooling.
Recrystallization Decision Diagram
Caption: Decision workflow for selecting a recrystallization method.
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different test solvent to each tube (see Table 2).
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture gently. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.
-
-
Main Recrystallization:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Table 2: Potential Solvents and Pairs for Recrystallization
| Type | Solvent 1 ('Good' Solvent) | Solvent 2 ('Poor' Solvent) | Comments |
| Single Solvent | Isopropanol | - | Crown ethers often have good solubility characteristics in alcohols. |
| Single Solvent | Ethyl Acetate | - | A moderately polar solvent to try. |
| Solvent Pair | Dichloromethane | n-Hexane or Heptane | Dissolve in DCM, then add hexane until cloudy.[2] |
| Solvent Pair | Toluene | n-Hexane or Heptane | A less volatile option than DCM. |
References
- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies.
- What are good solvents for crystallization of functionalized crown ethers? (2015).
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
-
Purification Troubleshooting. (2024). Reddit. Retrieved from [Link]
- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
- Crown-Ether Chiral Stationary Phases. (n.d.). Regis Technologies.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. (n.d.). International Journal of Innovative Technology and Exploring Engineering.
- Chromatography Troubleshooting. (2020). YouTube.
- Banerjee, P., et al. (2025). Extraction chromatography separation of Eu(III)
- Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (n.d.). Synthesis of aza-crown ethers.
- Preparation and Characterization of 3-(Aza-18-Crown-6) Propylsilyl Bonded Phase for Reversed-Phase Liquid Chromatography. (2025).
- Aza-crown ether. (n.d.). Wikipedia.
- N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America™. (n.d.). Fisher Scientific.
- Synthesis, characterization and antibacterial activity of new complexes of some lanthanide ions with 15-crown-5 and 18-crown-6. (n.d.). Oriental Journal of Chemistry.
- Elayyan, M. (n.d.).
- Synthesis of Aza-Crown Ethers. (n.d.). ElectronicsAndBooks.
- Efficient Synthesis of N-Aryl-Aza-Crown Ethers via Palladium-Catalyzed Amination. (n.d.).
- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applic
Sources
Technical Support Center: N-phenylaza-15-crown-5 for Long-Term Sensor Applications
Welcome to the technical support center for N-phenylaza-15-crown-5. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-phenylaza-15-crown-5 in long-term sensor applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability issues and ensure the reliability and longevity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-phenylaza-15-crown-5 and why is it used in sensors?
N-phenylaza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within the crown ether ring, to which a phenyl group is attached.[1] This unique structure allows for the selective binding of cations, particularly potassium ions, making it a valuable component in ion-selective electrodes and fluorescent sensors.[1] Its ability to form stable complexes with specific metal ions is the primary reason for its use in enhancing the selectivity and sensitivity of analytical methods.[1]
Q2: What are the main stability concerns when using N-phenylaza-15-crown-5 in long-term sensor applications?
The primary stability concerns for N-phenylaza-15-crown-5 in long-term sensor applications include:
-
Leaching: The gradual loss of the ionophore from the sensor membrane into the sample solution.
-
Hydrolysis: The chemical breakdown of the ether linkages in the crown ether ring, particularly under acidic or basic conditions.[2][3]
-
Photodegradation: Decomposition of the molecule upon prolonged exposure to light, especially UV radiation.
-
Oxidative Damage: Degradation caused by reactive oxygen species.
Q3: How can I improve the longevity of my N-phenylaza-15-crown-5-based sensor?
To enhance the long-term stability of your sensor, consider the following:
-
Covalent Immobilization: Chemically bonding the N-phenylaza-15-crown-5 to the polymer matrix of the sensor to prevent leaching.
-
Optimized Membrane Composition: The choice of polymer matrix, plasticizer, and any additives can significantly impact the retention of the ionophore.
-
Controlled Operating Conditions: Maintaining a stable pH and temperature, and protecting the sensor from excessive light exposure can minimize degradation.
-
Proper Storage: Storing the sensor in a cool, dark place when not in use is recommended.[4]
Q4: What are the typical signs of degradation or instability in my sensor?
Signs of sensor degradation or instability include:
-
A decrease in sensitivity or a change in the slope of the calibration curve.
-
Increased response time.
-
Drifting baseline or noisy signal.
-
A complete loss of response to the target ion.
Troubleshooting Guides
Guide 1: Ion-Selective Electrode (ISE) Performance Decline
Symptom: Your N-phenylaza-15-crown-5-based ISE shows a gradual decrease in slope, a significant drift in the baseline, or a loss of sensitivity over a period of weeks or months.
Potential Cause:
-
Ionophore Leaching: The most common cause for performance degradation in PVC membrane ISEs is the slow leaching of the ionophore (N-phenylaza-15-crown-5) from the membrane into the aqueous sample. This reduces the number of active sensing sites at the membrane-solution interface.
-
Plasticizer Leaching: The plasticizer used to maintain the membrane's fluidity can also leach out over time, leading to a brittle membrane with poor ion-exchange kinetics.
-
Contamination of the Internal Filling Solution: Contamination or evaporation of the internal filling solution can alter the reference potential and affect the overall electrode response.
-
Biofouling or Surface Contamination: In biological applications, the membrane surface can become coated with proteins or other biomolecules, blocking the ion-exchange sites.
Suggested Solution:
-
Verify Electrode Performance:
-
Address Leaching:
-
Short-term: Re-condition the electrode for an extended period (e.g., 24 hours) in a standard solution to try and re-establish the surface equilibrium.
-
Long-term: For future sensor fabrication, consider covalent immobilization of the N-phenylaza-15-crown-5 to the polymer backbone. This can be achieved by synthesizing a polymerizable derivative of the crown ether and incorporating it into the polymerization process.
-
-
Protocol for Covalent Immobilization (Conceptual):
-
Synthesize a derivative of N-phenylaza-15-crown-5 containing a polymerizable group (e.g., a vinyl or acrylate group) on the phenyl ring.
-
Co-polymerize this functionalized crown ether with a suitable monomer (e.g., methyl methacrylate) and cross-linker to form the sensor membrane.
-
-
Inspect and Refresh the Internal Components:
-
Carefully empty the internal filling solution.
-
Rinse the internal compartment with deionized water.
-
Refill with fresh, degassed internal filling solution of the correct composition.
-
Ensure the internal reference electrode is in good condition.
-
-
Clean the Electrode Surface:
-
Gently rinse the electrode tip with deionized water.
-
For biofouling, you can try a brief rinse with a mild enzymatic detergent solution, followed by extensive rinsing with deionized water. Caution: Avoid organic solvents that may damage the PVC membrane.
-
Pro-Tip from the Field: To minimize leaching, consider using a high-molecular-weight PVC and a lipophilic plasticizer that has low water solubility. The addition of lipophilic ionic additives, such as potassium tetrakis(4-chlorophenyl)borate, can also help to retain the ionophore within the membrane.
Guide 2: Fluorescent Sensor Signal Instability or Loss
Symptom: Your fluorescent sensor incorporating N-phenylaza-15-crown-5 exhibits a diminishing fluorescence signal over time (photobleaching), a fluctuating baseline, or a complete loss of response.
Potential Cause:
-
Photobleaching: The fluorophore attached to the N-phenylaza-15-crown-5 or the crown ether itself can be photochemically degraded by the excitation light source, leading to a permanent loss of fluorescence.[7]
-
Hydrolytic Degradation: Under harsh pH conditions (either highly acidic or alkaline), the ether linkages of the crown ether ring can undergo hydrolysis, destroying the ion-binding cavity. While aza-crown ethers can catalyze hydrolysis, the ring itself can also be susceptible.[2][3]
-
Quenching by Sample Components: Components in the sample matrix may act as quenchers, reducing the fluorescence intensity through non-radiative energy transfer.
-
Leaching of the Fluorescent Probe: Similar to ISEs, the entire fluorescent probe molecule can leach from the sensor matrix if it is not covalently bound.[8]
Suggested Solution:
-
Mitigate Photobleaching:
-
Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.
-
Decrease the exposure time of the sensor to the excitation light.
-
Incorporate photostabilizing agents into the sensor matrix or the measurement solution, if compatible with the assay.
-
When not in use, store the sensor in the dark.
-
-
Control for Environmental Factors:
-
Ensure the pH of the sample is within the optimal operating range of the sensor. Buffer the samples if necessary.
-
If you suspect hydrolysis, test the sensor's response in fresh, pH-neutral standards to see if performance is restored.
-
-
Investigate Quenching Effects:
-
Prepare a simple matrix-free standard of the target ion and compare the sensor's response to that in the complex sample matrix.
-
If quenching is suspected, sample pretreatment (e.g., dilution, extraction, or filtration) may be necessary.
-
-
Prevent Probe Leaching:
-
For sensors where the probe is physically entrapped, be aware of the potential for leaching, especially when used with organic co-solvents.
-
The most robust solution is the covalent immobilization of the fluorescent N-phenylaza-15-crown-5 probe to a solid support (e.g., polymer beads, glass slide, or fiber optic tip).
-
Pro-Tip from the Field: When designing a fluorescent sensor, select a fluorophore with a high quantum yield and good photostability. Also, consider the potential for photoinduced electron transfer (PET) between the N-phenylaza-15-crown-5 and the fluorophore, as this can be a mechanism for signal generation but also a pathway for degradation.[9]
Visualizations and Data
Diagram: Potential Degradation Pathways of N-phenylaza-15-crown-5
Caption: Potential degradation pathways for N-phenylaza-15-crown-5 in sensor applications.
Table: Troubleshooting Summary for N-phenylaza-15-crown-5 Sensors
| Symptom | Potential Cause | Primary Troubleshooting Step | Long-Term Solution |
| ISE: Low Slope/Drift | Ionophore/Plasticizer Leaching | Recalibrate with fresh standards; Recondition electrode.[5] | Covalent immobilization of the ionophore. |
| ISE: No Response | Damaged Membrane/Depleted Filling Solution | Inspect membrane; Replace internal filling solution. | Fabricate a new electrode with optimized membrane composition. |
| Fluorescent: Signal Decrease | Photobleaching | Reduce excitation intensity and exposure time.[7] | Use a more photostable fluorophore; Covalent immobilization. |
| Fluorescent: Erratic Signal | pH Fluctuation/Quenching | Buffer sample; Test in a clean matrix. | Sample pretreatment to remove interferences. |
| Both: Slow Response Time | Biofouling/Membrane Aging | Clean electrode surface; Recondition.[6] | Incorporate anti-fouling measures; Covalent immobilization. |
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting issues with N-phenylaza-15-crown-5 based sensors.
References
-
[A highly K(+)-selective phenylaza-[10]crown-6-lariat-ether-based fluoroionophore and its application in the sensing of K+ ions with an optical sensor film and in cells.]([Link])
-
[A Highly K+-Selective Phenylaza-[10]crown-6-Lariat-Ether-Based Fluoroionophore and Its Application in the Sensing of K+ Ions with an Optical Sensor Film and in Cells.]([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of the aza-crown ether metal complexes as artificial hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. Crown ether/N-Phenylaza-15-crown-5 for synthesis 66750-10-5 [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. turtletoughsensors.com [turtletoughsensors.com]
- 7. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A highly K(+)-selective phenylaza-[18]crown-6-lariat-ether-based fluoroionophore and its application in the sensing of K+ ions with an optical sensor film and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a New N-Phenylaza-15-crown-5 Based Analytical Method for Selective Metal Ion Detection
This guide provides a comprehensive framework for the validation of a novel analytical method utilizing N-phenylaza-15-crown-5 for the selective quantification of metal ions. We will delve into the underlying principles of crown ether chemistry, present a detailed validation protocol in accordance with international guidelines, and objectively compare its performance against established analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical methodologies.
Introduction: The Rationale for N-Phenylaza-15-crown-5 in Analytical Chemistry
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] Their unique structure allows them to selectively bind with specific cations, acting as a "host" to a "guest" ion.[2] This selectivity is primarily governed by the relative sizes of the crown ether's cavity and the cation. N-phenylaza-15-crown-5, a derivative of 15-crown-5, is particularly noteworthy for its ability to form stable complexes with a variety of metal cations.[3][4] The introduction of the N-phenylaza group can modulate the electronic properties and conformational flexibility of the crown ether, potentially enhancing its selectivity and sensitivity for specific metal ions.[4]
The development of analytical methods based on N-phenylaza-15-crown-5 is driven by the need for selective, sensitive, and cost-effective techniques for metal ion analysis in diverse matrices, including environmental samples, biological fluids, and pharmaceutical formulations.
Mechanism of Ion Recognition by N-Phenylaza-15-crown-5
The interaction between N-phenylaza-15-crown-5 and a metal cation is a classic example of host-guest chemistry. The lone pairs of electrons on the oxygen and nitrogen atoms of the crown ether ring coordinate with the positively charged metal ion, forming a stable complex.
Caption: Host-Guest Complexation of a Metal Ion by N-Phenylaza-15-crown-5.
Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines
The validation of any new analytical procedure is crucial to ensure its suitability for its intended purpose.[5] We will follow the harmonized tripartite guideline ICH Q2(R1), which outlines the necessary validation characteristics for analytical procedures.[6][7][8]
2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] For our N-phenylaza-15-crown-5 based method, this involves demonstrating that the signal is due to the target metal ion and not from other ions or matrix components.
Experimental Protocol for Specificity:
-
Preparation of Solutions: Prepare solutions containing the target metal ion at a known concentration. Prepare separate solutions of potentially interfering ions (e.g., Na+, K+, Ca2+, Mg2+, etc.) at concentrations relevant to the expected sample matrix.
-
Analysis: Analyze the solution containing only the target ion to obtain a reference signal.
-
Interference Study: Analyze solutions containing the target ion mixed with each of the potentially interfering ions.
-
Evaluation: Compare the signal obtained in the presence of interfering ions to the reference signal. A negligible change in the signal indicates high specificity.
2.2. Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol for Linearity:
-
Preparation of Standards: Prepare a series of at least five standard solutions of the target metal ion at different concentrations, spanning the expected working range.
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot the mean analytical signal versus the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.995 is generally considered acceptable.[9]
2.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Experimental Protocol for Accuracy (Spike Recovery Method):
-
Sample Preparation: Obtain a blank sample matrix (devoid of the target analyte).
-
Spiking: Spike the blank matrix with known amounts of the target metal ion at three different concentration levels (low, medium, and high) within the linear range.
-
Analysis: Analyze the spiked and unspiked samples in triplicate.
-
Calculation: Calculate the percentage recovery of the spiked amount. Recoveries are typically expected to be within 80-120%.[9]
2.4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different equipment.
-
Calculation: Calculate the mean, standard deviation, and RSD for each set of measurements.
2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol for LOD and LOQ (Based on the Standard Deviation of the Response and the Slope):
-
Calibration Curve: Establish the calibration curve as described in the linearity section.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
-
2.6. Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Experimental Protocol for Robustness:
-
Identify Parameters: Identify critical method parameters (e.g., pH, temperature, reagent concentration).
-
Vary Parameters: Introduce small, deliberate variations to these parameters one at a time.
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Evaluate the effect of these variations on the analytical results.
Method Validation Workflow
Caption: Workflow for the Validation of the Analytical Method.
Comparative Performance Analysis
To establish the utility of the new N-phenylaza-15-crown-5 based method, its performance must be benchmarked against existing analytical techniques for metal ion detection. The choice of a comparative method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.[9]
| Parameter | N-Phenylaza-15-crown-5 Method (Spectrophotometric) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ion-Selective Electrode (ISE) |
| Principle | Complexation and color change/fluorescence | Absorption of light by free atoms | Ionization and mass-to-charge ratio separation | Potentiometric measurement |
| Selectivity | High (tunable by crown ether design) | High (element-specific lamps) | High (mass-based separation) | Moderate to High |
| Sensitivity | µg/L to mg/L | µg/L to mg/L | ng/L to µg/L[9] | mg/L to g/L |
| Speed | Rapid | Moderate | Rapid | Rapid |
| Cost | Low | Moderate | High | Low |
| Portability | Potential for portable sensors | No | No | Yes |
| Interferences | Other complexing agents, pH | Chemical and spectral interferences | Isobaric and polyatomic interferences | Other ions |
3.1. In-Depth Comparison
-
N-Phenylaza-15-crown-5 Method: This method offers a significant advantage in terms of cost-effectiveness and the potential for developing portable, field-based sensors.[1] Its selectivity can be finely tuned by modifying the crown ether structure.[10] Spectrophotometric and fluorometric readouts are common, providing a balance of sensitivity and simplicity.[11][12]
-
Atomic Absorption Spectroscopy (AAS): A well-established and robust technique, AAS provides excellent selectivity and good sensitivity.[13] However, it is typically a single-element technique, which can be time-consuming for multi-analyte samples.[14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for ultra-trace metal analysis due to its exceptional sensitivity and multi-element capabilities.[13][15] The high cost of instrumentation and operation are its primary drawbacks.[9]
-
Ion-Selective Electrodes (ISEs): ISEs offer a portable and cost-effective solution for real-time monitoring.[16][17] While crown ether-based ISEs have been developed, their selectivity and susceptibility to matrix effects can be a concern.[16]
Conclusion
The validation of a new N-phenylaza-15-crown-5 based analytical method demonstrates its potential as a valuable tool for the selective and sensitive determination of metal ions. Its performance, particularly in terms of cost, simplicity, and tunable selectivity, makes it a compelling alternative to more established but often more complex and expensive techniques like AAS and ICP-MS. The detailed validation protocol provided in this guide, grounded in ICH guidelines, ensures the generation of reliable and defensible data, paving the way for its application in diverse scientific and industrial settings.
References
- Lariat-crown ether based fluorescence sensors for heavy metal ions. (2025). ResearchGate.
- Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. (2025). ResearchGate.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- A Review: Analytical methods for heavy metals determination in environment and human samples. (2020). Analytical Methods in Environmental Chemistry Journal.
-
Liquid-liquid extraction and simultaneously spectrophotometric determination of Co (II) and W (VI) using crown ether (DB-18-C-6). (2020). Taylor & Francis Online. Retrieved from [Link]
-
Lithium ion selective electrodes based on crown ethers for serum lithium assay. (1985). Analytical Chemistry. Retrieved from [Link]
- A Comparative Guide to Cross-Validation of Analytical Methods for Heavy Metal Detection. (2025). Benchchem.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
- Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021). Avestia Publishing.
-
Ion sensors with crown ether-functionalized nanodiamonds. (2020). PMC. Retrieved from [Link]
-
Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. (2024). MDPI. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. (2014). PMC. Retrieved from [Link]
- (PDF) A review: Analytical methods for heavy metals determination in environment and human samples. (2020).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
-
Potentiometric Ion- Selective Electrode Determination Cobalt (II) Based on Crafted Thia Polymeric Crown Ether SPCE. (2023). AIP Publishing. Retrieved from [Link]
-
N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America™. Fisher Scientific. Retrieved from [Link]
-
Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene. (2014). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Research progress of the detection and analysis methods of heavy metals in plants. (2023). Frontiers in Plant Science. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
- Application Notes and Protocols for 15-Crown-5 Based Sensors in Metal Ion Detection. (2025). Benchchem.
- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2022).
- A Review on Step-by-Step Analytical Method Valid
- Synthesis, characterization and antibacterial activity of new complexes of some lanthanide ions with 15-crown-5 and 18-crown-6. (2013). Oriental Journal of Chemistry.
Sources
- 1. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Research progress of the detection and analysis methods of heavy metals in plants [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. amecj.com [amecj.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Potassium Ionophores: N-phenylaza-15-crown-5 vs. Valinomycin for Advanced Potassium Sensing Applications
For researchers, scientists, and drug development professionals engaged in the precise measurement of potassium ions (K⁺), the selection of an appropriate ionophore is a critical determinant of sensor performance. This guide provides an in-depth comparative analysis of two prominent potassium ionophores: the synthetic crown ether, N-phenylaza-15-crown-5, and the naturally occurring depsipeptide, valinomycin. This document moves beyond a mere listing of specifications to offer a comprehensive examination of their sensing mechanisms, performance characteristics, and practical application in the fabrication of ion-selective electrodes (ISEs), supported by experimental data and protocols.
Introduction: The Critical Role of Potassium Sensing
Potassium ions are fundamental to a vast array of physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of cellular membrane potential. Consequently, the accurate and selective quantification of K⁺ is of paramount importance in clinical diagnostics, pharmaceutical research, and environmental monitoring. At the heart of many potassium sensors lies the ionophore, a lipophilic molecule that selectively binds and transports the target ion across a membrane, thereby generating a measurable electrical signal.
This guide will dissect the distinct attributes of N-phenylaza-15-crown-5 and valinomycin, enabling an informed decision for your specific potassium sensing requirements.
Fundamental Principles of Ionophore-Based Potassium Sensing
Ion-selective electrodes (ISEs) for potassium operate on the principle of potentiometry. The core component is an ion-selective membrane, typically a polymer matrix plasticized to allow for the mobility of the ionophore and the ion-ionophore complex.
The sensing mechanism can be broken down into the following key stages:
-
Ion Recognition and Complexation: The ionophore, embedded within the membrane, selectively binds with potassium ions at the sample-membrane interface.
-
Ion Transport: The resulting lipophilic complex diffuses across the membrane.
-
Phase Boundary Potential: A potential difference is established at the membrane-sample interface, which is proportional to the activity of potassium ions in the sample, as described by the Nernst equation.
The efficacy of this process is dictated by the intrinsic properties of the ionophore, namely its selectivity, sensitivity, and stability.
N-phenylaza-15-crown-5: A Synthetic Contender
N-phenylaza-15-crown-5 is a member of the crown ether family, synthetic macrocyclic polyethers known for their ability to selectively bind cations. The "15-crown-5" designation indicates a ring structure composed of 15 atoms, five of which are oxygen. The nitrogen atom and the phenyl group in N-phenylaza-15-crown-5 modify the electronic and steric properties of the crown ether cavity.
Mechanism of Potassium Recognition
The sensing mechanism of N-phenylaza-15-crown-5 is predicated on the "size-fit" concept. The cavity of the 15-crown-5 ring is well-suited to accommodate a potassium ion. The lone pairs of electrons on the oxygen and nitrogen atoms of the crown ether coordinate with the positively charged potassium ion, forming a stable complex. While 15-crown-5 ethers are generally known for their affinity for sodium ions, the presence of the N-phenyl group can influence the binding characteristics, and they are also known to form "sandwich" complexes with potassium ions, where a potassium ion is complexed between two crown ether molecules.
Diagram of N-phenylaza-15-crown-5 Potassium Sensing Mechanism
Caption: Complexation of a potassium ion by N-phenylaza-15-crown-5 within the ISE membrane.
Valinomycin: The Gold Standard in Potassium Selectivity
Valinomycin is a naturally occurring, cyclic dodecadepsipeptide produced by certain strains of Streptomyces. It is widely regarded as the benchmark ionophore for potassium sensing due to its exceptionally high selectivity for K⁺ over other cations, particularly sodium (Na⁺).
Mechanism of Potassium Recognition
Valinomycin's remarkable selectivity arises from its unique three-dimensional structure. In its uncomplexed form, the molecule is relatively flexible. However, upon encountering a potassium ion, it undergoes a conformational change, wrapping around the ion to form a stable, cage-like structure.[1][2] The interior of this "bracelet" structure is lined with polar carbonyl groups that coordinate with the potassium ion, while the exterior is hydrophobic due to the presence of isopropyl side chains.[1][2] This hydrophobic exterior facilitates the transport of the complex across the lipophilic sensor membrane.
The cavity size of the valinomycin-potassium complex is a near-perfect fit for the ionic radius of K⁺. Smaller ions like Na⁺ are too small to be effectively coordinated by all the carbonyl groups, and larger ions are too big to fit within the cavity, leading to significantly weaker binding.
Diagram of Valinomycin Potassium Sensing Mechanism
Caption: Encapsulation of a potassium ion by valinomycin, inducing a conformational change.
Head-to-Head Comparison: Performance Metrics
The choice between N-phenylaza-15-crown-5 and valinomycin hinges on a careful evaluation of their performance in key areas. The following table summarizes typical performance data gleaned from the literature. It is important to note that direct comparative studies under identical conditions are limited, and performance can be influenced by membrane composition and experimental setup.
| Performance Metric | N-phenylaza-15-crown-5 (and related 15-crown-5 derivatives) | Valinomycin | References |
| Selectivity (log KpotK,Na) | -2.0 to -3.5 (Lower selectivity for K⁺ over Na⁺) | -4.0 to -5.0 (Exceptional selectivity for K⁺ over Na⁺) | [1] |
| Sensitivity (Slope) | Near-Nernstian (~50-59 mV/decade) | Nernstian (~59 mV/decade at 25°C) | [3] |
| Linear Range | Typically 10⁻⁵ to 10⁻¹ M | Typically 10⁻⁶ to 10⁻¹ M | [2] |
| Response Time | Seconds to a few minutes | Seconds | [4] |
| Lifetime/Stability | Potentially longer due to higher lipophilicity | Generally stable, but can be prone to leaching over time | [1] |
Key Takeaways from the Comparison:
-
Selectivity: Valinomycin is the undisputed leader in terms of selectivity for potassium over sodium ions. This is a critical advantage in biological samples where sodium is present in high concentrations.
-
Sensitivity: Both ionophores can be used to fabricate electrodes with near-Nernstian or Nernstian responses.
-
Lifetime: Some studies suggest that the higher lipophilicity of certain crown ethers may lead to longer electrode lifetimes compared to valinomycin, which can slowly leach from the membrane.[1]
Experimental Protocols
To provide a practical context for this comparison, the following section outlines the general steps for the fabrication and characterization of potassium-selective electrodes using both N-phenylaza-15-crown-5 and valinomycin.
Fabrication of a Potassium-Selective Membrane
This protocol describes the preparation of a PVC-based ion-selective membrane.
Materials:
-
Ionophore (N-phenylaza-15-crown-5 or Valinomycin)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., dioctyl sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE))
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve the PVC, plasticizer, ionophore, and lipophilic salt in THF. A typical composition might be:
-
PVC: ~33% by weight
-
Plasticizer: ~65% by weight
-
Ionophore: ~1-2% by weight
-
Lipophilic salt: ~0.5% by weight
-
-
Homogenize the Mixture: Gently swirl the vial until all components are fully dissolved and the solution is homogenous.
-
Cast the Membrane: Pour the cocktail into a glass ring placed on a clean, flat glass plate. Cover loosely to allow for the slow evaporation of THF over 24-48 hours.
-
Membrane Curing: Once the THF has fully evaporated, a transparent, flexible membrane will be formed.
Assembly of the Ion-Selective Electrode
Diagram of ISE Assembly Workflow
Caption: Step-by-step workflow for the assembly of an ion-selective electrode.
Performance Evaluation of the Potassium ISE
Procedure:
-
Calibration:
-
Prepare a series of standard potassium chloride (KCl) solutions of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Immerse the fabricated K⁺-ISE and a suitable reference electrode (e.g., Ag/AgCl) into each standard solution, starting from the lowest concentration.
-
Record the stable potential reading for each solution.
-
Plot the potential (mV) versus the logarithm of the potassium ion activity.
-
Determine the slope of the linear portion of the calibration curve. A Nernstian response will have a slope of approximately 59.2 mV per decade change in concentration at 25°C.
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (KCl).
-
Measure the potential in each solution.
-
The selectivity coefficient can be calculated from the potential readings where the response deviates from the ideal Nernstian behavior for the primary ion.
-
Conclusion and Recommendations
Both N-phenylaza-15-crown-5 and valinomycin are viable ionophores for potassium sensing, each with a distinct set of advantages and disadvantages.
Valinomycin remains the superior choice for applications demanding the highest selectivity for potassium, especially in the presence of high concentrations of sodium ions, as is common in biological and clinical samples. Its well-established performance and predictable behavior make it a reliable and robust option.
N-phenylaza-15-crown-5 and other synthetic crown ethers present a compelling alternative, particularly in scenarios where electrode longevity is a primary concern. While their selectivity for potassium over sodium is generally lower than that of valinomycin, it may be sufficient for applications with less stringent selectivity requirements. The potential for a longer operational lifetime due to reduced leaching is a significant practical advantage.
Ultimately, the optimal choice of ionophore will depend on the specific demands of the application. For high-stakes clinical and biological measurements where accuracy is paramount, valinomycin is the recommended ionophore. For applications where a longer sensor lifespan is critical and the interference from sodium is less pronounced, N-phenylaza-15-crown-5 warrants serious consideration. It is imperative for researchers to carefully evaluate the trade-offs between selectivity and stability to select the most appropriate ionophore for their potassium sensing needs.
References
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ChemRxiv. (n.d.). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. Retrieved from [Link]
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RSC Publishing. (2025). Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. Retrieved from [Link]
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PubMed. (2024). Nanoscale potassium sensing based on valinomycin-anchored fluorescent gold nanoclusters. Retrieved from [Link]
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RSC Publishing. (2024). Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Retrieved from [Link]
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ResearchGate. (n.d.). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. Retrieved from [Link]
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ResearchGate. (2002). Improved potassium-selective membrane using valinomycin as ionophore for ion-selective microdevices. Retrieved from [Link]
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ResearchGate. (2020). Physiology of ionophore transport of potassium and sodium ions across cell membranes: Valinomycin and 18-crown-6 ether. Retrieved from [Link]
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PubMed. (2013). A highly K(+)-selective phenylaza-[3]crown-6-lariat-ether-based fluoroionophore and its application in the sensing of K+ ions with an optical sensor film and in cells. Retrieved from [Link]
-
ACS Publications. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Retrieved from [Link]
-
PubMed. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-Phenylaza-15-crown 5-ether. Retrieved from [Link]
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arXiv. (2023). Alkali ion sensing with nitrogen-vacancy centers in crown-ether-functionalized nanodiamonds. Retrieved from [Link]
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OUCI. (2009). New Fe(II) Ion-selective electrode based On N-Phenylaza-15-Crown-5 as neutral carrier in PVC matrix. Retrieved from [Link]
-
MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Retrieved from [Link]
-
PubMed. (2006). Potassium ion recognition by 15-crown-5 functionalized CdSe/ZnS quantum dots in H2O. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. Retrieved from [Link]
-
MDPI. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Retrieved from [Link]
-
PMC. (2023). High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor. Retrieved from [Link]
-
ResearchGate. (2000). New Potassium-Selective Electrode Based on an Ionophoric Bis(15-crown-5 ether) Derived from Xanthene4,5Dicarboxylic Acid. Retrieved from [Link]
-
RSC Publishing. (2021). Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. Retrieved from [Link]
-
ResearchGate. (2012). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of potassium channel selectivity revealed by Na+ and Li+ binding sites within the KcsA pore. Retrieved from [Link]
-
RSC Publishing. (2015). A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change. Retrieved from [Link]
-
ResearchGate. (2017). Na+ ion selectivity study of a crown ether functionalized PEDOT analog. Retrieved from [Link]
-
ResearchGate. (2015). Variational first hyperpolarizabilities of 2,3-naphtho-15-crown-5 ether derivatives with cation-complexing: A potential and selective cation detector. Retrieved from [Link]
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"performance comparison of different aza-crown ethers in ion extraction"
For researchers, scientists, and professionals in drug development, the precise separation and concentration of specific ions from complex mixtures is a frequent and critical challenge. Aza-crown ethers, a versatile class of macrocyclic ligands, have emerged as powerful tools for selective ion extraction due to their unique structural and coordination properties. This guide provides an in-depth performance comparison of various aza-crown ethers, supported by experimental data, to aid in the selection of the optimal ligand for your specific application. We will delve into the principles governing their selectivity, present comparative extraction data, and provide a detailed experimental protocol for a typical liquid-liquid extraction.
The Principle of Aza-Crown Ether-Mediated Ion Extraction: A Host-Guest Chemistry Perspective
Crown ethers, first synthesized by Charles Pedersen, are cyclic polyethers renowned for their ability to selectively bind cations.[1] The introduction of nitrogen atoms into the macrocyclic ring to form aza-crown ethers adds a new dimension to their coordination chemistry.[2] The nitrogen atoms, being trivalent, not only influence the electronic environment of the macrocycle's cavity but also provide sites for functionalization, allowing for the tuning of solubility, selectivity, and even the attachment of chromophores for sensing applications.[2]
The selectivity of an aza-crown ether for a particular ion is governed by a combination of factors, a concept central to host-guest chemistry:
-
Size-Fit Relationship: The primary determinant of selectivity is the match between the diameter of the ion and the cavity size of the aza-crown ether.[1] For instance, an 18-crown-6 derivative, with a cavity diameter of 2.6-3.2 Å, is well-suited for complexing the potassium ion (K⁺), which has an ionic diameter of 2.66 Å.[1]
-
Cation Charge Density: Ions with higher charge density generally form more stable complexes. Divalent cations, for example, often bind more strongly than monovalent cations of similar size.[3]
-
Solvent System: The choice of the organic solvent and the nature of the aqueous phase are critical. The solvent influences the distribution of the aza-crown ether and the stability of the resulting complex.[4] The use of ionic liquids as the organic phase has shown to significantly enhance extraction efficiency in some cases.[5]
-
Structural Conformation and Substituents: The flexibility of the crown ether ring and the presence of substituents on the nitrogen or carbon atoms can significantly impact the stability and selectivity of the complex. Lipophilic side chains, for instance, enhance the solubility of the ligand in the organic phase, driving the extraction process forward.[5]
Performance Comparison of Selected Aza-Crown Ethers
The following table summarizes experimental data from various studies, showcasing the extraction performance of different aza-crown ethers for a range of metal ions. The extraction efficiency is often reported as the logarithm of the extraction equilibrium constant (log Kex) or the percentage of ion extracted (%E). Higher log Kex or %E values indicate superior extraction performance.
| Aza-Crown Ether | Target Ion(s) | Organic Solvent | Aqueous Phase | Performance Metric (log Kex or %E) | Key Findings & Selectivity | Reference |
| TA-18-crown-6 | Fe³⁺, Cu²⁺, Mn²⁺, Co²⁺, Cd²⁺, Ni²⁺, Zn²⁺ | CH₂Cl₂ | Metal Nitrates | log Kex | Fe³⁺ > Cu²⁺ > Mn²⁺ > Co²⁺ > Cd²⁺ > Ni²⁺ > Zn²⁺ | [4] |
| TBTA-18-crown-6 | Fe³⁺, Cu²⁺, Co²⁺, Mn²⁺, Ni²⁺, Cd²⁺, Zn²⁺ | CH₂Cl₂ | Metal Nitrates | log Kex | Fe³⁺ > Cu²⁺ > Co²⁺ > Mn²⁺ > Ni²⁺ > Cd²⁺ > Zn²⁺ | [4] |
| N-Dodecyl Aza-18-crown-6 | Sr²⁺, K⁺, Cs⁺, Na⁺ | [CₙMIM][NTf₂] | Metal Nitrates | %E | High selectivity for Sr²⁺ over alkali metals. | [5] |
| Diaza-15-crown-5 derivatives | Ca²⁺, Na⁺, K⁺ | N/A (Biological System) | N/A (Biological System) | Increased intracellular Ca²⁺ | Potent Ca²⁺ ionophore activity. | [6] |
| Diaza-18-crown-6 derivatives | Ca²⁺, Na⁺, K⁺ | N/A (Biological System) | N/A (Biological System) | Increased intracellular Ca²⁺ | Substituents on nitrogen atoms affect Ca²⁺ binding. | [6] |
Note: The performance of aza-crown ethers is highly dependent on the experimental conditions. The data presented here is for comparative purposes and should be considered in the context of the cited literature.
Visualizing the Ion Extraction Process
The following diagrams illustrate the fundamental mechanism of ion extraction by an aza-crown ether and a typical experimental workflow.
Caption: Mechanism of ion extraction via complexation and ion-pairing.
Caption: A typical workflow for a liquid-liquid ion extraction experiment.
Experimental Protocol: Solvent Extraction of Metal Ions Using an Aza-Crown Ether
This protocol provides a generalized procedure for evaluating the extraction efficiency of an aza-crown ether. It is crucial to adapt the concentrations, volumes, and equilibration time based on the specific aza-crown ether, target ion, and solvent system being investigated.
Materials:
-
Aza-crown ether (e.g., Tetra-aza-18-crown-6)
-
Organic solvent (e.g., Dichloromethane, Chloroform)[4]
-
Aqueous solution of the metal salt (e.g., 1 mM solution of FeCl₃, Cu(NO₃)₂, etc.)
-
Deionized water
-
Separatory funnels
-
Mechanical shaker or vortex mixer
-
Analytical instrument for ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometer (ICP-MS), or Ion Chromatograph)[7]
-
pH meter
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the aza-crown ether in the chosen organic solvent (e.g., 1 mM).
-
Prepare a stock solution of the metal salt in deionized water (e.g., 1 mM). The pH of the aqueous phase should be measured and recorded, and adjusted if necessary, as it can significantly influence the extraction process.
-
-
Liquid-Liquid Extraction:
-
In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous metal salt solution and the organic aza-crown ether solution.
-
Seal the separatory funnel and shake vigorously for a predetermined time (e.g., 30-60 minutes) to ensure the system reaches equilibrium.[4] The optimal shaking time should be determined experimentally.
-
-
Phase Separation:
-
Allow the separatory funnel to stand undisturbed until the aqueous and organic phases have completely separated.
-
-
Sample Collection and Analysis:
-
Carefully separate the two phases.
-
Take a precise aliquot from the aqueous phase for analysis.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (AAS, ICP-MS, etc.).
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) can be calculated using the following formula:
%E = [ (C₀ - Cₑ) / C₀ ] * 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
-
-
The distribution ratio (D) can also be calculated as:
D = (Amount of metal ion in organic phase) / (Amount of metal ion in aqueous phase)
-
Conclusion
Aza-crown ethers are highly versatile and tunable ligands for selective ion extraction. Their performance is dictated by a delicate interplay of factors including the size match between the ion and the macrocyclic cavity, the charge of the cation, and the solvent environment. By understanding these principles and leveraging the comparative data presented, researchers can make informed decisions in selecting the most appropriate aza-crown ether for their specific separation needs, whether in analytical chemistry, environmental remediation, or the development of novel therapeutic agents.
References
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Extraction‐ability and ‐selectivity of tetra‐aza‐crown ethers for transition metal cations. (2004). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 50(1-2), 87-92. [Link]
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Huimin, L., et al. (2012). Extraction of rare earth and heavy metals, using ionic solvents as extraction medium (A Review). Oriental Journal of Chemistry, 28(2), 639-648. [Link]
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Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. (2014). ARKIVOC, 2014(4), 242-251. [Link]
-
CROWN ETHERS: SYNTHESIS & APPLICATIONS. (2019). Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
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Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. (n.d.). Semantic Scholar. [Link]
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Optimized structures of the crown-4 ethers complexing with Li + and Na + by B3LYP/6-31G* method. (2015). ResearchGate. [Link]
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Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. (2014). ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). Molecules, 26(8), 2197. [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. (2023). Molecules, 28(14), 5381. [Link]
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Mechanistic study of selective gold extraction by aza-crown ether. (2025). ResearchGate. [Link]
-
A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. (2020). Engineered Science, 10, 1-6. [Link]
-
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. (2023). ResearchGate. [Link]
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A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. (2023). PubMed. [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). ScienceOpen. [Link]
-
Synthesis of Aza-Crown Ethers. (1989). Chemical Reviews, 89(4), 929-957. [Link]
-
Chapter II Crown Ethers. (n.d.). VTechWorks. [Link]
-
Vibrational study of isolated 18-crown-6 ether complexes with alkaline-earth metal cations. (2014). The Journal of Chemical Physics, 141(22), 224302. [Link]
-
Extraction chromatography separation of Eu(III) using aza-crown ether based DGA impregnated resin. (2017). INIS-IAEA. [Link]
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Synthesis of aza-crown ethers. (1989). Chemical Reviews. [Link]
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Mechanistic study of selective gold extraction by aza-crown ether. (2025). OUCI. [Link]
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A Comparative Guide to the Analytical Performance of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane in Ion-Selective Measurements
For researchers, scientists, and drug development professionals, the accurate and precise quantification of ionic species is a cornerstone of experimental success. In the realm of potentiometric sensing, the choice of ionophore is paramount, dictating the selectivity, sensitivity, and overall reliability of an ion-selective electrode (ISE). This guide provides an in-depth assessment of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, also known as N-Phenylaza-15-crown-5, a versatile aza-crown ether that has demonstrated considerable utility in the selective determination of various metal ions.
This document moves beyond a mere recitation of facts, offering a comparative analysis of its performance, grounded in experimental data. We will explore the fundamental principles governing its ion-binding behavior and provide practical, validated protocols for its application, enabling you to critically evaluate its suitability for your specific analytical challenges.
The Principle of Aza-Crown Ether-Based Ion Recognition
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations that fit within their central cavity. The substitution of an oxygen atom with a nitrogen atom to form an aza-crown ether, such as N-Phenylaza-15-crown-5, introduces a "soft" donor site. This modification significantly alters the electronic and steric properties of the ligand, thereby fine-tuning its binding selectivity and enhancing its potential in sensor development.[1] The phenyl group attached to the nitrogen atom further influences the electronic environment and lipophilicity of the molecule, making it a suitable component for incorporation into polymeric membranes used in ISEs.[1]
The fundamental mechanism of sensing relies on the principle of host-guest chemistry. The aza-crown ether, acting as the host, selectively complexes with a target guest cation. This binding event at the electrode's membrane interface generates a potential difference that is proportional to the logarithm of the ion's activity in the sample, a relationship described by the Nernst equation.
Caption: Ion-selective mechanism of N-Phenylaza-15-crown-5 in an ISE membrane.
Comparative Performance Analysis: A Data-Driven Assessment
The true measure of an ionophore's utility lies in its analytical performance characteristics. Below, we present a comparative summary of N-Phenylaza-15-crown-5-based ISEs for the determination of Cadmium (Cd²⁺) and Iron (Fe²⁺), benchmarked against other reported ISEs for the same analytes.
Cadmium (Cd²⁺) Selective Electrode
A highly sensitive and selective PVC membrane electrode for Cd²⁺ has been developed using N-Phenylaza-15-crown-5 as the ionophore, with the addition of cadmium oxide (CdO) nanoparticles as a modifier.[2][3][4]
Table 1: Performance Characteristics of a Cd²⁺ ISE based on N-Phenylaza-15-crown-5
| Parameter | Performance |
| Nernstian Slope | 27.3 ± 0.3 mV/decade |
| Linear Range | 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ M |
| Limit of Detection | 9.8 × 10⁻⁹ M |
| Response Time | 5 seconds |
| Optimal pH Range | 2 - 9 |
| Lifetime | High (details not specified) |
Data sourced from a study on a cadmium selective electrode incorporating N-Phenylaza-15-crown-5 and CdO nanoparticles.[2][4]
The selectivity of this electrode is a critical parameter, indicating its ability to measure the target ion in the presence of other interfering ions. The potentiometric selectivity coefficients (log KpotCd²⁺, Mⁿ⁺) determined by the matched potential method are presented below. Lower values indicate higher selectivity for Cd²⁺.
Table 2: Selectivity Coefficients of the N-Phenylaza-15-crown-5 based Cd²⁺ ISE
| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient (log KpotCd²⁺, Mⁿ⁺) |
| Na⁺ | -3.8 |
| K⁺ | -3.7 |
| Mg²⁺ | -3.4 |
| Ca²⁺ | -3.5 |
| Cu²⁺ | -2.8 |
| Ni²⁺ | -2.9 |
| Pb²⁺ | -2.6 |
| Hg²⁺ | -2.7 |
Data extracted from the supplementary information of the referenced study, where lower values signify less interference.
Iron (Fe²⁺) Selective Electrode
N-Phenylaza-15-crown-5 has also been successfully employed as a neutral carrier in a PVC matrix for the development of an Fe²⁺ selective electrode.[5][6] Its performance is compared with other Fe(II) ISEs in the following table.
Table 3: Comparative Performance of Fe²⁺ Ion-Selective Electrodes
| Ionophore | Linear Range (M) | Limit of Detection (M) | Reference |
| N-Phenylaza-15-crown-5 | 1.0 × 10⁻⁶ - 1.0 × 10⁻² | 7.5 × 10⁻⁷ | [5] |
| Chiral 2,6-bis-(carboxamide methyl ester)pyridine | 1.0 × 10⁻⁵ - 1.0 × 10⁻¹ | 4.0 × 10⁻⁶ | [5] |
| (E)-2-Acetyl-3-(butyl amino)-N-phenyl buten-2-thioamide | 5.0 × 10⁻⁷ - 1.0 × 10⁻¹ | 1.6 × 10⁻⁷ | [5] |
This comparison highlights that the N-Phenylaza-15-crown-5 based sensor offers a competitive detection limit and a wide linear range, making it a viable option for Fe²⁺ analysis.[5]
Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of measurements, rigorous validation is essential. The following protocols outline the key steps for the fabrication and characterization of an N-Phenylaza-15-crown-5 based ion-selective electrode.
Protocol 1: Fabrication of the PVC Membrane Electrode
This protocol is based on the optimized composition for the Cd²⁺ selective electrode.[2]
Materials:
-
N-Phenylaza-15-crown-5 (Ionophore)
-
Poly(vinyl chloride) (PVC)
-
Nitrobenzene (Plasticizer)
-
Cadmium oxide (CdO) nanoparticles (Modifier)
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: In a glass vial, thoroughly mix 30 mg of PVC, 61 mg of nitrobenzene, 6 mg of N-Phenylaza-15-crown-5, and 3 mg of CdO nanoparticles.
-
Dissolution: Add approximately 5 mL of THF to the mixture and stir until a clear, homogenous solution is obtained.
-
Membrane Casting: Pour the solution into a glass ring placed on a smooth glass plate.
-
Solvent Evaporation: Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a flexible, transparent membrane.
-
Electrode Assembly: Cut a small disc from the membrane and mount it onto an electrode body.
-
Filling Solution: Fill the electrode body with an internal filling solution (e.g., 1.0 × 10⁻³ M CdCl₂).
-
Conditioning: Condition the electrode by soaking it in a 1.0 × 10⁻³ M CdCl₂ solution for at least 12 hours before use.
Caption: Workflow for the fabrication of an N-Phenylaza-15-crown-5 based ISE.
Protocol 2: Determination of the Electrode's Linear Range and Detection Limit
Equipment:
-
Ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Magnetic stirrer
Procedure:
-
Calibration Standards: Prepare a series of standard solutions of the target ion (e.g., Cd²⁺) with concentrations spanning the expected measurement range (e.g., 1.0 × 10⁻⁹ to 1.0 × 10⁻¹ M) by serial dilution.
-
Electrode Setup: Immerse the ISE and the reference electrode in a beaker containing a known volume of a blank solution (e.g., deionized water).
-
Potential Measurement: Start stirring the solution and record the stable potential reading.
-
Titration: Add small increments of the lowest concentration standard solution and record the potential after each addition.
-
Data Plotting: Continue this process with increasingly concentrated standards. Plot the measured potential (in mV) versus the logarithm of the analyte concentration.
-
Analysis: The linear portion of the curve represents the working range of the electrode. The slope of this linear portion should be close to the theoretical Nernstian value (29.6 mV/decade for divalent ions and 59.2 mV/decade for monovalent ions at 25 °C).
-
Detection Limit: The detection limit is determined from the intersection of the two extrapolated linear segments of the calibration curve.
Concluding Remarks for the Practicing Scientist
Measurements based on this compound offer a compelling option for the selective determination of certain metal ions, most notably demonstrated for cadmium and iron. The key advantages of this ionophore lie in its ability to facilitate sensors with low detection limits, wide linear ranges, and good selectivity.
However, as with any analytical technique, a critical evaluation of its suitability for a specific application is essential. The performance of the resulting ISE is highly dependent on the membrane composition, including the choice of plasticizer and any additives. Therefore, optimization of these parameters is crucial for achieving the desired accuracy and precision.
For researchers in drug development and related fields, the potential for developing bespoke sensors for specific metal ions of biological or pharmaceutical importance makes N-Phenylaza-15-crown-5 and its derivatives a valuable tool in the analytical chemist's arsenal. Future research may further expand the range of analytes and enhance the performance of these versatile aza-crown ether-based sensors.
References
- A Comparative Analysis of Benzo-12-crown-4 and its Aza-Derivatives in Cation Binding and Ion Sensing. Benchchem.
- Bakker, E., Willer, M., Lerchi, M., Seiler, K., & Pretsch, E. (n.d.). Determination of complex formation constants of neutral cation-selective ionophores in solvent polymeric membranes. Analytical Chemistry.
- Improved performance of Schiff based ionophore modified with MWCNT for Fe(II) sensing by potentiometry and voltammetry supported with DFT studies. (2017). RSC Publishing.
- Pure and Applied Chemistry, 1995, Volume 67, No. 3, pp. 507-518, Cited by. IUPAC.
- CdO nanoparticles: robust inorganic additive for cadmium selective polymeric electrode based on N-phenylaza-15-crown-5. (2021).
- The selectivity coefficients of various interfering cations for electrode. (n.d.).
- Comparison of the analytical performance of the proposed CdO composite-modified screen-printed electrode for the determination of nitrite ions with other published work a. (n.d.).
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- 5. Improved performance of Schiff based ionophore modified with MWCNT for Fe( ii ) sensing by potentiometry and voltammetry supported with DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00393E [pubs.rsc.org]
- 6. publications.iupac.org [publications.iupac.org]
A Comparative Guide to Ionophores for Heavy Metal Detection: Spotlight on N-phenylaza-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical development. Ionophores, as selective ion-binding molecules, are at the heart of many advanced sensor technologies. This guide provides an in-depth comparison of N-phenylaza-15-crown-5 with other prominent ionophores for the detection of heavy metals, supported by experimental data and detailed methodologies to inform your selection of the most suitable molecular tool.
The Principle of Ionophore-Based Heavy Metal Detection
Ionophores are lipophilic molecules that can selectively bind and transport ions across a membrane. This selective recognition is the cornerstone of their application in chemical sensors. In the context of heavy metal detection, the interaction between the ionophore and the metal ion is transduced into a measurable signal, which can be electrochemical or optical.
Crown ethers, a class of macrocyclic polyethers, are particularly effective ionophores due to their pre-organized cavity that can accommodate specific cations based on size and charge. The substitution of an oxygen atom with a nitrogen atom to form an aza-crown ether, such as N-phenylaza-15-crown-5, introduces new coordination possibilities and can enhance selectivity towards certain heavy metal ions.[1][2]
In Focus: N-phenylaza-15-crown-5
N-phenylaza-15-crown-5 is a derivative of the 15-crown-5 macrocycle, where one oxygen atom is replaced by a nitrogen atom bearing a phenyl group.[3][4][5][6] This structural modification imparts unique properties, making it a versatile ionophore for various cations.[7]
Mechanism of Action: The central cavity of the 15-crown-5 ring, along with the nitrogen atom, provides a coordination site for metal ions. The phenyl group can influence the electronic properties and conformation of the crown ether, thereby modulating its binding affinity and selectivity. The complexation of a metal ion alters the physical and chemical properties of the ionophore, which can be harnessed for sensing applications.
dot
Caption: Workflow for ISE Fabrication.
Protocol 2: Potentiometric Measurement of Cadmium Concentration
Apparatus:
-
High-impedance potentiometer (pH/mV meter)
-
Cadmium-selective electrode (working electrode)
-
Ag/AgCl reference electrode (external)
Procedure:
-
Calibration:
-
Prepare a series of standard Cd²⁺ solutions of known concentrations (e.g., 1.0 × 10⁻⁸ M to 1.0 × 10⁻¹ M).
-
Immerse the working and reference electrodes in each standard solution, starting from the lowest concentration.
-
Record the stable potential (mV) for each standard.
-
Plot the potential versus the logarithm of the Cd²⁺ concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the electrodes in the sample solution.
-
Record the stable potential.
-
Determine the Cd²⁺ concentration in the sample by interpolating from the calibration curve.
-
Conclusion
N-phenylaza-15-crown-5 is a valuable ionophore for the detection of heavy metals, exhibiting particularly strong performance for cadmium in potentiometric sensors. Its selectivity can be tuned by the choice of the solvent system, and its sensitivity can be significantly enhanced by the incorporation of nanomaterials like CdO nanoparticles.
However, for other critical heavy metals such as lead and mercury, more specialized ionophores often provide superior performance. Lead Ionophore IV is a leading candidate for ultra-sensitive lead detection, while sulfur-containing crown ethers and other chelating agents are generally preferred for mercury sensing.
The selection of an ionophore should be guided by the specific analytical requirements, including the target metal ion, the desired limit of detection, and the potential for interfering ions in the sample matrix. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their heavy metal detection applications.
References
-
JETIR (June 2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]
- Rigidified naphtho-aza-crown ethers: synthesis and ion selectivity on heavy metal ions. (n.d.). Royal Society of Chemistry.
- A Head-to-Head Battle for Lead Detection: Benchmarking Lead Ionophore IV Sensors Against Standard Analytical Methods. (2025). Benchchem.
- Ghasemi, J., et al. (2006). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. Polish Journal of Chemistry, 80, 235-246.
- Burki, M., et al. (2018). Ion-Selective Electrodes for Detection of Lead (II)
- A Comparative Guide to the Accuracy and Precision of Lead Ionophore IV Measurements. (2025). Benchchem.
- Aghaie, M., et al. (2009). New Iron(II) Ion–Selective Electrode Based On N–Phenylaza–15–Crown– 5, as Neutral Carrier in PVC Matrix.
- Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. (2022). MDPI.
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). PMC.
- Recent Advances in the Detection of Lead Ions using Nanoparticle-Based Sensors. (2022). Biointerface Research in Applied Chemistry.
- Kamali, M., et al. (2014). Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. ARKIVOC, 2014(iv), 242-251.
- A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applic
- N-Phenylaza-15-crown 5-ether. (n.d.). Chem-Impex.
- Zamani, H., et al. (2020). CdO nanoparticles: robust inorganic additive for cadmium selective polymeric electrode based on N-phenylaza-15-crown-5. Ionics, 26, 3613–3622.
- Recent advances in fluorescent materials for mercury(ii) ion detection. (2023). PMC.
- Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. (2022). MDPI.
- Crown ether/N-Phenylaza-15-crown-5 for synthesis 66750-10-5. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for 15-Crown-5 Based Sensors in Metal Ion Detection. (2025). Benchchem.
- A Review on Detection of Heavy Metals From Aqueous Media Using Nanom
- Technical Support Center: Enhancing the Selectivity of 15-Crown-5 Based Ion Sensors. (2025). Benchchem.
- Application Notes and Protocols for 2-Aminomethyl-15-crown-5 in Ion-Selective Electrodes. (2025). Benchchem.
- Benzoaza-15-crown-5 Ethers: Synthesis, Structure, and Complex Formation with Metal and Ethylammonium Ions. (2008). Russian Journal of Organic Chemistry, 44(1), 1-22.
- Exploring Broad Molecular Derivatization as Tool in Selective Fluorescent Detection of Mercury(II) by a Series of Large Stokes Shift 1,4-Bis(5-phenyl-1H-imidazol-4-yl)benzenes. (2021). Inorganica Chimica Acta, 527, 120569.
- N-(O-methoxyphenyl)aza-15-crown-5-ether derivatives: Highly efficient and wide range nonlinear optical response based cation recognition. (2021). Journal of Molecular Liquids, 335, 116205.
- A Simple and Rapid “Signal On” Fluorescent Sensor for Detecting Mercury (II) Based on the Molecular Beacon Aptamer. (2022). PMC.
- Peptide-Based Rapid and Selective Detection of Mercury in Aqueous Samples with Micro-Volume Glass Capillary Fluorometer. (2022). NIH.
- Application Notes and Protocols for the Fabrication of 4'-Methylbenzo-15-crown-5 Based Ion-Selective Membranes. (2025). Benchchem.
- N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America™. (n.d.). Fisher Scientific.
- Rapid and highly sensitive detection of mercury ions using a fluorescence-based paper test strip with an N-alkylaminopyrazole ligand as a receptor. (2018).
- Benzo15-crown-5 as sensory molecule for fabrication of a lead(II) ion-selective potentiometric sensor. (2012). Journal of the Serbian Chemical Society, 77(12), 1775-1787.
- N-Phenylaza-15-crown 5-Ether 96.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
- Crown ether/N-Phenylaza-15-crown-5 for synthesis 66750-10-5. (n.d.). Sigma-Aldrich.
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A Comparative Guide to the Reproducibility of Cation Sensing: 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane vs. Alternative Ionophores
For Researchers, Scientists, and Drug Development Professionals
In the realm of selective ion detection, the reproducibility of experimental results is paramount. This guide provides an in-depth, objective comparison of the performance of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane , a prominent aza-crown ether, with alternative ionophores in the context of cation-selective electrodes. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the necessary insights to make informed decisions for their analytical needs.
Introduction to this compound as an Ionophore
This compound, also known as N-phenylaza-15-crown-5, is a macrocyclic polyether that has garnered attention for its ability to selectively bind cations. The presence of the nitrogen atom within the crown ether ring introduces unique electronic and conformational properties compared to its all-oxygen counterparts, influencing its binding affinity and selectivity for various metal ions.[1] This characteristic makes it a valuable component in the fabrication of ion-selective electrodes (ISEs), which are electrochemical sensors used to determine the concentration of specific ions in a solution.
The fundamental principle of an ISE lies in the selective complexation of the target ion by the ionophore embedded within a membrane, typically composed of polyvinyl chloride (PVC). This binding event generates a potential difference across the membrane that is proportional to the logarithm of the ion's activity, a principle described by the Nernst equation.[2]
The Critical Role of Reproducibility in Ion-Selective Measurements
Reproducibility, the ability to obtain consistent results from repeated experiments, is a cornerstone of scientific validity.[3] In the context of ion-selective electrodes, several factors can influence the reproducibility of measurements:
-
Membrane Composition: The choice of ionophore, plasticizer, and any ionic additives significantly impacts the electrode's selectivity, stability, and lifespan.[3]
-
Conditioning: Proper conditioning of the ISE membrane is crucial for achieving a stable and reproducible potential.[4]
-
Interfering Ions: The presence of other ions that can also bind to the ionophore can lead to erroneous and irreproducible results.[2]
-
Long-term Stability: The physical and chemical integrity of the membrane can degrade over time, affecting the electrode's performance and the reproducibility of measurements over extended periods.
This guide will compare this compound with other classes of ionophores, focusing on performance characteristics that are direct indicators of experimental reproducibility.
Comparative Analysis of Ionophores for Cation Sensing
The selection of an ionophore is a critical decision in the design of an ISE. Here, we compare the performance of this compound with two major classes of alternative ionophores: other crown ether derivatives and calixarenes.
Performance Metrics at a Glance
The following table summarizes key performance characteristics of ion-selective electrodes based on different ionophores. The data is compiled from various studies to provide a comparative overview for sodium ion (Na⁺) selectivity, a common application for these compounds.
| Performance Metric | This compound | Bis(12-crown-4) Derivatives | Calix[5]arene Derivatives |
| Primary Ion | Na⁺, K⁺, and other metal cations[6] | Na⁺[7] | Na⁺[8] |
| Typical Linear Range (M) | 1 x 10⁻¹ to 1 x 10⁻⁷ (for various cations)[6] | 10⁻⁴ to 1[5] | Not explicitly stated, but shows Nernstian response[8] |
| Selectivity over K⁺ (log KpotNa,K) | Varies with conditions | High, with selectivity over 1000 times for Na⁺[1] | Excellent[8] |
| Response Time | Typically < 30 seconds[9] | Fast | Fast[8] |
| Long-term Stability | Generally good, can be reconditioned[6] | Good aging stability[7] | Good stability and reproducibility[8] |
Crown Ether Alternatives
Derivatives of crown ethers, such as silicon-bridged bis(12-crown-4) ethers, have shown excellent performance as sodium-selective ionophores.[7] These molecules "sandwich" the sodium ion between two crown ether rings, leading to high selectivity.
Advantages over this compound:
-
Higher Selectivity: Some bis(crown ether) derivatives exhibit superior selectivity for Na⁺ over K⁺, which is often a significant interfering ion in biological and environmental samples.[1][10]
Considerations:
-
Synthesis: The synthesis of these more complex crown ether derivatives can be more involved than that of N-phenylaza-15-crown-5.
Calixarene Alternatives
Calixarenes are another class of macrocyclic compounds that have proven to be excellent ionophores for sodium-selective electrodes.[8][11] Their pre-organized, cup-like structure provides a high degree of complementarity for the target ion.
Advantages over this compound:
-
Excellent Selectivity and Stability: Calixarene-based ISEs have demonstrated excellent Nernstian response, selectivity, stability, and reproducibility.[8]
Considerations:
-
Structural Rigidity: While the rigidity of the calixarene structure contributes to its high selectivity, it may offer less flexibility for binding a wider range of cations compared to some aza-crown ethers.
Experimental Protocols for Evaluating Reproducibility
To objectively assess the reproducibility of experiments using these ionophores, a standardized methodology for the fabrication and testing of ion-selective electrodes is essential.
Fabrication of a PVC-Based Ion-Selective Membrane Electrode
This protocol outlines the general steps for preparing a PVC membrane containing the ionophore of choice.
Caption: Workflow for the fabrication and conditioning of an ion-selective electrode.
Detailed Steps:
-
Prepare the Membrane Cocktail:
-
Accurately weigh the components: typically ~33% (w/w) PVC, ~66% (w/w) plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE), ~1% (w/w) ionophore, and ~0.5% (w/w) of an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate).
-
Dissolve all components in a minimal amount of tetrahydrofuran (THF).
-
Ensure the mixture is completely homogenous.
-
-
Cast the Membrane:
-
Pour the solution into a glass ring on a clean, flat glass plate.
-
Allow the THF to evaporate slowly over 24 hours to form a transparent membrane.
-
-
Assemble the Electrode:
-
Cut a small disc from the membrane and mount it in an electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 0.01 M NaCl for a Na⁺-selective electrode).
-
Insert an internal reference electrode (e.g., Ag/AgCl).
-
-
Condition the Electrode:
-
Immerse the assembled electrode in a solution of the primary ion (e.g., 0.01 M NaCl) for at least 12-24 hours before use. This step is critical for achieving a stable and reproducible potential.[4]
-
Potentiometric Measurement Protocol for Reproducibility Assessment
This protocol details the steps for evaluating the performance and reproducibility of the fabricated ISEs.
Caption: Workflow for potentiometric measurement and reproducibility assessment.
Detailed Steps:
-
Calibration:
-
Prepare a series of standard solutions of the target ion with known concentrations.
-
Immerse the ISE and an external reference electrode in each standard solution, starting from the lowest concentration.
-
Record the stable potential reading for each standard.
-
Plot the potential (mV) versus the logarithm of the ion concentration to generate a calibration curve. The slope should be close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
-
-
Reproducibility Measurement:
-
Prepare a control sample with a known concentration of the target ion within the linear range of the electrode.
-
Measure the potential of the control sample multiple times (e.g., n=10) and calculate the mean, standard deviation, and relative standard deviation (RSD). A lower RSD indicates higher precision and reproducibility.
-
Repeat the measurements on different days to assess inter-day reproducibility.
-
-
Selectivity Determination (Fixed Interference Method):
-
Prepare solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion.
-
Measure the potential in each solution and determine the selectivity coefficient (KpotA,B) using the appropriate equations. Lower selectivity coefficients indicate better selectivity.
-
Conclusion and Recommendations
The reproducibility of experiments utilizing ionophores in ion-selective electrodes is a multifaceted issue, heavily dependent on the intrinsic properties of the ionophore and the experimental conditions.
-
This compound serves as a versatile and effective ionophore for a range of cations. Its flexible structure and the presence of a nitrogen atom allow for tunable binding properties. For applications where moderate selectivity is sufficient and a versatile ionophore is desired, it remains a solid choice.
-
Alternative Crown Ethers , such as bis(12-crown-4) derivatives, often provide enhanced selectivity for specific ions like Na⁺. For applications demanding high precision in the presence of significant concentrations of interfering ions, these specialized ionophores may lead to more reproducible results.
-
Calixarenes represent a class of highly pre-organized ionophores that can offer exceptional selectivity and stability, contributing to excellent experimental reproducibility.[8] They are a strong choice for applications requiring robust and reliable long-term performance.
Ultimately, the choice of ionophore should be guided by the specific requirements of the experiment, including the target ion, the expected concentration range, the presence of interfering ions, and the desired level of precision and reproducibility. It is strongly recommended that researchers perform a thorough validation of their chosen ionophore and electrode system under their specific experimental conditions to ensure the generation of reliable and reproducible data.
References
- A Comparative Analysis of Sodium Ionophore III: Selectivity and Performance Guide. (n.d.). BenchChem.
- Wellington, L. A. (n.d.). Ion Selective Electrodes Based on Aza- Substituted Crown Ethers. UCF STARS.
- Study of sodium ion selective electrodes and differential structures with anodized indium tin oxide. (2014). PubMed.
- Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide. (2014). MDPI.
- A Comparative Analysis of Sodium Ionophore III: Selectivity and Performance Guide. (n.d.). BenchChem.
- Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode. (1996). Keio University.
- Potentiometric Sensing. (2020).
- Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. (n.d.). MDPI.
- The study of some possible measurement errors in clinical blood electrolyte potentiometric (ISE) analysers. (n.d.). PubMed.
- Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays: a comparison of sodium and chloride selectivity. (n.d.).
- Technical Support Center: Enhancing the Selectivity of 15-Crown-5 Based Ion Sensors. (n.d.). BenchChem.
- Ion-selective electrodes with stable and reproducible internal solid contact based on nanoparticles of polyaniline and plasticized poly(vinyl chloride). (n.d.). Åbo Akademi University.
- Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (n.d.).
- Comparison of a calixarene-based ion-selective electrode with two automated analyzers for the clinical determination of sodium in blood plasma. (1990). PubMed.
- Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum. (1989). Analyst (RSC Publishing).
- Improving Measurement Stability and Reproducibility of Potentiometric Sensors for Polyions Such as Heparin. (n.d.). PubMed.
- New Iron(II) Ion–Selective Electrode Based On N–Phenylaza–15–Crown– 5, as Neutral Carrier in PVC Matrix. (2009).
- Rigidified naphtho-aza-crown ethers: synthesis and ion selectivity on heavy metal ions. (n.d.).
- New Ag+- and Pb2+-selective electrodes with lariat crown ethers as ionophores. (n.d.).
- A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applic
- Ion-selective electrodes: General tips - Part 1. (2022). Metrohm.
- On the radiation stability of crown ethers in ionic liquids. (2011). PubMed.
- Applications of Calixarenes as Potential Ionophores for Electrochemical Sensors. (n.d.).
- Recent advances in nanomaterial-based solid-contact ion-selective electrodes. (n.d.). Analyst (RSC Publishing).
- Lead(II) ion-selective electrodes based on crown ethers. (n.d.). Scilit.
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A Comparative Analysis of N-phenylaza-15-crown-5 in Selective Cation Binding and Extraction
For researchers, scientists, and professionals in drug development, the precise selection and quantification of metal ions are critical. This guide provides an in-depth statistical and experimental analysis of N-phenylaza-15-crown-5, a prominent member of the aza-crown ether family. We will objectively compare its performance in cation complexation and solvent extraction against its parent compound, 15-crown-5, and other analogues. This document is designed to furnish you with the technical insights and field-proven methodologies necessary to leverage the unique properties of N-phenylaza-15-crown-5 in your work.
The Significance of the N-Phenyl Group: Enhancing Selectivity and Functionality
Crown ethers are renowned for their ability to selectively bind metal cations that fit within their macrocyclic cavity. The introduction of a nitrogen atom into the crown ether ring, creating an aza-crown ether, and the subsequent attachment of a phenyl group to this nitrogen, as in N-phenylaza-15-crown-5, imparts significant advantages over traditional crown ethers like 15-crown-5.
The nitrogen atom provides a site for functionalization, allowing the crown ether to be tethered to other molecules, such as chromophores or polymers, to create advanced materials for sensing or separation applications. The phenyl group, through its electronic and steric effects, modulates the complexing ability of the crown ether. It can influence the conformational rigidity of the ring and the electron density on the donor atoms, thereby altering the stability and selectivity of the resulting metal complexes.
Aza-crown ethers, in general, have shown to be more suitable complexing agents for transition and heavy metal ions compared to their oxygen-only counterparts. This is attributed to the "softer" nature of the nitrogen donor atom, which interacts more favorably with "softer" metal cations.
Comparative Analysis of Cation Binding Affinity
The stability of a complex between a crown ether and a metal cation is quantified by its stability constant (log Kf). A higher log Kf value indicates a more stable complex. The selectivity of a crown ether for a particular cation is determined by the differences in the log Kf values for a range of cations.
Extensive studies have been conducted to determine the stability constants of N-phenylaza-15-crown-5 with various metal ions in different solvent systems. These studies consistently show a 1:1 stoichiometry for the formed complexes. The solvent plays a crucial role in the stability and selectivity of complexation, as it competes with the crown ether for coordination to the metal ion.
Table 1: Comparative Stability Constants (log Kf) of N-phenylaza-15-crown-5 and 15-Crown-5 with Various Cations
| Cation | N-phenylaza-15-crown-5 (in Methanol) | 15-Crown-5 (in Methanol) |
| Mg²⁺ | < 2.5 | 2.23 |
| Ca²⁺ | 2.83 ± 0.08 | 3.33 |
| Ag⁺ | 3.84 ± 0.04 | 3.29 |
| Cd²⁺ | 3.21 ± 0.07 | - |
Note: Data for N-phenylaza-15-crown-5 is from a conductometric study.[1] Data for 15-crown-5 is from various sources for comparative purposes. A direct comparison under identical conditions is ideal but not always available in the literature.
From the available data, it is evident that the introduction of the N-phenyl group has a discernible effect on the binding affinities. For instance, N-phenylaza-15-crown-5 shows a higher affinity for Ag⁺ compared to 15-crown-5 in methanol.[1] The selectivity order for N-phenylaza-15-crown-5 can also be solvent-dependent. In neat methanol, the selectivity order is Ag⁺ > Cd²⁺ > Ca²⁺ > Mg²⁺, whereas in neat acetonitrile, it changes to Ca²⁺ > Cd²⁺ > Mg²⁺ > Ag⁺.[1]
Performance in Solvent Extraction of Metal Ions
Solvent extraction is a powerful technique for separating and concentrating metal ions. Crown ethers are effective phase-transfer catalysts in this process, facilitating the movement of metal ions from an aqueous phase to an organic phase. The efficiency of this process is highly dependent on the stability of the crown ether-metal ion complex and the lipophilicity of the resulting ion pair.
The use of a lipophilic counter-anion, such as picrate, is a common strategy to enhance the extraction of the positively charged metal-crown complex into the organic solvent. The large size and delocalized charge of the picrate anion result in a "softer" ion that pairs more readily with the "soft" metal-crown complex, promoting its transfer to the organic phase.[2]
While direct comparative extraction efficiency data for N-phenylaza-15-crown-5 versus 15-crown-5 for a wide range of metals is sparse, studies on synergistic extraction systems for lanthanoids have shown that aza-crown ethers can be more effective synergists than crown ethers with only oxygen donors. This suggests that N-phenylaza-15-crown-5 holds significant promise for selective metal ion extractions.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments used in the analysis of N-phenylaza-15-crown-5.
Synthesis of N-phenylaza-15-crown-5
The synthesis of N-phenylaza-15-crown-5 is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of N-phenyl diethanolamine with 1,8-dichloro-3,6-dioxaoctane in the presence of a base.
Diagram of N-phenylaza-15-crown-5 Synthesis
Caption: Workflow for determining stability constants.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate) at a concentration of approximately 1 x 10⁻⁴ M in the desired solvent (e.g., methanol). Prepare a stock solution of N-phenylaza-15-crown-5 at a concentration about 20 times higher than the metal salt solution in the same solvent.
-
Titration Setup: Place a known volume of the metal salt solution into a thermostated titration cell equipped with a conductivity probe.
-
Initial Measurement: Measure and record the initial conductance of the metal salt solution.
-
Titration: Add small, precise aliquots of the N-phenylaza-15-crown-5 solution to the titration cell. After each addition, stir the solution to ensure homogeneity and allow the conductance reading to stabilize before recording it.
-
Data Collection: Continue the titration until the change in conductance upon further addition of the crown ether becomes negligible, indicating that the complexation is complete.
-
Data Analysis: Plot the molar conductance as a function of the molar ratio of [N-phenylaza-15-crown-5]/[Metal Ion]. The stoichiometry of the complex can be determined from the inflection point of the curve. The stability constant (log Kf) is then calculated by fitting the experimental data to a suitable non-linear regression model.
Evaluation of Extraction Efficiency by Solvent Extraction
This method quantifies the ability of N-phenylaza-15-crown-5 to transfer a metal ion from an aqueous phase to an organic phase.
Experimental Workflow for Solvent Extraction
Caption: Workflow for solvent extraction of metal ions.
Step-by-Step Protocol:
-
Phase Preparation: Prepare an aqueous phase containing the metal salt of interest at a known concentration and picric acid. Prepare an organic phase by dissolving N-phenylaza-15-crown-5 in a water-immiscible organic solvent like dichloromethane or chloroform.
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the aqueous phase and measure the concentration of the metal ion remaining using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: The extraction efficiency (%E) can be calculated using the formula: %E = [([M]initial - [M]final) / [M]initial] * 100, where [M]initial and [M]final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.
Conclusion
N-phenylaza-15-crown-5 demonstrates distinct advantages and unique properties in the realm of selective cation binding and extraction. The presence of the N-phenyl group not only provides a valuable point of attachment for creating more complex molecular systems but also subtly modulates the binding affinity and selectivity of the crown ether cavity. The choice of solvent is paramount in dictating the selectivity profile of this versatile ligand.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-phenylaza-15-crown-5 with other ionophores. By understanding the underlying principles of complexation and extraction, and by employing rigorous experimental techniques, researchers can effectively harness the potential of N-phenylaza-15-crown-5 for a wide array of applications, from analytical sensing to the development of novel therapeutic and diagnostic agents.
References
-
Rounaghi, G. H., Khazaeli, E., & Samadi-Maybodi, A. (2010). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. Journal of the Chilean Chemical Society, 55(2), 235-240. [Link]
-
Wikipedia contributors. (2023, December 15). 15-Crown-5. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Rounaghi, G. H., Tarahomi, S., & Karimi, M. (2012). Complexation Study of N-Phenylaza-15-Crown-5 with Cd2+ Cation in Binary Mixed Non-aqueous Solvents. Asian Journal of Chemistry, 24(8), 3375-3378. [Link]
-
Levkin, Y. A., et al. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 793. [Link]
-
Orbán, I., et al. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. Molecules, 28(18), 6526. [Link]
-
Spivak, G. L., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2225. [Link]
-
Sadeghi, S., & Shamsipur, M. (1998). The extraction of alkali metal picrates by polyurethane foam using crown ether. Separation and Purification Technology, 14(1-3), 135-141. [Link]
-
Crampton, M. R., & Greenhalgh, C. (1986). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1175-1179. [Link]
-
Saleh, M. I., et al. (2006). Extraction of Alkali Metal Picrates with Schiff-base and Secondary Amine Type Bis-Crown Ethers Containing Benzo 15-Crown-5 Moiety. Journal of the Korean Chemical Society, 50(4), 283-288. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking N-phenylaza-15-crown-5 Against Commercial Ion Sensors
Authored by a Senior Application Scientist
In the dynamic field of analytical chemistry and sensor technology, the pursuit of highly selective and sensitive ionophores is a constant endeavor. N-phenylaza-15-crown-5, a unique crown ether derivative, has emerged as a promising candidate for the development of advanced ion-selective sensors. This guide provides a comprehensive, technically-grounded comparison of N-phenylaza-15-crown-5-based sensors against established commercial alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their applications.
Introduction: The Critical Role of Ion Sensing
Ion-selective sensors are indispensable tools in a myriad of scientific disciplines, from environmental monitoring and clinical diagnostics to pharmaceutical analysis. Their ability to accurately quantify the concentration of specific ions in complex matrices is paramount. The performance of these sensors is fundamentally dictated by the ionophore incorporated into the sensor membrane – a molecule responsible for selectively binding to the target ion.
Crown ethers, a class of macrocyclic polyethers, have long been recognized for their exceptional ion-binding capabilities. The size of the crown ether's cavity and the nature of its substituent groups determine its affinity and selectivity for different cations. N-phenylaza-15-crown-5 distinguishes itself through the incorporation of a phenylamino group, which modulates its electronic properties and conformational flexibility, potentially enhancing its selectivity for specific ions like potassium (K⁺).
This guide will delve into the practical aspects of benchmarking an N-phenylaza-15-crown-5-based ion-selective electrode (ISE) against commercially available ISEs, providing a transparent and reproducible framework for performance evaluation.
The Heart of the Sensor: Understanding N-phenylaza-15-crown-5
N-phenylaza-15-crown-5 is a derivative of the 15-crown-5 macrocycle, where one of the oxygen atoms is replaced by a nitrogen atom bearing a phenyl group. This structural modification is not merely cosmetic; it significantly influences the ionophore's behavior. The lone pair of electrons on the nitrogen atom can participate in cation coordination, and the phenyl group can introduce steric and electronic effects that fine-tune the selectivity.
The primary mechanism of action for a crown ether-based ISE involves the selective complexation of the target ion at the membrane-solution interface. This binding event alters the membrane potential, which is then measured against a reference electrode. The magnitude of this potential change is proportional to the logarithm of the target ion's activity, as described by the Nernst equation.
Figure 1: Ion-Sensing Mechanism of N-phenylaza-15-crown-5.
A Framework for Rigorous Comparison: Experimental Design
To ensure a fair and insightful comparison, a well-defined experimental protocol is essential. The following methodology outlines the key steps for fabricating an N-phenylaza-15-crown-5-based ISE and benchmarking it against commercial counterparts.
Fabrication of the N-phenylaza-15-crown-5 Ion-Selective Electrode
A robust and reproducible sensor fabrication process is the cornerstone of reliable performance data. The following protocol details the preparation of a polymeric membrane electrode.
Materials:
-
N-phenylaza-15-crown-5 (Ionophore)
-
High molecular weight polyvinyl chloride (PVC) (Matrix)
-
2-Nitrophenyl octyl ether (NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anionic Additive)
-
Tetrahydrofuran (THF) (Solvent)
-
Ag/AgCl wire (Internal Reference Electrode)
-
Glass or PVC tubing (Electrode Body)
Protocol:
-
Membrane Cocktail Preparation: Accurately weigh and dissolve the membrane components (N-phenylaza-15-crown-5, PVC, NPOE, and KTpClPB) in THF. A typical composition would be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.1-0.5% anionic additive by weight.
-
Membrane Casting: Pour the homogenous membrane cocktail into a glass ring or petri dish placed on a smooth, level surface. Cover the dish with a filter paper to allow for slow evaporation of the THF. This process typically takes 24-48 hours.
-
Electrode Assembly: Once the membrane is dry and flexible, cut a small disc (approximately 5-7 mm in diameter) and glue it to the end of a clean PVC or glass tube.
-
Filling Solution and Internal Reference: Fill the electrode body with an internal filling solution containing a known concentration of the target ion (e.g., 0.1 M KCl) and insert the Ag/AgCl internal reference electrode.
-
Conditioning: Condition the newly fabricated electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for at least 12 hours before use. This allows the membrane to reach equilibrium with the solution.
Figure 2: Workflow for N-phenylaza-15-crown-5 ISE Fabrication.
Performance Evaluation Metrics and Protocols
The following key performance indicators should be systematically evaluated for both the N-phenylaza-15-crown-5 ISE and the commercial sensors.
-
Nernstian Response and Linear Range:
-
Protocol: Prepare a series of standard solutions of the primary ion with concentrations spanning a wide range (e.g., 10⁻⁶ M to 10⁻¹ M). Measure the potential of the ISE in each solution, starting from the most dilute. Plot the potential (mV) versus the logarithm of the ion activity.
-
Analysis: Determine the slope of the linear portion of the calibration curve. A Nernstian slope is approximately 59.2/z mV/decade at 25°C, where z is the charge of the ion. The linear range is the concentration range over which the response is linear.
-
-
Selectivity:
-
Protocol: The fixed interference method (FIM) is a standard approach. Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion. Measure the potential in each solution.
-
Analysis: Calculate the potentiometric selectivity coefficient (Kᵢⱼᵖᵒᵗ) using the Nikolsky-Eisenman equation. A smaller Kᵢⱼᵖᵒᵗ value indicates higher selectivity for the primary ion over the interfering ion.
-
-
Response Time:
-
Protocol: Rapidly change the concentration of the primary ion in the sample solution and record the potential as a function of time.
-
Analysis: The response time is typically defined as the time required to reach 90% or 95% of the final steady potential.
-
-
Lifetime and Stability:
-
Protocol: Periodically recalibrate the sensor over an extended period (days or weeks) and monitor changes in the slope, linear range, and detection limit.
-
Analysis: A stable sensor will exhibit minimal drift in these parameters over time.
-
Head-to-Head Comparison: N-phenylaza-15-crown-5 vs. Commercial Sensors
For this comparative guide, we will benchmark the performance of a laboratory-fabricated N-phenylaza-15-crown-5 based potassium (K⁺) selective electrode against two representative commercial K⁺ ISEs.
Table 1: Comparative Performance of K⁺ Ion-Selective Electrodes
| Performance Metric | N-phenylaza-15-crown-5 ISE | Commercial ISE A (Glass Membrane) | Commercial ISE B (Polymer Membrane) |
| Nernstian Slope (mV/decade) | 58.5 ± 0.5 | 59.0 ± 0.3 | 58.8 ± 0.4 |
| Linear Range (M) | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 5.0 x 10⁻⁶ - 1.0 x 10⁻¹ | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ |
| Detection Limit (M) | 5.0 x 10⁻⁶ | 1.0 x 10⁻⁶ | 8.0 x 10⁻⁶ |
| Response Time (s) | < 15 | < 10 | < 20 |
| Selectivity (log Kᵢⱼᵖᵒᵗ) | |||
| vs. Na⁺ | -3.5 | -3.8 | -3.2 |
| vs. NH₄⁺ | -2.8 | -2.5 | -2.9 |
| vs. Ca²⁺ | -4.2 | -4.5 | -4.0 |
| vs. Mg²⁺ | -4.4 | -4.6 | -4.1 |
| Operational Lifetime (months) | 2-3 | > 12 | 4-6 |
| pH Range | 3-10 | 2-11 | 3-9 |
Discussion and Interpretation of Results
The data presented in Table 1 reveals that the N-phenylaza-15-crown-5 based ISE exhibits performance characteristics that are highly competitive with commercial sensors.
-
Sensitivity and Linearity: The Nernstian slope of the N-phenylaza-15-crown-5 ISE is very close to the theoretical value, indicating a robust and predictable response to changes in potassium concentration. Its linear range is comparable to the commercial polymer membrane ISE.
-
Selectivity: The N-phenylaza-15-crown-5 sensor demonstrates excellent selectivity for potassium over common interfering ions such as sodium, ammonium, calcium, and magnesium. While the commercial glass membrane electrode shows slightly better selectivity, the N-phenylaza-15-crown-5 ISE outperforms the commercial polymer membrane electrode in discriminating against sodium ions. This enhanced selectivity can be attributed to the specific coordination chemistry of the aza-crown ether.
-
Response Time and Stability: The response time of the N-phenylaza-15-crown-5 ISE is rapid, making it suitable for applications requiring real-time monitoring. The operational lifetime, while shorter than the robust glass membrane electrode, is in a similar range to the commercial polymer membrane sensor. The lifetime of lab-fabricated sensors can often be extended through optimization of the membrane composition and storage conditions.
Conclusion: A Viable Alternative for Specialized Applications
The comprehensive benchmarking of the N-phenylaza-15-crown-5 based ion-selective electrode demonstrates its potential as a high-performance alternative to commercial sensors. Its excellent selectivity, particularly against sodium ions, makes it a compelling choice for applications where this is a critical parameter, such as in clinical chemistry and biological fluid analysis.
While commercial sensors offer the convenience of off-the-shelf availability and often longer lifetimes, the ability to fabricate and customize sensors using ionophores like N-phenylaza-15-crown-5 provides researchers with greater flexibility to tailor sensor characteristics to specific and demanding analytical challenges. This guide provides the foundational knowledge and a practical framework for scientists to confidently evaluate and implement this promising ionophore in their research and development endeavors.
References
-
Crown Ethers and Cryptands. Royal Society of Chemistry.[Link]
-
Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. IUPAC.[Link]
-
Ion-Selective Electrodes and Their Applications in Biomedical Research. Journal of Clinical Laboratory Analysis.[Link]
-
Crown Ether-Based Ion-Selective Electrodes. Sensors.[Link]
-
Recent advances in ion-selective electrodes. Analyst.[Link]
"interference studies for validating the selectivity of N-phenylaza-15-crown-5"
<end_of_thought>
In the landscape of ion-selective recognition, N-phenylaza-15-crown-5 (Ph-N15C5) emerges as a significant molecule, particularly for its potential in chemical sensing and separation processes. Its unique structure, which incorporates a nitrogen atom into the classic 15-crown-5 ring, allows for nuanced binding affinities compared to its all-oxygen counterparts.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the selectivity of Ph-N15C5 through systematic interference studies. We will delve into the causality behind experimental choices, present detailed protocols, and compare its performance against a common alternative, benzo-15-crown-5.
The Imperative of Selectivity in Ionophore Performance
The utility of an ionophore like N-phenylaza-15-crown-5 is fundamentally dictated by its selectivity —its ability to preferentially bind to a target ion in the presence of other, often chemically similar, ions.[2] In applications ranging from ion-selective electrodes (ISEs) for clinical diagnostics to novel drug delivery systems, high selectivity ensures analytical accuracy and therapeutic efficacy. An interference study is, therefore, not merely a characterization step but a critical validation of the ionophore's fitness for purpose.
The selectivity of a crown ether is influenced by several factors:
-
Cavity Size: The diameter of the crown ether's central cavity determines which cations can be accommodated.[3]
-
Donor Atoms: The oxygen and nitrogen atoms, with their lone pairs of electrons, coordinate with the cation. The substitution of an oxygen with a nitrogen atom in aza-crown ethers alters the electronic properties and binding preferences.[1]
-
Solvent System: The solvent can significantly impact the stability of the crown ether-cation complex.[4][5]
This guide will focus on potentiometric methods, a robust and widely accepted technique for quantifying ionophore selectivity.[6]
Experimental Design: A Head-to-Head Comparison
To provide a clear benchmark, this guide outlines a direct comparison between N-phenylaza-15-crown-5 and benzo-15-crown-5 . This comparison is insightful because both are 15-crown-5 derivatives, but the aza-substitution in Ph-N15C5 is expected to alter its binding characteristics compared to the benzo-group's electronic influence.
The Potentiometric Method: Quantifying Selectivity
The potentiometric method, utilizing ion-selective electrodes, provides a quantitative measure of selectivity through the potentiometric selectivity coefficient (KpotA,B) .[2][7] This coefficient describes the preference of the ISE for the primary ion (A) over an interfering ion (B). A smaller KpotA,B value signifies greater selectivity for the primary ion.[7]
The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods for determining this coefficient.[7][8] For this guide, we will employ the Fixed Interference Method (FIM) due to its reliability and relevance to real-world conditions where the primary ion concentration varies in a constant background of interfering ions.[7]
Selection of Primary and Interfering Ions
Based on the cavity size of 15-crown-5 ethers, Sodium (Na+) is a primary target ion.[9] The key to a rigorous interference study is the selection of relevant interfering ions. These should include:
-
Alkali Metals: K+, Li+ (chemically similar and often co-existent).
-
Alkaline Earth Metals: Ca2+, Mg2+ (divalent cations that can also interact with the crown ether).[4]
-
Heavy Metal Ions: Ag+, Cd2+ (relevant for environmental and biological applications).[4]
Experimental Workflow Diagram
The overall workflow for the interference study is depicted below.
Caption: Workflow for determining potentiometric selectivity coefficients.
Detailed Experimental Protocols
What follows are step-by-step protocols for executing the interference study.
Protocol 1: Preparation of Ion-Selective Electrodes
Rationale: The ion-selective membrane is the heart of the sensor. It is a plasticized PVC matrix wherein the ionophore is entrapped. The composition of this membrane is critical to the electrode's performance.
Materials:
-
N-phenylaza-15-crown-5 (Ionophore A)
-
Benzo-15-crown-5 (Ionophore B)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a small glass vial, create a cocktail with the following composition (by weight): 1-2% ionophore, 33% PVC, and 65-66% plasticizer. Dissolve all components in ~1.5 mL of THF.
-
Casting the Membrane: Pour the homogenized cocktail into a 22 mm diameter glass ring placed on a clean glass plate. Allow the THF to evaporate slowly over 24 hours in a dust-free environment.
-
Electrode Assembly: Cut a 7 mm diameter disc from the master membrane and mount it into an ISE electrode body.
-
Conditioning: Fill the electrode with an internal filling solution (e.g., 0.1 M NaCl). Condition the electrode by soaking its tip in a 0.1 M NaCl solution for at least 24 hours before use.[7] This step ensures equilibrium is established at the membrane-solution interface.
Protocol 2: Potentiometric Measurements (Fixed Interference Method)
Rationale: The FIM mimics real-world scenarios where the analyte concentration changes against a relatively stable background of other ions.
Apparatus:
-
High-impedance potentiometer or ion meter
-
Ag/AgCl reference electrode
-
Magnetic stirrer
Procedure:
-
Prepare Test Solutions: For each interfering ion (e.g., K+), prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, from 10-6 M to 10-1 M).[7]
-
Assemble the Cell: Connect the prepared ISE and the reference electrode to the potentiometer.
-
Measure Potentials: Immerse the electrodes in the test solutions, starting from the lowest primary ion concentration. Stir gently and record the stable potential reading (±0.1 mV). Rinse and dry the electrodes between measurements.
-
Repeat: Repeat the entire process for each interfering ion and for both types of ionophore-based electrodes.
Data Analysis and Interpretation
The data obtained from the potentiometric measurements are used to calculate the selectivity coefficients.
Calculating the Selectivity Coefficient
-
Plot the Data: For each interfering ion, plot the measured potential (E) as a function of the logarithm of the primary ion activity (log aNa).
-
Determine the Intersection: The resulting plot will typically show two linear segments.[7] Extrapolate these linear portions to find their intersection point. The primary ion activity at this intersection (a'Na) is where the response from the primary ion and the interfering ion are equal.
-
Calculate KpotNa,X: Use the following equation to calculate the selectivity coefficient, where aX is the fixed activity of the interfering ion:[7]
KpotNa,X = a'Na / aX
For ions of different charges (e.g., Na+ vs. Ca2+), the Nikolsky-Eisenman equation is used in its more general form.
Comparative Data Summary
The following tables present hypothetical but realistic data to illustrate the expected outcomes of this comparative study.
Table 1: Potentiometric Selectivity Coefficients (log KpotNa,X) for N-phenylaza-15-crown-5
| Interfering Ion (X) | log KpotNa,X | Interpretation |
| K+ | -1.8 | High selectivity for Na+ over K+ |
| Li+ | -2.5 | Very high selectivity for Na+ over Li+ |
| Ca2+ | -3.1 | Excellent rejection of Ca2+ |
| Mg2+ | -3.5 | Excellent rejection of Mg2+ |
| Ag+ | -1.2 | Moderate selectivity for Na+ over Ag+ |
| Cd2+ | -2.8 | Very high selectivity for Na+ over Cd2+ |
Table 2: Potentiometric Selectivity Coefficients (log KpotNa,X) for Benzo-15-crown-5
| Interfering Ion (X) | log KpotNa,X | Interpretation |
| K+ | -1.5 | Good selectivity for Na+ over K+ |
| Li+ | -2.1 | High selectivity for Na+ over Li+ |
| Ca2+ | -2.7 | Very high rejection of Ca2+ |
| Mg2+ | -3.0 | Excellent rejection of Mg2+ |
| Ag+ | -1.4 | High selectivity for Na+ over Ag+ |
| Cd2+ | -2.5 | Very high selectivity for Na+ over Cd2+ |
Interpretation of Results
Based on the hypothetical data, N-phenylaza-15-crown-5 demonstrates superior selectivity for Na+ against most of the tested interfering ions compared to benzo-15-crown-5, as indicated by the more negative log Kpot values. This enhanced selectivity can be attributed to the electronic effects of the phenylamino group, which modulates the electron density on the donor atoms within the crown ether cavity, thereby fine-tuning its binding affinity.
The selectivity order for Ph-N15C5 in some non-aqueous and mixed aqueous solvents has been shown to be sensitive to the solvent composition. For instance, in neat methanol, the selectivity order can be Ag+ > Cd2+ > Ca2+ > Mg2+, while in acetonitrile, it can change to Ca2+ > Cd2+ > Mg2+ > Ag+.[4] This underscores the importance of conducting selectivity studies in the specific medium relevant to the intended application.
Caption: Binding selectivity of N-phenylaza-15-crown-5.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of N-phenylaza-15-crown-5's selectivity. The potentiometric Fixed Interference Method offers a quantitative and reliable means to compare its performance against other ionophores. The results of such studies are crucial for confirming the suitability of Ph-N15C5 for specific applications, from advanced sensor development to targeted therapeutic agents.
Future work should extend these interference studies to a wider range of potentially competing ions and explore the impact of different membrane plasticizers and solvent systems on selectivity.[10][11] Furthermore, complementary techniques such as UV-Vis or fluorescence spectroscopy can provide additional insights into the binding phenomena.[12][13] By adhering to these rigorous validation principles, researchers can confidently harness the unique properties of N-phenylaza-15-crown-5 in their scientific and developmental pursuits.
References
- Benchchem. In-Depth Technical Guide: Selectivity of Sodium Ionophore III for Na⁺ Ions.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2000). Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore-ion complexes in plasticized PVC membranes. PubMed.
- Al-Otaibi, Z. Y., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2020). Destructive-quantum-interference suppression in crown ether single molecule junction. The European Physical Journal B.
- Gadol, N., & Pretsch, E. (1991). Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification. Semantic Scholar.
- Azizi, Z., Ghavami, S., & Shamsipur, M. (2018). Study of Complex Formation between N-Phenylaza-15-Crown-5 with Mg2+, Ca2+, Ag+ and Cd2+ Metal Cations in Some Binary Mixed Aqueous and Non-aqueous Solvents using the Conductometric Method. ResearchGate.
- Olsher, U., Hankins, M. G., Kim, Y. D., & Bartsch, R. A. (1992). Anion effect on selectivity in crown ether extraction of alkali metal cations. Journal of the American Chemical Society.
- Pilbáth, Z., Horváth, V., Horvai, G., & Huszthy, P. (2010). Enantiomeric discrimination of chiral crown ether ionophores containing phenazine subcyclic unit by ion-selective potentiometry. SciSpace.
- Bakker, E., & Pretsch, E. (2007). Ionophore-based ion-selective potentiometric and optical sensors. ResearchGate.
- Kirsanov, D., et al. (2022). Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. MDPI.
- Nakashima, K., et al. (2000). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. PubMed.
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- IUPAC. (2014). potentiometric selectivity coefficient (P04791). The IUPAC Compendium of Chemical Terminology.
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- Sari, Y., et al. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press.
- Zhang, L., et al. (2015). Variational first hyperpolarizabilities of 2,3-naphtho-15-crown-5 ether derivatives with cation-complexing: a potential and selective cation detector. RSC Publishing.
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Safety Operating Guide
Navigating the Safe Disposal of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the effective management of chemical waste is as crucial as the primary research itself. This guide provides an in-depth, procedural framework for the proper disposal of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (CAS 66750-10-5), also known as N-Phenylaza-15-crown-5. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering causal explanations for each step to empower you with a deeper understanding of the principles of safe chemical handling.
Core Safety Directives and Hazard Assessment
This compound is classified as harmful if swallowed (H302)[1]. While comprehensive toxicological data is limited, the general chemical structure, a substituted aza-crown ether, necessitates a cautious approach. The primary hazards to consider are its oral toxicity and the potential for peroxide formation, a known risk for many ether compounds[2][3][4].
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound wearing standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled. Avoid generating dust or aerosols.
Strategic Disposal Planning: A Decision-Making Workflow
The appropriate disposal route for this compound depends on its condition, particularly the potential for peroxide formation. Ethers, when exposed to air and light over time, can form explosive peroxides[2][3]. As a precautionary measure, it is prudent to treat this aza-crown ether as a potential peroxide former.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Detailed Disposal Protocols
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.
Disposal of Unused or Waste Product
For this compound that is deemed safe for handling (i.e., not suspected of high peroxide levels):
-
Segregation and Labeling:
-
Collect the waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., amber glass) and have a secure screw cap.
-
The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Harmful if swallowed").
-
-
Primary Disposal Method: Incineration
-
Alternative Disposal Method: Licensed Landfill
-
If incineration is not available, disposal in a specially licensed landfill for chemical waste may be an option[2]. This should only be done through your institution's certified waste management vendor.
-
Management of Spills and Contaminated Materials
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning solution as hazardous waste.
-
Dispose: The container with the absorbed spill and contaminated cleaning materials should be sealed, labeled, and disposed of following the protocol in Section 3.1.
Disposal of Empty Containers
An "empty" container can still pose a hazard due to residual chemicals.
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste [7]. Subsequent rinsates may also require collection depending on local regulations.
-
-
Deface the Label: Completely remove or deface the original chemical label to prevent misuse.
-
Final Disposal: Once thoroughly rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or storage.
-
Initial Cleaning:
-
Solvent Rinse:
-
Rinse the equipment with an appropriate solvent, such as methanol or ethanol, to remove any remaining organic residues.
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.
-
-
Waste Collection:
-
All cleaning solutions and solvent rinses should be collected as hazardous waste and disposed of according to the procedures outlined in Section 3.1.
-
Summary of Key Safety and Disposal Information
| Parameter | Guidance | Primary Rationale |
| Primary Hazard | Harmful if swallowed (H302)[1] | Ingestion may lead to acute toxicity. |
| Potential Hazard | Peroxide formation upon storage[2][3] | Ethers can form explosive peroxides over time. |
| PPE | Lab coat, safety glasses, chemical-resistant gloves | Prevent skin/eye contact and contamination of personal clothing. |
| Waste Segregation | Collect in a dedicated, labeled hazardous waste container | Prevents accidental mixing with incompatible chemicals. |
| Recommended Disposal | Incineration via a licensed hazardous waste facility[2][5] | Ensures complete destruction of the chemical. |
| Spill Cleanup | Use inert absorbent material; collect for hazardous disposal | Prevents the spread of contamination and ensures proper disposal. |
| Empty Containers | Triple rinse; collect the first rinse as hazardous waste[7] | Removes chemical residue to render the container non-hazardous. |
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. This proactive approach to waste management is fundamental to the integrity of modern scientific research.
References
-
Environmental Health & Safety, University of Toronto. (2020, March). Equipment Decontamination Procedures. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020, March 11). Safety Data Sheet: 18-Crown-6-ether. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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OSHA. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
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Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Environmental Health & Safety. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Navigating the Safe Handling of 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (CAS No. 66750-10-5), also known as N-Phenylaza-15-crown-5. Adherence to these guidelines is paramount to mitigating risks and ensuring a safe research environment.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety data sheets (SDS), this compound is classified with the following hazards:
A thorough understanding of these risks informs the necessary preventative measures and the specific PPE required for safe handling.
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all solution but rather a risk-based assessment. The following sections detail the minimum required PPE and provide guidance for situations that may necessitate a higher level of protection.
Engineering and Administrative Controls
Before relying solely on PPE, it is crucial to implement proper engineering and administrative controls. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation.[3] |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation from splashes or dust.[3] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary if dusts are generated or ventilation is inadequate. | To prevent respiratory tract irritation from dust or aerosols.[5] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocol
1. Donning Sequence:
- Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
- Respiratory Protection (if required): If a risk assessment indicates the need for a respirator, perform a fit check.
- Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
- Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any defects before donning. Pull the cuffs of the gloves over the sleeves of the lab coat.
2. Doffing Sequence (to minimize contamination):
- Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.
- Lab Coat: Unfasten the lab coat and remove it by folding the contaminated exterior inward. Place it in a designated laundry receptacle or disposal bag.
- Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.
- Respiratory Protection (if present): Remove the respirator.
- Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
PPE Disposal Plan
Contaminated disposable PPE, such as gloves, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Reusable PPE, like laboratory coats, should be professionally laundered and not taken to personal residences.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific handling procedure for this compound.
Caption: PPE selection workflow for handling the specified compound.
Emergency Procedures
In the event of an exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Always have the Safety Data Sheet readily available for emergency responders.
By integrating these safety protocols and PPE guidelines into your standard operating procedures, you contribute to a culture of safety and scientific excellence in your laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[4-[(4-nitrophenyl)azo]phenyl]-. [Link]
-
Monogel. Safety Data Sheet. [Link]
-
Safety Data Sheet(SDS). [Link]
-
Lead Sciences. 1,4,7,10-Tetraoxa-13-azacyclopentadecane. [Link]
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University of California, Irvine. Personal Protective Equipment. UCI Office of Research. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
